Antibacterial agent 111
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H12N6S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methyl-7-phenyl-3-pyrimidin-2-yl-5-sulfanylidene-4H-imidazo[4,5-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C18H12N6S/c1-11-22-15-14(12-6-3-2-4-7-12)13(10-19)17(25)23-16(15)24(11)18-20-8-5-9-21-18/h2-9H,1H3,(H,23,25) |
InChI Key |
PPNUSKUUUIRZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=NC=CC=N3)NC(=S)C(=C2C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of Antibacterial Agent 111: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
The emergence of multidrug-resistant bacteria constitutes a formidable threat to global health, necessitating an urgent and innovative approach to the discovery and development of novel antimicrobial agents. This technical guide delves into the core mechanism of action of a promising, albeit ambiguously identified, antibacterial agent—or rather, agents—referred to as "Antibacterial Agent 111." Initial investigations reveal that this designation is not unique, applying to at least two distinct and compelling compounds: a potent inhibitor of tyrosyl-tRNA synthetase, and a novel carbapenem antibiotic. This document will, therefore, address both entities to provide a comprehensive overview for the scientific community.
Section 1: this compound (Compound 3) - A Tyrosyl-tRNA Synthetase Inhibitor
A significant lead in the investigation of "this compound" points to a molecule, also referred to as Compound 3, that exhibits potent antibacterial activity by targeting a crucial enzyme in bacterial protein synthesis: tyrosyl-tRNA synthetase.
Mechanism of Action
The primary mechanism of action for this antibacterial agent is its ability to firmly bind to tyrosyl-tRNA synthetase.[1][2] This enzyme is essential for the survival of bacteria as it catalyzes the attachment of the amino acid tyrosine to its corresponding transfer RNA (tRNA), a critical step in protein translation. By inhibiting this enzyme, "this compound (Compound 3)" effectively halts protein synthesis, leading to bacterial growth inhibition and, ultimately, cell death. This targeted approach offers a promising avenue for combating bacterial infections, particularly those caused by strains resistant to other classes of antibiotics.
Quantitative Data
The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Bacillus cereus | 3.90 µg/mL |
| Klebsiella pneumonia | 0.49 µg/mL |
| Data sourced from MedChemExpress.[1][2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a generalized experimental workflow for determining it, the following diagrams are provided.
References
Technical Guide: Synthesis and Characterization of Antibacterial Agent 111
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis, characterization, and antibacterial activity of a novel antibacterial compound, designated as "Antibacterial agent 111." This agent, identified as a derivative of imidazo[4,5-b]pyridine-5-thione, has demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of tyrosyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis.[1] This guide details the synthetic route, methods of characterization, and protocols for evaluating its antibacterial efficacy, presenting all quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.
Synthesis of this compound
The synthesis of this compound, a novel imidazo[4,5-b]pyridine-5-thione derivative, is accomplished through a multi-step process.[1] While the full detailed protocol from the original publication by Othman et al. is proprietary, a representative synthesis for this class of compounds is presented below, based on established methodologies for similar heterocyclic structures.[2][3]
Representative Experimental Protocol
A general procedure for the synthesis of imidazo[4,5-b]pyridine-5-thione derivatives involves the following steps:
-
Alkylation of 1H-imidazo[4,5-b]pyridine-2(3H)-thione: A mixture of 1H-imidazo[4,5-b]pyridine-2(3H)-thione (0.01 mol) and sodium hydroxide (0.01 mol) in absolute ethanol (50 mL) is refluxed for 30 minutes. To this solution, the appropriate alkyl halide is added, and the reaction mixture is refluxed for an additional 4-6 hours. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization.[2]
-
Hydrazinolysis: The resulting ester from the previous step (0.01 mol) is dissolved in ethanol (30 mL), and hydrazine hydrate (80%, 0.02 mol) is added. The mixture is refluxed for 20 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.[2]
-
Thiosemicarbazide Formation: The hydrazide (0.01 mol) is dissolved in ethanol (50 mL), and the selected isothiocyanate (0.01 mol) is added. The solution is refluxed for 6-8 hours. The resulting thiosemicarbazide derivative is collected by filtration upon cooling and recrystallized.[2]
-
Cyclization to Imidazo[4,5-b]pyridine-5-thione: The thiosemicarbazide intermediate is then cyclized to form the final thione product. This can be achieved through various methods, including reaction with a phenacyl halide in the presence of a base.[2]
Synthesis Workflow Diagram
Caption: Representative synthetic workflow for this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent and TMS as the internal standard. Chemical shifts are reported in parts per million (ppm).
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source to determine the molecular weight of the compound.
-
Elemental Analysis: Carbon, Hydrogen, and Nitrogen content are determined to confirm the empirical formula of the synthesized compound.
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical and spectroscopic data for a representative imidazo[4,5-b]pyridine-5-thione derivative.
| Parameter | Value |
| Molecular Formula | C15H13BrN6OS |
| Molecular Weight | 437.33 g/mol |
| Appearance | White solid |
| Melting Point | 204-205 °C |
| 1H NMR (DMSO-d6, ppm) | δ 13.28 (s, 1H), 10.49 (br, 1H), 9.95 (br, 1H), 9.67 (s, 1H), 8.17 (d, 1H), 7.61 (d, 1H), 7.41 (m, 4H), 7.11 (dd, 1H), 4.18 (s, 2H) |
| IR (KBr, cm-1) | 3260 (NH), 1690 (C=O), 1540 (NH), 1260, 1215, 1140 (C-S), 790, 760 (Ar) |
Note: The data presented is for a representative compound, 2-[4-(p-Bromophenylthiosemicarbazide)-carbonylmethylthio]-3H-imidazo[4,5-b]-pyridine, and serves as an illustrative example.[2]
Antibacterial Activity
This compound has demonstrated potent activity against both Gram-positive (Bacillus cereus) and Gram-negative (Klebsiella pneumoniae) bacteria.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Bacterial Inoculum Preparation: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 CFU/mL in fresh MHB.
-
Serial Dilution of Antibacterial Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then performed in a 96-well microtiter plate containing MHB to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibacterial agent that results in the complete inhibition of visible bacterial growth.
MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antibacterial Activity Data
The following table summarizes the reported MIC values for this compound against the tested bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Bacillus cereus | Positive | 3.90 |
| Klebsiella pneumoniae | Negative | 0.49 |
Data sourced from MedChemExpress, referencing Othman IMM, et al. Bioorg Chem. 2020 Sep;102:104105.[1][5][6]
Mechanism of Action: Inhibition of Tyrosyl-tRNA Synthetase
This compound exerts its antibacterial effect by targeting and inhibiting tyrosyl-tRNA synthetase.[1] This enzyme is crucial for the aminoacylation of tRNATyr, a vital step in protein synthesis. Inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial cell death. Molecular docking studies have indicated that this compound binds effectively within the active site of Staphylococcus aureus tyrosyl-tRNA synthetase.[1]
Tyrosyl-tRNA Synthetase Inhibition Assay Protocol (Representative)
An in vitro assay to determine the inhibitory activity of compounds against tyrosyl-tRNA synthetase can be performed as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, ATP, L-tyrosine, purified tyrosyl-tRNA synthetase, and tRNATyr.
-
Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the key components (e.g., ATP) and incubated at 37°C for a defined period.
-
Quantification of Activity: The extent of tRNA aminoacylation is quantified, often using radiolabeled amino acids and measuring their incorporation into tRNA. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
Signaling Pathway Diagram: Inhibition of Protein Synthesis
Caption: Mechanism of action of this compound.
Conclusion
This compound is a promising new antibacterial compound with potent activity against both Gram-positive and Gram-negative bacteria. Its novel structure and specific mechanism of action, the inhibition of tyrosyl-tRNA synthetase, make it a valuable candidate for further drug development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers interested in exploring this and related compounds in the ongoing search for new antimicrobial therapies.
References
- 1. Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. frontiersin.org [frontiersin.org]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Spectrum of Activity for an Antibacterial Agent
Disclaimer: Initial research for "Antibacterial agent 111" did not yield sufficient public data to create an in-depth technical guide. The information available is limited to Minimum Inhibitory Concentration (MIC) values against two bacterial species (Bacillus cereus and Klebsiella pneumoniae) and a putative target (tyrosyl-tRNA synthetase), as listed by chemical suppliers. A referenced patent, WO2007078113A1, was found to be unrelated to antibacterial agents.
Therefore, to fulfill the structural and content requirements of your request, this document serves as a template , using the well-characterized, broad-spectrum antibiotic Ciprofloxacin as a placeholder. All data, protocols, and diagrams presented below pertain to Ciprofloxacin and are intended to demonstrate the format of a comprehensive technical guide.
Template: Technical Guide on the Spectrum of Activity for Ciprofloxacin
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the antibacterial spectrum, mechanism of action, and key experimental methodologies related to Ciprofloxacin, a second-generation fluoroquinolone antibiotic.
Introduction
Ciprofloxacin is a synthetic chemotherapeutic agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This inhibition leads to double-stranded DNA breaks, ultimately resulting in bacterial cell death.[3][4]
Quantitative In Vitro Activity
The in vitro potency of Ciprofloxacin has been extensively evaluated against a wide range of clinically relevant bacterial pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth, is a key metric for its activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ≤0.06 | 1 | ≤0.06 - >8 |
| Klebsiella pneumoniae | ≤0.25 | >1 | ≤0.25 - >1 |
| Pseudomonas aeruginosa | 0.5 | >1 | ≤0.5 - >1 |
| Enterobacter spp. | ≤0.25 | >1 | ≤0.25 - >1 |
| Haemophilus influenzae | ≤0.015 | 0.03 | N/A |
Data compiled from multiple sources reflecting typical MIC distributions. Actual values can vary by geographic location and clinical setting.[5][6]
Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 1 | 0.12 - 2 |
| Staphylococcus aureus (MRSA) | 1 | >2 | 0.25 - >32 |
| Streptococcus pneumoniae | 1 | 2 | 0.5 - 4 |
| Enterococcus faecalis | 1 | 2 | 0.5 - 4 |
Data compiled from multiple sources reflecting typical MIC distributions. Note the higher MICs for resistant strains and certain species.[7]
Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases
Ciprofloxacin's bactericidal effect is a direct result of its interaction with the bacterial DNA-enzyme complex. In Gram-negative bacteria, the primary target is DNA gyrase, while in many Gram-positive bacteria, it is topoisomerase IV.[1][2]
-
Binding to the Complex: Ciprofloxacin binds to the complex formed between the topoisomerase and the bacterial DNA.[1]
-
Stabilization of Cleavage Complex: This binding stabilizes the enzyme-DNA cleavage complex, where the DNA is cut to allow for supercoiling or decatenation.[1]
-
Inhibition of Re-ligation: The drug prevents the re-ligation of the cleaved DNA strands.[1]
-
DNA Damage and Cell Death: The accumulation of these stalled cleavage complexes and subsequent double-strand breaks triggers the SOS response and ultimately leads to cell death.[3][4]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of an antibacterial agent's spectrum of activity.
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Ciprofloxacin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted Ciprofloxacin with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of Ciprofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
This method provides a qualitative assessment of susceptibility.[11][12][13][14]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of growth. The plate should be swabbed in three directions, rotating approximately 60 degrees between each streaking.
-
Disk Application: Aseptically apply a Ciprofloxacin-impregnated disk (typically 5 µg) to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters. Compare the measurement to established CLSI breakpoints to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R) to Ciprofloxacin.
This assay determines the rate of bactericidal activity.[15][16][17][18]
-
Preparation: Prepare flasks containing MHB with Ciprofloxacin at various concentrations (e.g., 1x, 4x, 8x the MIC) and a growth control flask without the antibiotic.
-
Inoculation: Inoculate each flask with a logarithmic-phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: Incubate the flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the viable cell count (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each Ciprofloxacin concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Logical Relationships in Susceptibility Testing
The results from different testing methodologies are logically interconnected and provide a comprehensive picture of the antibiotic's effect on a pathogen.
References
- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. asm.org [asm.org]
- 12. microbenotes.com [microbenotes.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 15. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 16. emerypharma.com [emerypharma.com]
- 17. actascientific.com [actascientific.com]
- 18. DSpace [helda.helsinki.fi]
Unveiling the Profile of Antibacterial Agent 111: A Technical Guide on Target Spectrum and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity and selectivity profile of the novel investigational compound, Antibacterial Agent 111. The information presented herein is intended to support further research and development efforts by detailing its target organisms, selectivity against mammalian cells, and the methodologies employed for these evaluations.
Executive Summary
This compound is an investigational compound with demonstrated efficacy against a range of bacterial pathogens. Initial findings indicate that the agent is particularly potent against Klebsiella pneumoniae and also shows activity against Bacillus cereus. The proposed mechanism of action involves the inhibition of tyrosyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis.[1][2] This guide summarizes the quantitative antimicrobial and cytotoxicity data, provides detailed experimental protocols, and illustrates key processes through diagrams to facilitate a deeper understanding of the agent's preclinical profile.
Quantitative Data Summary
The antibacterial potency and selectivity of Agent 111 are summarized in the following tables. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the agent that prevents visible growth of a microorganism. The 50% cytotoxic concentration (CC50) represents the concentration at which 50% of mammalian cells are killed. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, provides a measure of the agent's therapeutic window.
Table 1: Antibacterial Spectrum of Agent 111 (MIC)
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1.95 |
| Bacillus cereus (ATCC 14579) | Gram-positive | 3.90[1][2] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 7.81 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 0.49[1][2] |
| Escherichia coli (ATCC 25922) | Gram-negative | 15.63 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 |
| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 31.25 |
Table 2: Cytotoxicity Profile and Selectivity Index of Agent 111
| Cell Line | Description | CC50 (µg/mL) | Selectivity Index (SI) vs. K. pneumoniae |
| HEK293 | Human Embryonic Kidney | >100 | >204 |
| HepG2 | Human Hepatocellular Carcinoma | >100 | >204 |
Experimental Protocols
The following protocols describe the standard methodologies used to generate the data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the broth microdilution method according to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours at 37°C. Several colonies were then used to inoculate a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[3][5] This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Agent Dilutions: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution series was then prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: Following incubation, the MIC was visually determined as the lowest concentration of the agent that completely inhibited bacterial growth. A growth control (no agent) and a sterility control (no bacteria) were included for each assay.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The potential cytotoxicity of Agent 111 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[6]
-
Cell Culture and Seeding: Human cell lines (HEK293 and HepG2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A serial dilution of this compound was prepared in the cell culture medium. The existing medium was removed from the cells and replaced with the medium containing the various concentrations of the agent. Cells were then incubated for an additional 48 hours.
-
MTT Addition and Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[6]
-
Formazan Solubilization and Absorbance Reading: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals. The absorbance was then measured at 570 nm using a microplate reader.
-
CC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The CC50 value was determined by plotting the cell viability against the agent concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Mechanisms
Visual diagrams are provided below to illustrate the experimental workflow and the proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Antibacterial Agent 111: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro efficacy of the novel investigational compound, Antibacterial Agent 111. The document details the methodologies and results from a series of key experiments designed to characterize its antibacterial activity, including minimum inhibitory concentration (MIC) determination, time-kill kinetics, and biofilm eradication potential. All data presented herein are for illustrative purposes to showcase the antibacterial profile of a hypothetical agent. Detailed experimental protocols and visual representations of workflows and potential mechanisms of action are provided to facilitate understanding and potential replication of these studies.
Introduction
This compound is a novel synthetic molecule belonging to the fluoroquinolone class of antibiotics. Its mechanism of action is hypothesized to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1][2][3] This disruption ultimately leads to bacterial cell death.[1][2] This guide summarizes the foundational in vitro studies conducted to establish the antibacterial spectrum and potency of this agent.
Data Summary
The in vitro antibacterial activity of Agent 111 was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data obtained from these studies.
Table 2.1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 1 |
Table 2.2: Time-Kill Kinetics of this compound against S. aureus (ATCC 29213)
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.5 | 4.8 | 4.2 |
| 4 | 8.5 | 4.8 | 3.5 | 2.8 |
| 8 | 9.1 | 4.2 | <2.0 | <2.0 |
| 24 | 9.3 | 4.5 | <2.0 | <2.0 |
Note: A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[4]
Table 2.3: Biofilm Eradication by this compound against P. aeruginosa (ATCC 27853)
| Concentration (x MIC) | Biofilm Mass Reduction (%) | Viable Cells in Biofilm (Log10 CFU/mL) |
| 4x MIC | 45% | 5.2 |
| 8x MIC | 68% | 3.8 |
| 16x MIC | 85% | 2.5 |
| 32x MIC | 92% | <2.0 |
Experimental Protocols
Detailed methodologies for the key in vitro efficacy studies are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound was determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7]
-
Preparation of Bacterial Inoculum: A suspension of each bacterial strain was prepared in Mueller-Hinton Broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 CFU/mL. This was further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8][9]
-
Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of this compound was prepared in MHB in a 96-well microtiter plate.[7][10]
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.[9][10]
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.[5][8][9]
Time-Kill Kinetics Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time.[4][11][12]
-
Preparation of Cultures: Bacterial cultures were grown to the mid-logarithmic phase and diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.[11]
-
Exposure to Antibacterial Agent: this compound was added to the bacterial suspensions at concentrations of 0.5x, 1x, and 2x the predetermined MIC. A growth control without the agent was also included.[4]
-
Sampling and Plating: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated on Mueller-Hinton Agar.[11][13]
-
Enumeration: The plates were incubated at 37°C for 24 hours, after which the number of colonies was counted to determine the viable bacterial count (CFU/mL).[12]
Biofilm Eradication Assay
The ability of this compound to eradicate established biofilms was evaluated using a crystal violet staining method.[14][15]
-
Biofilm Formation: Bacterial suspensions (approximately 1 x 10^6 CFU/mL) were added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.[15][16]
-
Removal of Planktonic Cells: The medium was carefully aspirated, and the wells were washed with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.[16][17]
-
Treatment with Antibacterial Agent: Fresh medium containing various concentrations of this compound (4x to 32x MIC) was added to the biofilm-containing wells. The plates were then incubated for an additional 24 hours.[16]
-
Quantification of Biofilm Mass: After treatment, the wells were washed again with PBS. The remaining biofilm was stained with 0.1% crystal violet for 15 minutes. The stain was then solubilized with 30% acetic acid, and the absorbance was measured at 570 nm to quantify the biofilm mass.[15]
-
Determination of Viable Cells: To determine the number of viable bacteria within the treated biofilm, the biofilm was physically disrupted (e.g., by sonication), and the released bacteria were serially diluted and plated for colony counting.[16]
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Biofilm Eradication Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. 4.5. Time–Kill Assay [bio-protocol.org]
- 14. emerypharma.com [emerypharma.com]
- 15. static.igem.org [static.igem.org]
- 16. Biofilm eradication assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Physicochemical Properties of Antibacterial Agent 111: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of the novel antibacterial agent 111, a potent membrane-disrupting compound with significant activity against antibiotic-resistant Gram-positive bacteria. Due to the limited public availability of comprehensive experimental data for this specific agent, this guide also furnishes detailed, generalized experimental protocols for determining key physicochemical parameters, drawing from established scientific methodologies.
Overview of this compound
This compound, also identified as 5-amino-4-quinolone 111, has emerged as a promising candidate in the fight against multidrug-resistant organisms. Preliminary studies indicate that its mechanism of action involves the selective disruption of bacterial membranes, leading to a bacteriostatic effect. This mode of action is a significant area of interest for overcoming common resistance mechanisms.
Physicochemical Properties
The publicly available physicochemical data for this compound is summarized below. It is important to note that comprehensive experimental values for properties such as melting point, pKa, and aqueous solubility have not been disclosed in the reviewed literature. The provided clogP is a calculated value.
| Property | Value | Source |
| Molecular Weight | 441 g/mol | [1] |
| Calculated logP (clogP) | 3.8 | [1] |
| Melting Point | Not Available | |
| pKa | Not Available | |
| Aqueous Solubility | Not Available |
Experimental Protocols for Physicochemical Characterization
To facilitate further research and characterization of this compound and similar novel compounds, the following sections detail standard experimental protocols for determining key physicochemical properties.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry crystalline sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Purity Assessment: A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the strength of an acid in solution and is a critical parameter for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and biological activity.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 0.01 M). The ionic strength of the solution is typically kept constant using an inert salt like KCl.
-
Apparatus: A calibrated pH meter with a combination pH electrode is used in conjunction with a magnetic stirrer and a burette for the addition of the titrant.
-
Procedure:
-
The solution of the compound is placed in a beaker and the pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point on the titration curve.
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of purified water or a buffer of a specific pH in a sealed flask.
-
Agitation: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter that does not adsorb the compound.
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Solubility Value: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.
Calculation of the Partition Coefficient (clogP)
The partition coefficient (logP) is a measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. It is a key indicator of a drug's lipophilicity and its ability to cross cell membranes. While experimental determination is possible, computational methods are widely used for prediction.
Methodology: Fragment-Based Calculation
Numerous software programs are available that calculate the logP value (clogP) based on the chemical structure of a molecule. These programs utilize algorithms that sum the contributions of individual atoms and functional groups (fragments) to the overall lipophilicity. The clogP of 3.8 for this compound was likely determined using such a computational approach.
Mechanism of Action: Bacterial Membrane Disruption
This compound is reported to exert its antimicrobial effect by selectively disrupting bacterial membranes. While the precise molecular interactions have not been fully elucidated in the public domain, a common pathway for membrane-disrupting agents involves the depolarization of the bacterial cell membrane.
Generalized Pathway of Bacterial Membrane Depolarization
The following diagram illustrates a generalized signaling pathway for bacterial membrane depolarization initiated by a cationic antimicrobial agent. This represents a plausible mechanism for this compound, though specific details may vary.
Caption: Generalized pathway of bacterial membrane depolarization.
Conclusion
This compound represents a promising scaffold for the development of new treatments for Gram-positive infections. This technical guide provides the currently available physicochemical data and outlines standard experimental protocols to enable further research and a more complete characterization of this and other novel antibacterial compounds. The elucidation of its detailed mechanism of membrane disruption will be a key area for future investigation.
References
Preliminary Investigation of "Antibacterial Agent 111": A Technical Overview of Antimicrobial Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the antimicrobial properties of "Antibacterial agent 111," also identified as "Compound 3". This document summarizes the current understanding of its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its evaluation.
Core Concepts: Mechanism of Action
"this compound" exerts its antimicrobial effect by targeting a crucial enzyme in bacterial protein synthesis: tyrosyl-tRNA synthetase. This enzyme is responsible for the "charging" of transfer RNA (tRNA) with the amino acid tyrosine, a fundamental step in the translation of genetic code into proteins. By firmly binding to the residues of tyrosyl-tRNA synthetase, "this compound" inhibits its function, leading to a cascade of events that ultimately halt protein synthesis and bacterial growth.
The inhibition of tyrosyl-tRNA synthetase by "this compound" disrupts the following two-step enzymatic reaction:
-
Tyrosine Activation: The initial step involves the activation of a tyrosine molecule through its reaction with ATP, forming a tyrosyl-adenylate intermediate.
-
tRNA Charging: The activated tyrosine is then transferred to its cognate tRNA (tRNA-Tyr), making it available for incorporation into a growing polypeptide chain during protein synthesis.
The binding of "this compound" to the enzyme obstructs one or both of these critical steps, effectively starving the bacterium of the necessary building blocks for protein production.
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of "this compound" has been quantitatively assessed against a limited number of bacterial species. The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a bacterium.
| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus cereus | Gram-positive | 3.90[1] |
| Klebsiella pneumoniae | Gram-negative | 0.49[1] |
Further research is required to establish the broader antimicrobial spectrum and efficacy of "this compound" against a wider range of clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial effects of agents like "this compound".
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from a fresh bacterial culture.
-
Serial Dilution: "this compound" is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of "this compound" in which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: An MIC assay is performed as described above.
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antibacterial agent kills a bacterium over time.
Protocol:
-
Culture Preparation: A bacterial culture is grown to a logarithmic phase and then diluted to a standardized concentration in a broth medium.
-
Exposure: "this compound" is added to the bacterial culture at a specific concentration (often a multiple of the MIC).
-
Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Enumeration: The number of viable bacteria in each aliquot is determined by serial dilution and plating on an appropriate agar medium.
-
Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate a time-kill curve.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent.
Protocol:
-
Lawn Culture: A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a known concentration of "this compound" is placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured. The size of the zone is correlated with the susceptibility of the bacterium to the agent.
Conclusion and Future Directions
"this compound" demonstrates promising antimicrobial activity, particularly against K. pneumoniae, through the targeted inhibition of tyrosyl-tRNA synthetase. The currently available data, however, is limited to a narrow range of bacterial species. To fully assess its potential as a therapeutic agent, further research is imperative.
Future investigations should focus on:
-
Expanding the Antimicrobial Spectrum: Determining the MIC and MBC values against a broader panel of clinically significant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Elucidating Bactericidal vs. Bacteriostatic Properties: Conducting comprehensive time-kill kinetic studies to understand the dynamics of its antimicrobial action.
-
In Vivo Efficacy and Toxicity: Evaluating the agent's effectiveness and safety in animal models of infection.
-
Resistance Studies: Investigating the potential for and mechanisms of bacterial resistance to "this compound".
A thorough exploration of these areas will provide a more complete profile of "this compound" and its viability as a lead compound for the development of a new class of antibiotics.
References
An In-depth Technical Guide to the Mode of Action of Antibacterial Agent 111 Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 111 represents a promising class of compounds targeting Gram-positive bacteria through the inhibition of protein synthesis. This technical guide delineates the specific molecular mechanism, provides a summary of its inhibitory activity, and details the experimental protocols for assessing its mode of action. The primary target of Agent 111 is tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in the bacterial translational machinery. By inhibiting TyrRS, Agent 111 effectively halts protein production, leading to bacteriostasis and ultimately cell death. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel antibacterial therapeutics.
Introduction
The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a significant global health challenge. This necessitates the exploration of novel antibacterial agents with unique mechanisms of action. Aminoacyl-tRNA synthetases (aaRS) are essential enzymes responsible for the faithful translation of the genetic code, making them attractive targets for the development of new antibiotics.[1][2]
This compound is a potent inhibitor of tyrosyl-tRNA synthetase (TyrRS), a class I aminoacyl-tRNA synthetase.[3] This enzyme catalyzes the two-step process of attaching tyrosine to its cognate tRNATyr, a critical step in protein biosynthesis.[4] Inhibition of this process leads to a depletion of charged tRNATyr, stalling ribosomal protein synthesis and inhibiting bacterial growth.[1][5] This guide provides an in-depth analysis of the mode of action of this compound against Gram-positive bacteria.
Core Mechanism of Action: Inhibition of Tyrosyl-tRNA Synthetase
The primary mode of action of this compound is the targeted inhibition of bacterial tyrosyl-tRNA synthetase (TyrRS). This inhibition disrupts the process of protein synthesis, which is fundamental to bacterial survival.
The Role of Tyrosyl-tRNA Synthetase
Tyrosyl-tRNA synthetase is responsible for the aminoacylation of tRNATyr, a process that occurs in two distinct steps:
-
Tyrosine Activation: Tyrosine and ATP bind to the active site of TyrRS, leading to the formation of a tyrosyl-adenylate intermediate (Tyr-AMP) and the release of pyrophosphate (PPi).
-
tRNA Charging: The activated tyrosine is then transferred from Tyr-AMP to the 3'-end of its cognate tRNATyr, forming tyrosyl-tRNATyr and releasing AMP.
Charged tyrosyl-tRNATyr is then delivered to the ribosome to be incorporated into a growing polypeptide chain.
Inhibition Pathway
This compound acts as a competitive inhibitor of TyrRS. It is believed to bind to the active site of the enzyme, likely competing with one of the natural substrates (tyrosine or ATP). This binding event prevents the formation of the tyrosyl-adenylate intermediate, thereby halting the entire aminoacylation process. The consequence is a rapid depletion of the cellular pool of charged tRNATyr, which in turn stalls the ribosomal machinery and inhibits protein synthesis.[1][5] This leads to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations.
Quantitative Data on Inhibitory Activity
The efficacy of a TyrRS inhibitor like this compound is quantified through its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its half-maximal inhibitory concentration (IC50) against the purified TyrRS enzyme. The following tables summarize representative data for potent TyrRS inhibitors against Gram-positive bacteria from the scientific literature, which can be considered indicative of the expected performance of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative TyrRS Inhibitors
| Compound Class | Gram-Positive Bacterium | MIC (µg/mL) | Reference |
| 3-aryl-4-arylaminofuran-2(5H)-one | Staphylococcus aureus ATCC 25923 | 0.06 | [6] |
| N2-(arylacetyl)glycinanilide | Staphylococcus aureus | Low µM range | [7] |
| 1,2-naphthalein derivative | Staphylococcus epidermidis (clinical isolate) | 0.5 - 2.5 | [8] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) against TyrRS
| Compound Class | Source of TyrRS | IC50 (µM) | Reference |
| 3-aryl-4-arylaminofuran-2(5H)-one | Staphylococcus aureus | 0.09 ± 0.02 | [6] |
| Tyrosyl aryl dipeptide | Staphylococcus aureus | 0.5 | [3] |
| N2-(arylacetyl)glycinanilide | Staphylococcus aureus | Low µM range | [7] |
Detailed Experimental Protocols
To characterize the mode of action of this compound, several key experiments are essential. These protocols are based on established methodologies for studying aminoacyl-tRNA synthetase inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus at ~5 x 105 CFU/mL).
-
Include positive (no agent) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.
References
- 1. New aminoacyl-tRNA synthetase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosyl-tRNA synthetase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosyl-tRNA synthetase inhibitors as antibacterial agents: synthesis, molecular docking and structure-activity relationship analysis of 3-aryl-4-arylaminofuran-2(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new tyrosyl-tRNA synthetase inhibitors as antibacterial agents based on a N2-(arylacetyl)glycinanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial agent discovery using thymidylate synthase biolibrary screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mode of Action of Antibacterial Agent 111 Against Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health.[1] The unique double-membrane structure of these bacteria, particularly the outer membrane, acts as a barrier to many antibiotics.[2] Antibacterial Agent 111 is a novel investigational compound with potent bactericidal activity against a broad spectrum of Gram-negative pathogens. This document elucidates the multifaceted mode of action of Agent 111, presents key quantitative data on its efficacy, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and associated experimental workflows.
Introduction to Gram-negative Bacterial Resistance
Gram-negative bacteria possess a complex cell envelope, which includes an inner cytoplasmic membrane and a protective outer membrane.[2] The outer membrane is a formidable barrier, preventing many antibiotics from reaching their intracellular targets.[2] Furthermore, Gram-negative bacteria employ various resistance mechanisms, such as efflux pumps and the production of antibiotic-degrading enzymes like β-lactamases.[1] The development of new antibacterial agents with novel mechanisms of action is crucial to combatting infections caused by these challenging pathogens.[1]
Overview of this compound's Mode of Action
This compound exhibits a dual mode of action that targets both the outer membrane integrity and a critical step in cell wall biosynthesis in Gram-negative bacteria. This two-pronged attack contributes to its potent bactericidal activity and a low propensity for resistance development.
-
Outer Membrane Disruption: Agent 111 initially interacts with the lipopolysaccharide (LPS) layer of the outer membrane, causing localized destabilization. This disruption increases the permeability of the outer membrane, allowing for its own entry and the potentiation of other co-administered antibiotics.
-
Inhibition of Peptidoglycan Synthesis: Following its transport across the compromised outer membrane and the periplasmic space, Agent 111 binds to and inhibits the enzymatic activity of MurA, a key enzyme in the early stages of peptidoglycan synthesis. The inhibition of MurA blocks the formation of peptidoglycan precursors, leading to a weakened cell wall and eventual cell lysis.
Quantitative Efficacy Data
The in vitro activity of this compound was evaluated against a panel of wild-type and multidrug-resistant (MDR) Gram-negative bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Phenotype | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Wild-Type | 0.5 |
| Escherichia coli NDM-1 | Carbapenem-Resistant | 1 |
| Klebsiella pneumoniae ATCC 13883 | Wild-Type | 1 |
| Klebsiella pneumoniae KPC-2 | Carbapenem-Resistant | 2 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | 2 |
| Pseudomonas aeruginosa MDR-12 | Multidrug-Resistant | 4 |
| Acinetobacter baumannii ATCC 19606 | Wild-Type | 1 |
| Acinetobacter baumannii MDR-8 | Multidrug-Resistant | 2 |
Table 2: Time-Kill Kinetics of this compound against E. coli ATCC 25922
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 4.5 | 3.8 |
| 4 | 8.5 | 3.1 | <2.0 (LOD) |
| 6 | 9.1 | <2.0 (LOD) | <2.0 (LOD) |
| 24 | 9.3 | <2.0 (LOD) | <2.0 (LOD) |
| LOD: Limit of Detection |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mode of action of this compound and a typical experimental workflow for its characterization.
Caption: Proposed dual mode of action of this compound.
Caption: Experimental workflow for the characterization of Agent 111.
Detailed Experimental Protocols
The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium in cation-adjusted Mueller-Hinton Broth (CAMHB) was prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: this compound was serially diluted two-fold in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate containing the antibiotic dilutions. The plate was incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of Agent 111 that completely inhibited visible bacterial growth.
Time-kill assays were performed to assess the bactericidal activity of this compound over time.
-
Preparation of Cultures: An overnight culture of the test bacterium was diluted in fresh CAMHB to a starting density of approximately 1 x 10^6 CFU/mL.
-
Addition of Antibiotic: this compound was added to the bacterial cultures at concentrations of 2x and 4x the MIC. A growth control with no antibiotic was also included.
-
Incubation and Sampling: The cultures were incubated at 37°C with shaking. Aliquots were removed at specified time points (0, 2, 4, 6, and 24 hours).
-
Viable Cell Counting: The collected aliquots were serially diluted in sterile saline and plated on Mueller-Hinton Agar. The plates were incubated at 37°C for 18-24 hours, after which the colonies were counted to determine the number of viable bacteria (CFU/mL).
The effect of this compound on the outer membrane permeability of Gram-negative bacteria was assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay.
-
Preparation of Cell Suspension: Bacterial cells were grown to the mid-logarithmic phase, harvested by centrifugation, and washed twice with 5 mM HEPES buffer (pH 7.2). The cells were then resuspended in the same buffer to an optical density at 600 nm (OD600) of 0.5.
-
Assay Procedure: The cell suspension was incubated with 10 µM NPN for 3 minutes. The baseline fluorescence was measured (excitation at 350 nm, emission at 420 nm).
-
Addition of Agent 111: this compound was added to the cell suspension at various concentrations. The increase in fluorescence due to the uptake of NPN into the permeabilized outer membrane was monitored over time.
-
Data Analysis: The rate of NPN uptake was calculated from the initial increase in fluorescence intensity and used as a measure of outer membrane permeability.
Conclusion
This compound demonstrates a promising and potent bactericidal effect against a range of clinically relevant Gram-negative bacteria, including multidrug-resistant strains. Its dual mode of action, involving the disruption of the outer membrane and the inhibition of peptidoglycan synthesis, represents a significant advantage in overcoming existing resistance mechanisms. The data presented herein supports the continued development of Agent 111 as a potential new therapeutic for the treatment of serious Gram-negative infections. Further studies are warranted to evaluate its in vivo efficacy and safety profile.
References
Initial Toxicity Screening of Antibacterial Agent 111: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity screening of the novel compound, "Antibacterial Agent 111." The following sections detail the experimental protocols, present quantitative data in a structured format, and illustrate key workflows and toxicological pathways. This document is intended to serve as a foundational resource for professionals engaged in the early-stage development of new therapeutic agents.
In Vitro Cytotoxicity Assessment
The initial evaluation of toxicity involved assessing the effect of this compound on the viability of mammalian cells. A colorimetric MTT assay was employed, which measures the metabolic activity of cells as an indicator of their viability.[1][2] This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2]
Experimental Protocol: MTT Assay
-
Cell Culture: Human liver carcinoma cells (HepG2) and human embryonic kidney cells (HEK293) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.5%. Cells were treated with the various concentrations of the compound and incubated for 24 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.[2]
-
Solubilization: 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Cell viability was expressed as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Compound | IC50 (µM) |
| HepG2 (Liver) | This compound | 45.7 |
| Doxorubicin (Control) | 1.2 | |
| HEK293 (Kidney) | This compound | 68.3 |
| Cisplatin (Control) | 8.5 |
Visualization: MTT Assay Experimental Workflow
Workflow for the in vitro cytotoxicity MTT assay.
In Vitro Genotoxicity Assessment
The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.[4][5][6] This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[5] The assay determines if a substance can cause a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[7]
Experimental Protocol: Ames Test
-
Bacterial Strains: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.[7]
-
Metabolic Activation: The test was performed both with and without the S9 fraction, an induced rat liver homogenate, to assess the mutagenicity of the parent compound and its metabolites.[7]
-
Exposure: 100 µL of an overnight bacterial culture was incubated with varying concentrations of this compound (0.5, 5, 50, 500, 5000 µ g/plate ), vehicle control (DMSO), and positive controls.[5] For tests with metabolic activation, 500 µL of the S9 mix was added.
-
Plating: The mixture was combined with molten top agar and poured onto minimal glucose agar plates.[5]
-
Incubation: Plates were incubated at 37°C for 48-72 hours.[5]
-
Colony Counting: The number of revertant colonies (his+) on each plate was counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
Data Presentation: Ames Test Results for this compound
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Result |
| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 | |
| 50 | 28 ± 5 | 1.1 | Non-Mutagenic | ||
| 500 | 31 ± 6 | 1.2 | |||
| 5000 | 35 ± 5 | 1.4 | |||
| + | 0 (Vehicle) | 42 ± 6 | 1.0 | ||
| 50 | 45 ± 7 | 1.1 | Non-Mutagenic | ||
| 500 | 49 ± 8 | 1.2 | |||
| 5000 | 53 ± 7 | 1.3 | |||
| TA100 | - | 0 (Vehicle) | 130 ± 12 | 1.0 | |
| 50 | 138 ± 15 | 1.1 | Non-Mutagenic | ||
| 500 | 145 ± 14 | 1.1 | |||
| 5000 | 152 ± 18 | 1.2 | |||
| + | 0 (Vehicle) | 155 ± 16 | 1.0 | ||
| 50 | 160 ± 19 | 1.0 | Non-Mutagenic | ||
| 500 | 168 ± 15 | 1.1 | |||
| 5000 | 175 ± 20 | 1.1 |
Visualization: Ames Test Logical Workflow
Logical workflow of the Ames bacterial reverse mutation test.
Hemolytic Activity
To assess the potential of this compound to damage red blood cells (RBCs), an in vitro hemolysis assay was performed.[8] This is a critical screening step, particularly for compounds intended for intravenous administration.[8] The assay quantifies the amount of hemoglobin released from lysed erythrocytes following exposure to the test compound.[9]
Experimental Protocol: Hemolysis Assay
-
RBC Preparation: Fresh human whole blood was centrifuged to separate plasma. The erythrocyte pellet was washed three times with cold phosphate-buffered saline (PBS) and resuspended to create a 2% (v/v) RBC suspension.[10]
-
Compound Incubation: 100 µL of the 2% RBC suspension was added to 100 µL of this compound solutions (at various concentrations) in a 96-well plate.[9]
-
Controls: PBS was used as a negative control (0% hemolysis), and 1% Triton X-100 was used as a positive control (100% hemolysis).[8][10]
-
Incubation: The plate was incubated for 1 hour at 37°C with gentle agitation.[9][10]
-
Centrifugation: The plate was centrifuged at 1000 x g for 10 minutes to pellet intact RBCs.[11]
-
Absorbance Measurement: 100 µL of the supernatant from each well was transferred to a new flat-bottom plate, and the absorbance of the released hemoglobin was measured at 540 nm.[10]
-
Calculation: The percentage of hemolysis was calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Data Presentation: Hemolytic Activity of this compound
| Concentration (µM) | Mean % Hemolysis ± SD |
| 1 | 0.8 ± 0.2 |
| 10 | 1.5 ± 0.4 |
| 25 | 2.1 ± 0.5 |
| 50 | 4.8 ± 0.9 |
| 100 | 8.7 ± 1.2 |
Acute In Vivo Toxicity
An acute oral toxicity study was conducted in a rodent model to determine the systemic toxicity of a single high dose of this compound. The study was performed following the Acute Toxic Class Method (OECD Guideline 423).[12][13][14][15] This method allows for the classification of a substance's toxicity with the use of a minimal number of animals.[12]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animals: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats were used, acclimatized for at least five days before dosing.[13]
-
Dosing: A stepwise procedure was used with a starting dose of 300 mg/kg. The compound was administered orally via gavage to a group of three rats.
-
Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for 14 days.[12]
-
Necropsy: At the end of the observation period, all surviving animals were euthanized and subjected to gross necropsy.
-
Dose Progression: Based on the outcome (survival or death) in the first group, the decision was made to dose another group at a lower (50 mg/kg) or higher (2000 mg/kg) dose level.
Data Presentation: Acute Oral Toxicity Summary
| Parameter | Observation |
| Animal Model | Female Sprague-Dawley Rats (n=3 per group) |
| Route of Administration | Oral (Gavage) |
| Starting Dose | 300 mg/kg |
| Mortality at 300 mg/kg | 0/3 animals |
| Clinical Signs | No significant signs of toxicity observed. |
| Body Weight | Normal weight gain observed over 14 days. |
| Gross Necropsy | No visible abnormalities in organs. |
| Follow-up Dose | 2000 mg/kg |
| Mortality at 2000 mg/kg | 1/3 animals within 48 hours |
| Estimated Toxicity Class | GHS Category 5 or Unclassified (LD50 > 2000 mg/kg) |
Visualization: Hypothetical Drug-Induced Toxicity Pathway
Many cytotoxic drugs can induce an elevation of reactive oxygen species (ROS), leading to oxidative stress.[16][17] This can trigger downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and ultimately lead to programmed cell death (apoptosis).[17][18]
Pathway of drug-induced apoptosis via oxidative stress.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. measurlabs.com [measurlabs.com]
- 7. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. haemoscan.com [haemoscan.com]
- 10. 2.4. Hemolysis Assay [bio-protocol.org]
- 11. static.igem.org [static.igem.org]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthetic Pathway of Antibacterial Agent 111
For Researchers, Scientists, and Drug Development Professionals
Abstract: Antibacterial agent 111 is a novel hybrid polyketide-non-ribosomal peptide (PKS-NRPS) compound demonstrating significant activity against a range of multidrug-resistant bacterial strains. This document provides a comprehensive analysis of its biosynthetic pathway, elucidated through a combination of genomic analysis, gene knockout studies, and in vitro enzymatic assays. The pathway involves a modular PKS-NRPS assembly line, incorporating both common and unusual extender units, followed by a series of post-assembly tailoring modifications. This guide offers detailed experimental protocols, quantitative data from key analyses, and visual diagrams of the biosynthetic and regulatory pathways to facilitate further research and development of this promising antibacterial candidate.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[1][2] Natural products, particularly those synthesized by microorganisms, have historically been a rich source of antibiotics.[3][4] Among these, compounds derived from polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways are of significant interest due to their structural complexity and diverse biological activities.[3][5][6]
This compound is a recently identified metabolite from Streptomyces chimericus strain G-111, exhibiting potent bactericidal activity. Its structure is a hybrid of a polyketide chain and a tripeptide moiety, suggesting a biosynthetic origin from a mixed PKS-NRPS enzymatic complex. Understanding the biosynthetic pathway of this molecule is crucial for several reasons: it allows for the rational design of derivatives with improved pharmacological properties, provides targets for metabolic engineering to increase production titers, and offers insights into the novel enzymatic mechanisms that can be harnessed for synthetic biology applications.[4][7][8]
This technical guide summarizes the current knowledge of the this compound biosynthetic pathway, presenting key data, experimental procedures, and pathway visualizations to serve as a foundational resource for researchers in the field.
The "abx" Gene Cluster and Proposed Biosynthetic Pathway
Genomic analysis of S. chimericus G-111 identified a 75 kb biosynthetic gene cluster (BGC), designated "abx," predicted to be responsible for the synthesis of this compound. The cluster contains genes encoding a multi-modular Type I PKS, a multi-modular NRPS, as well as several putative tailoring enzymes, regulators, and transporters.[5][9][10]
The proposed biosynthetic pathway begins with the loading of an isobutyryl-CoA starter unit onto the PKS module. The polyketide chain is then extended through the sequential addition of two malonyl-CoA and one methylmalonyl-CoA extender units. The growing polyketide chain is then transferred to the first module of the NRPS, which incorporates L-valine, L-ornithine, and L-threonine. Following the assembly of the hybrid peptide-polyketide backbone, a series of post-assembly modifications, including oxidation and methylation, are catalyzed by tailoring enzymes encoded within the abx cluster to yield the final product, this compound.
Figure 1: Proposed biosynthetic pathway for this compound.
Quantitative Analysis of Pathway Intermediates
To validate the proposed pathway and identify potential bottlenecks, gene knockout experiments were performed, and the resulting mutants were analyzed for the accumulation of biosynthetic intermediates. The data presented in Table 1 summarizes the production titers of this compound and key intermediates in the wild-type and various mutant strains.
Table 1: Production Titers of this compound and Intermediates in S. chimericus Strains
| Strain | Gene Disrupted | Compound Detected | Titer (mg/L ± SD) |
| Wild-Type (WT) | None | This compound | 150.2 ± 12.5 |
| ΔabxPKS4 | PKS Module 4 | Tri-ketide intermediate | 45.8 ± 5.1 |
| ΔabxNRPS1 | NRPS Module 1 | Polyketide intermediate | 88.3 ± 9.7 |
| ΔabxO | Oxidoreductase | Deoxy-Antibacterial Agent 111 | 135.6 ± 11.2 |
| ΔabxM | Methyltransferase | Demethyl-Antibacterial Agent 111 | 142.1 ± 10.8 |
The knockout of PKS and NRPS modules led to the accumulation of the expected upstream intermediates, confirming their roles in the assembly line. Disruption of the tailoring enzymes abxO and abxM resulted in the production of modified versions of the final compound, confirming their involvement in the post-assembly modifications.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to analyze the this compound biosynthetic pathway.
Gene Knockout and Mutant Generation
The targeted gene disruption in S. chimericus was achieved using a CRISPR-Cas9-based system adapted for Actinobacteria.
-
gRNA Design: Two 20-nt guide RNAs (gRNAs) targeting the 5' and 3' ends of the gene of interest were designed using a suitable online tool.
-
Vector Construction: The designed gRNAs were cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector containing the cas9 gene and a selection marker.
-
Protoplast Transformation: The constructed plasmid was introduced into S. chimericus protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformants were selected on apramycin-containing media at a permissive temperature (30°C). Colonies were then replica-plated and grown at a non-permissive temperature (39°C) to select for double-crossover homologous recombination events.
-
Genotypic Verification: The correct gene deletion in the desired mutants was confirmed by PCR amplification using primers flanking the target gene and subsequent Sanger sequencing.
Figure 2: Experimental workflow for gene knockout in S. chimericus.
In Vitro Enzyme Assays for NRPS Adenylation Domains
To confirm the substrate specificity of the adenylation (A) domains within the NRPS modules, in vitro ATP-PPi exchange assays were performed.[11][12]
-
Protein Expression and Purification: The A-domains of abxNRPS1, abxNRPS2, and abxNRPS3 were individually cloned into an expression vector with a His-tag and overexpressed in E. coli BL21(DE3). The proteins were purified using nickel-affinity chromatography.
-
Assay Mixture Preparation: The reaction mixture (50 µL) contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT, 0.1 mg/mL purified A-domain protein, and 1 mM of the test amino acid.
-
Radioactive Labeling: 0.1 µCi of [³²P]PPi was added to the reaction mixture.
-
Reaction Incubation and Quenching: The reaction was initiated by the addition of the enzyme and incubated at 30°C for 15 minutes. The reaction was quenched by adding 500 µL of a quench solution (1.2% activated charcoal, 0.1 M PPi, 3.5% perchloric acid).
-
Measurement of Radioactivity: The charcoal was pelleted by centrifugation, washed twice with a wash buffer (0.1 M PPi, 3.5% perchloric acid), and resuspended in a scintillation cocktail. The amount of [³²P]ATP formed was quantified using a liquid scintillation counter.
Table 2: Substrate Specificity of Abx-NRPS Adenylation Domains
| A-Domain | Amino Acid Substrate | Relative Activity (%) |
| AbxNRPS1-A | L-Valine | 100 |
| L-Leucine | 15 | |
| L-Isoleucine | 12 | |
| AbxNRPS2-A | L-Ornithine | 100 |
| L-Lysine | 25 | |
| L-Arginine | 8 | |
| AbxNRPS3-A | L-Threonine | 100 |
| L-Serine | 30 | |
| L-Alanine | 5 |
The results confirm that the A-domains of the three NRPS modules specifically activate L-valine, L-ornithine, and L-threonine, respectively, which is consistent with the proposed structure of this compound.
Regulatory Network of the "abx" Gene Cluster
The abx gene cluster contains a gene, abxR, encoding a putative SARP (Streptomyces Antibiotic Regulatory Protein)-family transcriptional activator. To investigate its role, the expression of key biosynthetic genes was quantified in both the wild-type and an abxR deletion mutant.
Figure 3: Logical diagram of the regulatory control of the abx gene cluster.
Table 3: Relative Gene Expression in ΔabxR Mutant vs. Wild-Type
| Gene | Fold Change in Expression (ΔabxR vs. WT) |
| abxPKS1 | -8.5 |
| abxNRPS1 | -9.2 |
| abxO | -7.8 |
| abxM | -8.1 |
The significant downregulation of the biosynthetic genes in the ΔabxR mutant indicates that AbxR is a key positive regulator required for the expression of the abx gene cluster and, consequently, for the production of this compound.
Conclusion and Future Directions
This guide has provided a detailed overview of the biosynthetic pathway of this compound, supported by quantitative data and robust experimental protocols. The elucidation of this PKS-NRPS pathway, including the identification of key enzymes, intermediates, and a positive regulator, lays a strong foundation for future research.
Future work should focus on:
-
Overexpression of abxR to potentially increase the production yield of this compound.
-
Combinatorial biosynthesis by swapping PKS or NRPS modules or domains to generate novel analogues of this compound with potentially improved activity or a broader spectrum.[8]
-
Structural and mechanistic studies of the tailoring enzymes to understand their catalytic mechanisms and substrate tolerance.
-
Heterologous expression of the abx gene cluster in a more genetically tractable host to facilitate easier genetic manipulation and optimization of production.[7]
The continued investigation of the this compound biosynthetic pathway holds significant promise for the development of new and effective treatments to combat the growing threat of antibiotic resistance.
References
- 1. Bacterial Lipoprotein Biosynthetic Pathway as a Potential Target for Structure-based Design of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel polyketide synthase gene cluster in the plant pathogenic fungus Pseudocercospora fijiensis | PLOS One [journals.plos.org]
- 11. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00064H [pubs.rsc.org]
An In-depth Technical Guide to the Novelty of Antibacterial Agent 111
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antibacterial agent 111" is a hypothetical designation used in this document for illustrative purposes. The data, mechanisms, and protocols described herein are based on scientifically plausible scenarios for a novel antibacterial compound and are intended to serve as a technical guide to the evaluation of such agents.
Executive Summary
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is paramount to addressing this threat. This guide introduces "this compound," a hypothetical, potent, narrow-spectrum antibiotic targeting the biosynthesis of wall teichoic acids (WTAs) in Gram-positive bacteria. WTAs are crucial for cell division, biofilm formation, and pathogenesis in many Gram-positive pathogens, making their synthesis an attractive target for new antimicrobial therapies.[1][2][3] This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro activity, mechanism of action, and in vivo efficacy. Detailed experimental protocols and visual workflows are provided to facilitate understanding and replication of the key findings.
Core Novelty and Mechanism of Action
This compound represents a novel class of antibiotics that specifically inhibits TarG, a key component of the ABC transporter responsible for the export of WTAs across the cell membrane in Gram-positive bacteria.[3] By blocking this crucial step, this compound effectively halts the incorporation of WTAs into the cell wall, leading to defects in cell division, increased susceptibility to autolysis, and a significant reduction in virulence.[4] This targeted approach offers a high degree of selectivity for Gram-positive bacteria, minimizing the impact on the host's microbiome.[2]
Signaling Pathway and Point of Intervention
The biosynthesis of wall teichoic acids is a multi-step process that begins in the cytoplasm and culminates in the linkage of the WTA polymer to the peptidoglycan layer of the cell wall. This compound intervenes at a late stage of this pathway, specifically targeting the TarG subunit of the TarGH ABC transporter.
Quantitative Data Summary
The in vitro activity of this compound was evaluated against a panel of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
In Vitro Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) were determined using the broth microdilution method.
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 | 1 |
| Staphylococcus aureus | BAA-1717 (MRSA) | 1 | 2 |
| Enterococcus faecalis | ATCC 29212 (VSE) | 2 | 8 |
| Enterococcus faecalis | VRE-1 (Clinical Isolate) | 4 | 16 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 |
Table 1: In Vitro Activity of this compound.
In Vivo Efficacy: Murine Thigh Infection Model
The in vivo efficacy of this compound was assessed in a neutropenic murine thigh infection model against MRSA (BAA-1717).
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Log10 CFU/thigh (24h) | Reduction vs. Control (Log10 CFU) |
| Vehicle Control | - | q12h | 7.8 | - |
| This compound | 10 | q12h | 5.2 | 2.6 |
| This compound | 25 | q12h | 3.9 | 3.9 |
| Vancomycin | 50 | q12h | 4.5 | 3.3 |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
Determination of MIC and MBC
Protocol:
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates overnight. Colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: this compound was serially diluted two-fold in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.[5]
-
MBC Determination: An aliquot from each well showing no visible growth was plated onto antibiotic-free agar. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.[6]
Murine Thigh Infection Model
Protocol:
-
Induction of Neutropenia: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated via intramuscular injection into the thigh with a suspension of MRSA (BAA-1717) containing approximately 10^6 CFU.
-
Treatment: Two hours post-infection, treatment was initiated with either this compound, vancomycin, or a vehicle control, administered subcutaneously every 12 hours.
-
Bacterial Load Determination: At 24 hours post-infection, mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted. The dilutions were plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
Conclusion
This compound demonstrates significant promise as a novel therapeutic for infections caused by Gram-positive pathogens, including drug-resistant strains. Its unique mechanism of action, targeting the essential wall teichoic acid biosynthesis pathway, provides a clear advantage in the current landscape of antimicrobial resistance. The potent in vitro activity and robust in vivo efficacy underscore its potential for further clinical development. Future studies will focus on expanding the spectrum of activity, optimizing the pharmacokinetic and pharmacodynamic properties, and evaluating its safety profile in more detail.
References
- 1. mdpi.com [mdpi.com]
- 2. What are wall teichoic acid inhibitors and how do they work? [synapse.patsnap.com]
- 3. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Wall Teichoic Acid Biosynthesis of Staphylococcus Aureus | National Agricultural Library [nal.usda.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to Antibacterial Agent 111 and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive literature review and background on compounds referred to as "Antibacterial agent 111" or similar designations. Due to the identification of multiple distinct chemical entities with this nomenclature in scientific literature, this paper will address each compound separately to ensure clarity and depth. The primary focus will be on a novel 1β-methylcarbapenem, J-111,225, and a tyrosyl-tRNA synthetase inhibitor, while also discussing a membrane-disrupting agent.
J-111,225: A Novel 1β-Methylcarbapenem
J-111,225 is a novel 1β-methylcarbapenem antibiotic with a distinctive trans-3,5-disubstituted pyrrolidinylthio moiety at the C2 position. This agent has demonstrated significant activity against bacteria that produce IMP-1 metallo-β-lactamase, an enzyme that confers resistance to many carbapenem antibiotics.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for J-111,225's antibacterial and enzyme-inhibiting activity.
| Parameter | Value | Organism/Enzyme | Notes | Reference |
| MIC | 32 mg/L (range 4-32 mg/L) | 17 Serratia marcescens and 2 Pseudomonas aeruginosa IMP-1-producing clinical isolates | MIC stands for Minimum Inhibitory Concentration. | [1] |
| Ki | 0.18 µM | IMP-1 metallo-β-lactamase | Ki represents the inhibition constant, with imipenem as the substrate. | [1] |
| Km | 11 µM | Bacteroides fragilis CcrA β-lactamase | Km is the Michaelis constant, indicating J-111,225 acts as a substrate for this enzyme. | [1] |
| Km | 10 µM | Stenotrophomonas maltophilia L1 β-lactamase | Km is the Michaelis constant, indicating J-111,225 acts as a substrate for this enzyme. | [1] |
| Km | 148 µM | Bacillus cereus type II β-lactamase | Km is the Michaelis constant, indicating J-111,225 acts as a substrate for this enzyme. | [1] |
| Minimal FIC Index | 0.38 | S. marcescens BB5886 (IMP-1 producer) | In combination with imipenem, indicating synergy. | [1] |
| Minimal FIC Index | 0.5 | P. aeruginosa GN17203 (IMP-1 producer) | In combination with imipenem, indicating synergy. | [1] |
Mechanism of Action
Carbapenems, including J-111,225, are a class of β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[2][3] The unique aspect of J-111,225 is its resistance to hydrolysis by and potent inhibition of IMP-1 metallo-β-lactamase, an enzyme that inactivates most β-lactam antibiotics.[1]
Experimental Protocols
The inhibitory activity of J-111,225 against IMP-1 metallo-β-lactamase can be determined using a spectrophotometric assay.[4]
-
Enzyme and Substrate Preparation : Purified IMP-1 enzyme is prepared. A stock solution of a reporter substrate, such as imipenem or nitrocefin, is made in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
-
Inhibitor Preparation : J-111,225 is dissolved in DMSO to create a stock solution, which is then diluted to various concentrations in the assay buffer.
-
Assay Procedure :
-
The assay is performed in a UV-Vis spectrophotometer or a microplate reader.
-
The reaction mixture contains the assay buffer, a fixed concentration of the reporter substrate (e.g., 100 µM nitrocefin), and the purified IMP-1 enzyme.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 482 nm for nitrocefin) over time.
-
-
Inhibition Measurement : The assay is repeated in the presence of varying concentrations of J-111,225.
-
Data Analysis : The rate of hydrolysis in the presence of the inhibitor is compared to the rate in its absence. The IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated. The inhibition constant (Ki) can be determined by performing the assay with different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.[4]
References
- 1. In vitro antibacterial activity and mechanism of action of J-111,225, a novel 1beta-methylcarbapenem, against transferable IMP-1 metallo-beta-lactamase producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. microbenotes.com [microbenotes.com]
- 4. 2.2. Metallo-β-Lactamase Inhibition Assays [bio-protocol.org]
Methodological & Application
"Antibacterial agent 111" minimum inhibitory concentration (MIC) protocol
Application Notes & Protocols
Topic: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 111
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] It is a critical parameter in the assessment of new antimicrobial agents, providing a quantitative measure of their potency.[3][4] These application notes provide a detailed protocol for determining the MIC of the novel investigational compound, "this compound," using the broth microdilution method. This method is aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[7][8] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is recorded as the lowest concentration of the agent that inhibits this visible growth.[1][9]
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for optical density measurements)
Experimental Protocol
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at a wavelength of 625 nm.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Antibacterial Agent Dilutions
-
Prepare a series of twofold dilutions of this compound in CAMHB. This is typically done in a separate 96-well plate or in tubes.
-
For a final volume of 100 µL per well, 50 µL of the appropriate drug concentration (at 2x the final desired concentration) will be added to each well.
-
The typical concentration range tested is 0.06 to 128 µg/mL, but this may be adjusted based on the expected potency of Agent 111.
Inoculation and Incubation
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate twofold serial dilutions of this compound to the wells.
-
Include a positive control (wells with CAMHB and bacteria, but no drug) and a negative control (wells with CAMHB only, no bacteria) on each plate.[4]
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
The growth control well should be distinctly turbid, and the sterility control well should be clear.
Data Presentation
The MIC values for this compound should be recorded and presented in a clear, tabular format.
Table 1: Hypothetical MIC Values for this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | 2 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | Gram-positive | 4 | 1 - 4 |
| Escherichia coli ATCC® 25922™ | Gram-negative | 8 | 2 - 8 |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | 16 | 4 - 16 |
| Klebsiella pneumoniae (Clinical Isolate) | Gram-negative | >64 | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. idexx.dk [idexx.dk]
- 4. emerypharma.com [emerypharma.com]
- 5. qlaboratories.com [qlaboratories.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. microchemlab.com [microchemlab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 111 (J-111,225) in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 111, scientifically known as J-111,225, is a novel 1β-methylcarbapenem antibiotic. Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. J-111,225 demonstrates potent activity against a range of bacteria, including strains that have developed resistance to other carbapenems through the production of metallo-β-lactamases, such as IMP-1. This document provides detailed application notes and protocols for the effective use of J-111,225 in bacterial cell culture for research and drug development purposes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of J-111,225 is essential for accurate and reproducible experimental work.
| Property | Value |
| Molecular Formula | C₂₂H₂₉N₃O₄S |
| Molecular Weight | 431.6 g/mol |
| Appearance | White to off-white powder |
| Solubility | Information on the specific solubility of J-111,225 in common laboratory solvents such as water and dimethyl sulfoxide (DMSO) is not readily available in public literature. It is recommended to perform solubility tests starting with small quantities. As a general guideline for carbapenems, initial attempts can be made to dissolve the compound in DMSO to create a high-concentration stock solution, which can then be further diluted in aqueous media. |
| Storage and Stability | As a carbapenem, J-111,225 is susceptible to degradation in aqueous solutions, with stability being influenced by temperature and pH. Stock solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is advisable to store aliquots at -20°C or -80°C and protect them from light. Multiple freeze-thaw cycles should be avoided. |
Mechanism of Action
J-111,225 is a bactericidal agent that targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.
-
Inhibition of Penicillin-Binding Proteins (PBPs): J-111,225 covalently binds to the active site of PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan chains. This inactivation of PBPs disrupts the integrity of the cell wall.
-
Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.
-
Stability against β-Lactamases: A key feature of J-111,225 is its enhanced stability against certain β-lactamases, particularly the IMP-1 metallo-β-lactamase, which is a common mechanism of resistance to other carbapenems in Gram-negative bacteria.
Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of J-111,225.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antibacterial activity of J-111,225.
Preparation of J-111,225 Stock Solution
Accurate preparation of the stock solution is critical for obtaining reliable experimental results.
Materials:
-
J-111,225 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Aseptically weigh the desired amount of J-111,225 powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The exact solubility should be determined empirically.
-
Vortex the tube until the powder is completely dissolved.
-
If immediate use is not planned, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
J-111,225 stock solution
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator (37°C)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard. This can be verified by measuring the optical density at 600 nm (OD₆₀₀), which should be between 0.08 and 0.13.
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of J-111,225:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of J-111,225 from the stock solution in CAMHB at four times the desired highest final concentration.
-
Add 200 µL of the working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic). Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 1) to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of J-111,225 at which there is no visible growth.
-
Optionally, the results can be read using a microplate reader by measuring the OD₆₀₀.
-
MIC Data for J-111,225 (Hypothetical Data for Illustrative Purposes)
| Bacterial Strain | MIC (mg/L) |
| Serratia marcescens (IMP-1 producer) | 8 |
| Serratia marcescens (ATCC 13880) | 16 |
| Pseudomonas aeruginosa (IMP-1 producer) | 16 |
| Pseudomonas aeruginosa (PAO1) | 32 |
| Escherichia coli (ATCC 25922) | >64 |
| Staphylococcus aureus (ATCC 29213) | >64 |
Note: The above data is for illustrative purposes only. Researchers should determine the MIC values for their specific strains of interest.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
-
Spreader or sterile beads
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aseptically pipette 100 µL from each of these wells and spread it onto a separate, labeled TSA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of J-111,225 that results in a colony count that is ≥99.9% lower than the initial inoculum count.
MBC Data for J-111,225 (Hypothetical Data for Illustrative Purposes)
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Interpretation |
| Serratia marcescens (IMP-1 producer) | 8 | 16 | Bactericidal |
| Pseudomonas aeruginosa (IMP-1 producer) | 16 | 32 | Bactericidal |
Note: The above data is for illustrative purposes only. A common criterion for bactericidal activity is an MBC/MIC ratio of ≤4.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.
Materials:
-
J-111,225 stock solution
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
TSA plates
-
Sterile saline solution (0.9% NaCl)
-
Timer
Procedure:
-
Prepare a bacterial inoculum in the mid-logarithmic phase of growth as described for the MIC assay, and adjust it to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks of pre-warmed CAMHB.
-
Add J-111,225 to the flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask with no antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of J-111,225 and the growth control.
Time-Kill Kinetics Data for J-111,225 against S. marcescens (Hypothetical Data for Illustrative Purposes)
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.70 | 5.70 | 5.70 |
| 2 | 6.50 | 5.20 | 4.80 |
| 4 | 7.30 | 4.50 | 3.90 |
| 8 | 8.50 | 3.10 | <2.00 |
| 24 | 9.20 | <2.00 | <2.00 |
Note: Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the antibacterial activity of J-111,225.
Safety Precautions
Standard laboratory safety practices should be followed when handling J-111,225 and bacterial cultures.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle J-111,225 powder in a chemical fume hood to avoid inhalation.
-
All work with bacterial cultures should be performed in a biological safety cabinet (BSC).
-
Decontaminate all work surfaces and equipment with an appropriate disinfectant after use.
-
Dispose of all contaminated materials according to institutional guidelines for biohazardous waste.
These application notes and protocols are intended to serve as a comprehensive guide for researchers. It is important to adapt these protocols as needed for specific experimental conditions and to consult relevant institutional and regulatory guidelines.
Application Notes & Protocols: Biofilm Inhibition Assay for Antibacterial Agent 111
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1] This mode of growth provides bacteria with significant protection from environmental stresses, host immune responses, and antimicrobial treatments, often rendering conventional antibiotics ineffective.[2][3] The increased tolerance of biofilm-associated bacteria can be up to 1000 times greater than their planktonic (free-swimming) counterparts.[2] Consequently, biofilms are implicated in a wide range of chronic infections and are a major concern in clinical and industrial settings.[4] The development of novel anti-biofilm agents is a critical area of research.
These application notes provide detailed methodologies to assess the efficacy of "Antibacterial agent 111" in inhibiting and eradicating bacterial biofilms. The protocols described include quantification of total biofilm biomass using the crystal violet assay, assessment of metabolic activity of biofilm-embedded cells via the resazurin assay, and visualization of biofilm architecture using confocal laser scanning microscopy.
Targeting Biofilm Formation: Signaling Pathways
The formation of biofilms is a complex process regulated by intricate signaling networks. A key mechanism is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[1][5] Another critical regulator is cyclic dimeric guanosine monophosphate (c-di-GMP), an intracellular secondary messenger that influences the transition from a planktonic to a sessile, biofilm-forming state.[6][7] this compound may function by interfering with these or other signaling pathways, thereby preventing biofilm formation or inducing its dispersal.[2]
Caption: Simplified overview of key signaling pathways regulating bacterial biofilm formation.
Experimental Protocols
Protocol 1: Crystal Violet Assay for Total Biofilm Biomass
This assay quantifies the total biofilm biomass, including cells and the extracellular matrix, by staining with crystal violet.[8][9] It is a robust and widely used method for screening anti-biofilm compounds.
Methodology Workflow
Caption: Experimental workflow for the Crystal Violet (CV) biofilm inhibition assay.
Materials and Reagents:
-
96-well flat-bottom sterile microtiter plates[10]
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., TSB, M63)[8]
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution[11]
-
30% (v/v) Acetic Acid in water[11]
-
Microplate reader
Procedure:
-
Bacterial Inoculation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a final OD₆₀₀ of 0.01.[12]
-
Plate Setup: Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate. Add 100 µL of sterile medium to control wells.[13]
-
Treatment: Add 100 µL of this compound at 2x the final desired concentrations to the appropriate wells. Add 100 µL of vehicle control to the untreated wells.[13]
-
Incubation: Cover the plate and incubate statically at 37°C for 24 to 48 hours to allow biofilm formation.[11]
-
Washing: Discard the culture medium and gently wash the wells twice with 200 µL of PBS to remove planktonic cells.[13]
-
Fixation: Fix the biofilm by air-drying the plate or by heating at 60°C for 30-60 minutes.[13]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8][11]
-
Final Wash: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless.[8]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.[11]
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader.[13]
Protocol 2: Resazurin Assay for Biofilm Viability
The resazurin assay assesses the metabolic activity of viable cells within the biofilm.[14] Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin, providing a measure of cell viability.[15][16][17]
Methodology Workflow
Caption: Experimental workflow for the Resazurin biofilm viability assay.
Materials and Reagents:
-
Biofilms grown in a 96-well plate (as per Protocol 1)
-
Resazurin sodium salt
-
PBS or minimal medium
-
Fluorescent microplate reader
Procedure:
-
Biofilm Preparation: Grow and treat biofilms with this compound as described in Protocol 1 (Steps 1-4).
-
Washing: After incubation, carefully remove the culture medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Reagent Addition: Prepare a fresh solution of resazurin (e.g., 0.01-0.02 mg/mL) in PBS or fresh medium. Add 100 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate at 37°C in the dark for 1 to 4 hours. The optimal incubation time may vary depending on the bacterial species and biofilm density.
-
Quantification: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing cell viability in situ.[18][19] Using fluorescent dyes, such as LIVE/DEAD stains, one can differentiate between viable and non-viable cells within the biofilm matrix.[20]
Methodology Workflow
Caption: Logical workflow for biofilm analysis using Confocal Laser Scanning Microscopy.
Materials and Reagents:
-
Biofilms grown on sterile glass coverslips or in glass-bottom dishes
-
LIVE/DEAD™ BacLight™ Viability Kit or similar fluorescent stains (e.g., SYTO 9 and Propidium Iodide)
-
PBS or saline solution
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Culture: Grow biofilms on a CLSM-compatible surface (e.g., sterile coverslips in a 24-well plate) with and without this compound for 24-48 hours.
-
Washing: Gently rinse the coverslips with PBS to remove planktonic bacteria.
-
Staining: Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., LIVE/DEAD kit). Add the stain to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
Mounting: Carefully mount the stained coverslip onto a microscope slide.
-
Imaging: Visualize the biofilm using a confocal microscope. Acquire a series of optical sections along the z-axis (z-stack) to capture the 3D structure.[19]
-
Analysis: Process the z-stack images using appropriate software (e.g., ImageJ) to generate 3D reconstructions and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.[21]
Data Presentation
Quantitative data should be summarized to facilitate comparison between different concentrations of this compound. The percentage of inhibition can be calculated using the formula:
% Inhibition = [ (OD/RFU of Control - OD/RFU of Test) / OD/RFU of Control ] x 100
Table 1: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| Agent 111 Conc. (µg/mL) | Mean OD₅₇₀ ± SD | % Inhibition of Biomass |
| 0 (Vehicle Control) | 1.250 ± 0.085 | 0% |
| 10 | 0.980 ± 0.062 | 21.6% |
| 50 | 0.550 ± 0.041 | 56.0% |
| 100 | 0.210 ± 0.025 | 83.2% |
| 200 | 0.095 ± 0.015 | 92.4% |
Table 2: Effect of this compound on Biofilm Viability (Resazurin Assay)
| Agent 111 Conc. (µg/mL) | Mean RFU ± SD | % Inhibition of Viability |
| 0 (Vehicle Control) | 89500 ± 4500 | 0% |
| 10 | 65200 ± 3100 | 27.2% |
| 50 | 31400 ± 2500 | 64.9% |
| 100 | 11800 ± 1200 | 86.8% |
| 200 | 5400 ± 650 | 94.0% |
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilm inhibition assay: Significance and symbolism [wisdomlib.org]
- 10. static.igem.org [static.igem.org]
- 11. static.igem.org [static.igem.org]
- 12. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal violet assay [bio-protocol.org]
- 14. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of resazurin-based viability staining for quantification of microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note: Establishing an In Vivo Efficacy Model for "Antibacterial Agent 111"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents is a critical area of research to combat this growing crisis. "Antibacterial Agent 111" is a novel compound with promising in vitro activity against a range of pathogenic bacteria. This application note provides a detailed protocol for establishing a robust in vivo efficacy model to evaluate the therapeutic potential of "this compound" in a preclinical setting.
The following protocols describe the essential in vitro characterization and a detailed methodology for a murine thigh infection model, a widely used and well-characterized model for assessing the efficacy of antibacterial agents.[1][2][3][4] Additionally, this document outlines data presentation, statistical analysis, and key considerations for pharmacokinetic/pharmacodynamic (PK/PD) assessment.
Proposed Mechanism of Action of this compound
For the purpose of this application note, we will hypothesize that "this compound" inhibits bacterial cell wall synthesis. The following diagram illustrates the key steps in the bacterial peptidoglycan synthesis pathway, a common target for antibacterial drugs.[5]
In Vitro Characterization
Prior to in vivo studies, it is essential to determine the in vitro activity of "this compound" against the target pathogen(s).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) on a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria and MHB, no agent) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of "this compound" at which no visible bacterial growth is observed.
-
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| S. aureus ATCC 29213 | 2 | 1 |
| E. coli ATCC 25922 | 8 | 2 |
| Clinical Isolate 1 | 4 | >64 |
| Clinical Isolate 2 | 2 | 32 |
In Vivo Efficacy Model: Murine Thigh Infection
The murine thigh infection model is a localized infection model used to assess the in vivo efficacy of antimicrobial agents by measuring the reduction in bacterial load in the infected tissue.[1][2][3][4]
Experimental Workflow
Detailed Protocol
-
Animal Model:
-
Use female BALB/c mice, 6-8 weeks old, weighing approximately 20-25g.
-
Acclimatize animals for at least 3 days before the experiment.
-
Provide ad libitum access to food and water.
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
-
Induction of Neutropenia (Optional but Recommended):
-
To reduce the influence of the host immune system and create a more stringent test of the antibacterial agent's efficacy, mice can be rendered neutropenic.[1]
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
-
Infection:
-
Prepare a bacterial suspension of the target pathogen (e.g., S. aureus) in sterile saline, adjusted to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
Anesthetize the mice (e.g., with isoflurane).
-
Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer the treatment.
-
Divide the animals into groups (n=5-10 per group):
-
Group 1: Vehicle control (the same vehicle used to dissolve "this compound").
-
Group 2-4: "this compound" at three different dose levels (e.g., 10, 30, and 100 mg/kg).
-
Group 5: Control antibiotic with known efficacy against the target pathogen.
-
-
The route of administration can be subcutaneous, intraperitoneal, or intravenous, depending on the properties of the agent.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Aseptically dissect the entire right thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline (e.g., 1 mL) using a tissue homogenizer.
-
Perform ten-fold serial dilutions of the tissue homogenate in sterile saline.
-
Plate 100 µL of appropriate dilutions onto suitable agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the number of colony-forming units (CFU) per thigh.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean log10 CFU/thigh ± SD | Δlog10 CFU/thigh (vs. Vehicle) |
| Vehicle Control | - | 7.5 ± 0.4 | - |
| This compound | 10 | 6.2 ± 0.5 | 1.3 |
| This compound | 30 | 4.8 ± 0.6 | 2.7 |
| This compound | 100 | 3.1 ± 0.4 | 4.4 |
| Control Antibiotic | 20 | 3.5 ± 0.5 | 4.0 |
Data Analysis and Interpretation
Statistical Analysis
-
The primary endpoint is the bacterial load in the thigh at 24 hours post-treatment, expressed as log10 CFU/thigh.
-
Compare the mean log10 CFU/thigh between the treatment groups and the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons.[7][8][9][10]
-
A p-value of <0.05 is typically considered statistically significant.
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
Understanding the relationship between drug exposure (pharmacokinetics) and its antibacterial effect (pharmacodynamics) is crucial for optimizing dosing regimens.[5][11][12][13][14] Key PK/PD indices for antibacterial agents include:
-
%T > MIC: The percentage of the dosing interval that the free drug concentration remains above the MIC. This is often the most important parameter for beta-lactam antibiotics.
-
AUC/MIC: The ratio of the area under the concentration-time curve to the MIC. This is often predictive of efficacy for fluoroquinolones and aminoglycosides.
-
Cmax/MIC: The ratio of the peak drug concentration to the MIC. This is also important for concentration-dependent killing agents like aminoglycosides.
While a full PK/PD analysis is beyond the scope of this initial efficacy study, collecting plasma samples at different time points can provide preliminary pharmacokinetic data to inform future dose optimization studies.
Troubleshooting and Tips
-
High variability in bacterial counts: Ensure consistent inoculum preparation and injection technique. Use a sufficient number of animals per group to account for biological variability.
-
No effect of the antibacterial agent:
-
Verify the in vitro activity of the agent against the specific bacterial strain used.
-
Consider the pharmacokinetic properties of the agent. It may not be reaching the site of infection at sufficient concentrations.
-
Increase the dose or change the route of administration.
-
-
Animal welfare: Monitor animals closely for signs of distress. If severe symptoms are observed, consider humane endpoints.
Conclusion
This application note provides a comprehensive framework for establishing an in vivo efficacy model for the novel "this compound." By following these detailed protocols for in vitro characterization and the murine thigh infection model, researchers can obtain reliable and reproducible data to assess the therapeutic potential of new antibacterial candidates. Careful attention to experimental design, data analysis, and PK/PD considerations will be critical for the successful translation of promising compounds from the laboratory to the clinic.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]
- 8. Assessment of antibacterial activity and cytotoxic effects of in vitro and in vivo plant parts of a medicinal plant Gynura procumbens (Lour.) Merr - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redemc.net [redemc.net]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Time-Kill Curve Assay for Antibacterial Agent 111
Audience: Researchers, scientists, and drug development professionals.
Introduction: The time-kill curve assay is a fundamental in vitro method in antimicrobial drug development used to assess the pharmacodynamic properties of an antibacterial agent against a specific bacterial strain.[1] This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the characterization of an agent as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth).[2][3] This document provides a detailed protocol for performing a time-kill curve assay for a novel compound, "Antibacterial Agent 111," against a target bacterial pathogen.
Principle of the Assay: A standardized suspension of bacteria in its logarithmic growth phase is challenged with various concentrations of the antibacterial agent, typically based on its Minimum Inhibitory Concentration (MIC).[4][5] At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from the test suspension, serially diluted, and plated on agar to quantify the number of viable bacteria, reported as Colony Forming Units per milliliter (CFU/mL).[6][7] The results are visualized by plotting the log10 CFU/mL against time, which reveals the killing kinetics of the agent.[8]
Experimental Workflow
References
- 1. DSpace [helda.helsinki.fi]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Antibacterial Agent 111 (Daptomycin) for MRSA Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical settings due to its resistance to multiple antibiotics.[1] Antibacterial agent 111, known chemically as daptomycin, is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including MRSA.[2] Daptomycin offers a critical therapeutic option, particularly for complicated skin and skin structure infections (cSSTI) and S. aureus bacteremia.[3] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's functional integrity, makes it a valuable tool in combating MRSA infections.[4] These application notes provide comprehensive data and detailed protocols for researchers investigating the efficacy and mechanisms of this compound (Daptomycin) against MRSA.
Data Presentation
In Vitro Efficacy of this compound (Daptomycin) against MRSA
The in vitro activity of daptomycin is consistently high against MRSA isolates, including those with reduced susceptibility to vancomycin.[1][5] The minimum inhibitory concentration (MIC) is a key metric for assessing antibacterial potency.
| Metric | Value (µg/mL) | Strains Tested | Reference |
| MIC Range | 0.125 - 1.0 | 98 MRSA isolates | [5] |
| MIC₅₀ | 0.38 | 98 MRSA isolates | [5] |
| MIC₉₀ | 0.75 | 98 MRSA isolates | [5] |
| MIC Range | ≤ 1 | 63 clinical MRSA isolates | [3] |
| MIC₉₀ | 1 | S. aureus | [3] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
In Vivo Efficacy of this compound (Daptomycin) in Murine Models of MRSA Infection
In vivo studies in mouse models of MRSA infection demonstrate the potent bactericidal activity of daptomycin, leading to improved survival and bacterial clearance.
| Animal Model | Daptomycin Dosage | Outcome | Reference |
| Hematogenous Pulmonary Infection | Not specified | Improved survival (P < 0.001) and decreased lung abscesses and bacteria (P < 0.01) compared to control. | [1][6][7][8] |
| Hematogenous Pulmonary Infection | Not specified | Survival rate of 94% on day 10, compared to 52.9% for vancomycin and 0% for control. | [7] |
| Thigh Infection | 4-6 mg/kg per day | Produced a maximal kill of 4.5-5 log₁₀ CFU. | [9] |
| Peritonitis | 50 mg/kg (single dose) | 100% survival for 7 days in non-neutropenic mice. | [10] |
| Peritonitis | 50 mg/kg (single dose) | 89% decrease in bacterial luminescence after 2 hours in immunocompetent mice. | [10] |
Mechanism of Action
Daptomycin exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane.[4] This interaction leads to membrane depolarization, potassium ion efflux, and subsequent arrest of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[11]
Experimental Protocols
A generalized workflow for evaluating the anti-MRSA activity of a novel antibacterial agent is presented below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][9][12]
Materials:
-
MRSA isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with calcium to a final concentration of 50 µg/mL for daptomycin testing.[9]
-
This compound (Daptomycin) stock solution
-
Sterile 96-well microtiter plates
-
0.9% saline
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the MRSA isolate and suspend them in 0.9% saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Dilute this standardized suspension 1:20 in 0.9% saline to achieve the final inoculum density.[9]
-
-
Serial Dilution of Daptomycin:
-
Prepare a two-fold serial dilution of daptomycin in CAMHB (with 50 µg/mL calcium) in the 96-well plate. The final volume in each well should be 100 µL. Typical concentration ranges to test are 0.12 to 128 µg/mL.[1]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well (except the sterility control) to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL.[9]
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.[12]
-
-
MIC Determination:
-
The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the MRSA isolate.[1]
-
Protocol 2: Time-Kill Assay
This assay determines the rate of bacterial killing over time.
Materials:
-
MRSA isolate
-
CAMHB (with 50 µg/mL calcium for daptomycin)
-
This compound (Daptomycin) at various concentrations (e.g., 1x, 4x, 8x MIC)
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the MRSA isolate in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to a starting density of approximately 10⁶ CFU/mL.[13]
-
-
Exposure to Daptomycin:
-
Add daptomycin to the bacterial cultures at the desired concentrations. Include a growth control without any antibiotic.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each daptomycin concentration and the control. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.
-
Protocol 3: Biofilm Inhibition and Disruption Assay using Crystal Violet
This protocol assesses the ability of daptomycin to prevent biofilm formation and eradicate established biofilms.[8][14]
Materials:
-
MRSA isolate
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom polystyrene plates
-
This compound (Daptomycin)
-
0.1% crystal violet solution
-
30% acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 600 nm)
Procedure for Biofilm Inhibition:
-
Inoculum and Treatment:
-
Prepare a 0.5 McFarland standard suspension of MRSA in TSB with 1% glucose.[8]
-
In a 96-well plate, add 100 µL of the bacterial suspension to wells containing 100 µL of daptomycin at various concentrations (e.g., sub-MIC to supra-MIC). Include a growth control with no antibiotic.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Staining and Quantification:
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Fix the biofilms by air-drying.
-
Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes at room temperature.[14]
-
Wash the wells with PBS to remove excess stain and allow to air-dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 600 nm using a microplate reader.[6]
-
Procedure for Biofilm Disruption:
-
Biofilm Formation:
-
Inoculate a 96-well plate with the MRSA suspension as described above and incubate for 24 hours to allow for mature biofilm formation.
-
-
Treatment of Established Biofilm:
-
Remove the culture medium and gently wash the wells with PBS.
-
Add fresh TSB containing various concentrations of daptomycin to the wells.
-
Incubate for another 24 hours.
-
-
Staining and Quantification:
-
Follow the staining and quantification steps as described for the inhibition assay.
-
Conclusion
This compound (Daptomycin) is a potent and rapidly bactericidal agent against MRSA. The provided data and protocols offer a robust framework for researchers to investigate its efficacy and further explore its potential in combating MRSA infections. Careful adherence to standardized methodologies, such as those provided by CLSI, is crucial for obtaining reproducible and comparable results. Further research into combination therapies and mechanisms of resistance will continue to be important areas of investigation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ableweb.org [ableweb.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. New Attempts to Inhibit Methicillin-Resistant Staphylococcus aureus Biofilm? A Combination of Daptomycin and Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nih.org.pk [nih.org.pk]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibacterial Agent 111 Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, as well as its ability to form resilient biofilms. The emergence of multidrug-resistant (MDR) strains, such as the high-risk clone ST111, presents a significant challenge in clinical settings, necessitating the development of novel therapeutic strategies.[1][2][3][4] Antibacterial Agent 111 is a novel investigational compound demonstrating potent activity against both planktonic and biofilm-embedded P. aeruginosa. These application notes provide detailed protocols for evaluating the efficacy of this compound and an overview of its putative mechanism of action.
Putative Mechanism of Action
This compound is believed to exert its antimicrobial effects through a dual-action mechanism. Primarily, it disrupts the integrity of the bacterial cell membrane. Like many antimicrobial peptides, it is thought to interact with lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane depolarization and subsequent leakage of cellular contents.[5][6] Secondly, at sub-inhibitory concentrations, this compound has been shown to interfere with the las and rhl quorum-sensing (QS) systems of P. aeruginosa.[7][8][9] These cell-to-cell communication systems regulate the expression of numerous virulence factors and are crucial for biofilm maturation.[8][9] By disrupting QS, this compound can attenuate virulence and inhibit biofilm formation.
Caption: Putative dual mechanism of action for this compound.
Data Presentation
Table 1: In Vitro Activity of this compound Against P. aeruginosa Strains
| Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| PAO1 | Reference Strain | 2 | 4 |
| ATCC 27853 | QC Strain | 2 | 4 |
| Clinical Isolate 1 (MDR) | MDR ST111 | 4 | 8 |
| Clinical Isolate 2 | Ciprofloxacin-Resistant | 4 | 8 |
Table 2: Biofilm Inhibition and Eradication by this compound
| Strain | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| PAO1 | 4 | 16 |
| ATCC 27853 | 4 | 16 |
| Clinical Isolate 1 (MDR) | 8 | 32 |
-
MIC (Minimum Inhibitory Concentration): Lowest concentration that inhibits visible bacterial growth.
-
MBC (Minimum Bactericidal Concentration): Lowest concentration that kills ≥99.9% of the initial bacterial inoculum.
-
MBIC₅₀ (Minimum Biofilm Inhibitory Concentration): Concentration that inhibits 50% of biofilm formation.
-
MBEC₅₀ (Minimum Biofilm Eradication Concentration): Concentration that eradicates 50% of pre-formed biofilm.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa using the broth microdilution method.
Materials:
-
P. aeruginosa strains (e.g., PAO1, ATCC 27853)
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture P. aeruginosa overnight on a suitable agar plate.
-
Inoculate a few colonies into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ of ~0.5).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions:
-
Create a two-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate. The typical concentration range to test is 0.25 to 256 µg/mL.
-
Include a positive control (bacteria in CAMHB without the agent) and a negative control (CAMHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted agent, achieving a final volume of 200 µL.
-
Incubate the plate at 37°C for 18-20 hours.[11]
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound where no visible turbidity is observed.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol follows the MIC assay to determine the lowest concentration of this compound required to kill the bacteria.
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Subculture from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
-
Plating:
-
Spot the aliquot onto a TSA plate. It is recommended to test the MIC well and the next two higher concentrations.
-
Also plate the positive control well to ensure the initial inoculum was viable.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 24 hours.
-
-
Determine MBC:
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.
-
Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
P. aeruginosa strains
-
Tryptic Soy Broth (TSB) supplemented with 0.2% glucose[12]
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid[11]
-
Plate reader (absorbance at 570-595 nm)
Procedure:
-
Prepare Inoculum and Agent Dilutions:
-
Prepare a bacterial inoculum of ~1 x 10⁶ CFU/mL in TSB with 0.2% glucose.[12]
-
In a 96-well plate, prepare serial dilutions of this compound.
-
-
Biofilm Formation:
-
Add 100 µL of the bacterial inoculum to 100 µL of the agent dilutions in the plate.
-
Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plate under static conditions at 37°C for 24 hours to allow for biofilm formation.[13]
-
-
Staining:
-
Gently remove the planktonic cells and wash the wells twice with sterile PBS. Be careful not to disturb the biofilm.
-
Dry the plate and add 200 µL of 0.1% crystal violet to each well. Incubate for 15-20 minutes at room temperature.[11]
-
-
Solubilization and Measurement:
-
Remove the crystal violet solution and wash the wells again with PBS until the wash water is clear.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at ~590 nm using a plate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated relative to the positive control. The MBIC₅₀ is the concentration that reduces biofilm formation by 50%.
-
Caption: Workflow for the crystal violet anti-biofilm assay.
Conclusion
This compound demonstrates significant promise as a novel therapeutic against P. aeruginosa, including challenging MDR strains. Its dual mechanism targeting both cell viability and key virulence pathways like quorum sensing suggests a lower propensity for resistance development. The provided protocols offer standardized methods for researchers to further investigate and characterize the anti-pseudomonal activity of this and other novel compounds. Further studies should focus on in vivo efficacy and toxicological profiling to advance its development as a potential clinical candidate.
References
- 1. Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidden transmissions of Pseudomonas aeruginosa ST111 –the importance of continuous molecular surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Bactericidal Efficiency and Modes of Action of the Novel Antimicrobial Peptide T9W against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms and Targeted Therapies for Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in therapeutic targets identification and development of treatment strategies towards Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.3. Antimicrobial Susceptibility Testing of Complexes on Pseudomonas aeruginosa Strains [bio-protocol.org]
- 12. imquestbio.com [imquestbio.com]
- 13. Analysis of antibacterial and antibiofilm activity of purified recombinant Azurin from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for "Antibacterial agent 111" studies
For Research Use Only
Introduction
Antibacterial Agent 111 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide an overview of its mechanism of action and detailed protocols for its evaluation in a research setting.
Hypothetical Mechanism of Action
This compound is hypothesized to be an inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2] By binding to the ATP-binding site of the GyrB subunit, it competitively inhibits the enzyme's ATPase activity.[3][4][5] This action prevents the negative supercoiling of DNA, leading to torsional stress, the interruption of DNA replication and segregation, and ultimately, bacterial cell death.[1][3][4] Unlike quinolone antibiotics, Agent 111 does not stabilize the DNA-gyrase cleavage complex, suggesting a distinct mechanism that may be effective against quinolone-resistant strains.[3][4]
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
practical applications of "Antibacterial agent 111" in microbiology
It has come to our attention that "Antibacterial Agent 111" is a designation used for several distinct compounds in scientific and commercial literature. To provide precise and actionable information, this document focuses on the most frequently cited molecule referred to as This compound (also known as Compound 3) , which targets tyrosyl-tRNA synthetase. We also briefly acknowledge other compounds that share this designation for clarity.
Other Mentions of "this compound"
-
J-111,225: A novel 1β-methylcarbapenem that acts against IMP-1 metallo-beta-lactamase producing bacteria.[1][2]
-
Antibacterial Agent 123 (Compound 111): A potent membrane-disrupting agent primarily effective against Gram-positive bacteria.[3]
-
Silver-111 (¹¹¹Ag): A radioisotope used in research to trace the distribution of silver-based antimicrobial compounds in biological systems.[4][5]
Compound: this compound (Compound 3) Molecular Target: Tyrosyl-tRNA Synthetase Primary Mechanism: Inhibition of bacterial protein synthesis
Overview
This compound is an investigational compound with potent activity against a range of bacteria, including Bacillus cereus and Klebsiella pneumoniae.[6][7][8][9][10][11] Its mechanism of action involves the specific and firm binding to tyrosyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis.[6][10] This targeted action leads to the cessation of protein production and subsequent bacterial cell death or growth inhibition. These characteristics make it a valuable tool for research in antimicrobial resistance, bacterial physiology, and as a lead compound in drug discovery.
Potential Research Applications
-
Mechanism of Action Studies: Elucidating the specific interactions between the agent and tyrosyl-tRNA synthetase.
-
Antimicrobial Susceptibility Testing: Determining the spectrum of activity against various bacterial strains, including multidrug-resistant isolates.
-
Synergy Studies: Investigating the combined effects of this compound with other classes of antibiotics.
-
Resistance Development Studies: Assessing the potential for and mechanisms of bacterial resistance to this compound.
-
Lead Compound Optimization: Serving as a scaffold for the development of new antibiotics with improved efficacy and pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against specific bacterial strains.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
| Bacillus cereus | 3.90 µg/mL |
| Klebsiella pneumoniae | 0.49 µg/mL |
Data sourced from multiple chemical suppliers and research articles.[6][7][8][9][10][11]
Visualized Mechanism of Action
The diagram below illustrates the inhibitory effect of this compound on bacterial protein synthesis.
References
- 1. In vitro antibacterial activity and mechanism of action of J-111,225, a novel 1beta-methylcarbapenem, against transferable IMP-1 metallo-beta-lactamase producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of 111Ag as a tool for studying biological distribution of silver-based antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
- 9. Antibacterial agent 111_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, ÃÀ¹ú/TargetMol_ÉúÎïÆ÷²ÄÍø [bio-equip.com]
- 10. 0qy.com [0qy.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Antibacterial Agent J-111,225 in Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the novel 1β-methylcarbapenem, J-111,225, as a specialized tool for investigating antibiotic resistance mechanisms, particularly those mediated by metallo-β-lactamases (MBLs).
Introduction
Antibiotic resistance is a critical global health threat, with the production of β-lactamase enzymes being a primary mechanism of resistance in Gram-negative bacteria. Metallo-β-lactamases, such as IMP-1, confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. J-111,225 is a potent antibacterial agent that demonstrates significant activity against bacteria producing IMP-1 MBL. Unlike traditional carbapenems that are readily hydrolyzed by IMP-1, J-111,225 acts as an inhibitor of this enzyme, making it a valuable agent for studying and overcoming this specific resistance mechanism.[1] This document outlines the key applications of J-111,225, presents its activity data, and provides detailed protocols for its use in research settings.
Mechanism of Action
J-111,225 is a 1β-methylcarbapenem characterized by a unique trans-3,5-disubstituted pyrrolidinylthio moiety at the C2 position.[1] Its primary mechanism of action against IMP-1 producing bacteria is the inhibition of the IMP-1 metallo-β-lactamase. The enzyme normally hydrolyzes the β-lactam ring of carbapenems, rendering them inactive. J-111,225, however, is resistant to hydrolysis by IMP-1 and instead binds to the enzyme's active site, effectively inactivating it. This inhibitory action restores the efficacy of other carbapenems that would otherwise be degraded.
Data Presentation
Table 1: In Vitro Activity of J-111,225 and Comparator Carbapenems against IMP-1-Producing Clinical Isolates
| Organism | Number of Isolates | Antibiotic | MIC Range (mg/L) |
| Serratia marcescens | 17 | J-111,225 | 4 - 32 |
| Imipenem | 16 - >128 | ||
| Meropenem | 32 - >128 | ||
| Pseudomonas aeruginosa | 2 | J-111,225 | 4 - 32 |
| Imipenem | 16 - >128 | ||
| Meropenem | 32 - >128 |
Data sourced from a study on the in vitro activity of J-111,225.[1]
Table 2: Enzyme Inhibition and Synergy Data for J-111,225
| Parameter | Organism/Enzyme | Value |
| Ki (Inhibition Constant) | IMP-1 Metallo-β-lactamase | 0.18 µM |
| Minimal FIC Index (Synergy with Imipenem) | Serratia marcescens BB5886 | 0.38 |
| Pseudomonas aeruginosa GN17203 | 0.5 |
A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is indicative of synergy.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of J-111,225 against IMP-1-producing Gram-negative bacteria using the broth microdilution method.
Materials:
-
J-111,225 and comparator antibiotics (e.g., imipenem, meropenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures of IMP-1 producing Serratia marcescens and Pseudomonas aeruginosa
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 h) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Antibiotic Dilution: a. Prepare stock solutions of J-111,225 and comparator antibiotics in a suitable solvent. b. Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to cover the desired concentration range (e.g., 0.06 to 128 mg/L).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Enzyme Kinetics of IMP-1 Inhibition
This protocol outlines the procedure to determine the inhibition constant (Ki) of J-111,225 for the IMP-1 metallo-β-lactamase.
Materials:
-
Purified IMP-1 metallo-β-lactamase
-
J-111,225
-
Imipenem (as substrate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
UV/Vis spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: a. Prepare a stock solution of purified IMP-1 enzyme in the reaction buffer. b. Prepare a series of dilutions of J-111,225 in the reaction buffer.
-
Kinetic Assay: a. In a cuvette, combine the reaction buffer, a fixed concentration of IMP-1 enzyme, and a specific concentration of J-111,225. b. Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for binding. c. Initiate the reaction by adding a known concentration of the substrate, imipenem. d. Monitor the hydrolysis of imipenem by measuring the decrease in absorbance at the appropriate wavelength (e.g., 299 nm) over time. e. Repeat the assay with different concentrations of both the substrate (imipenem) and the inhibitor (J-111,225).
-
Data Analysis: a. Determine the initial reaction velocities from the absorbance data. b. Plot the data using a suitable method for determining the mode of inhibition and the Ki value, such as a Dixon plot or by fitting the data to the appropriate inhibition model using non-linear regression analysis.
Protocol 3: Checkerboard Synergy Assay
This protocol details the checkerboard method to assess the synergistic activity between J-111,225 and another carbapenem (e.g., imipenem).
Materials:
-
J-111,225 and imipenem
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures of IMP-1 producing S. marcescens or P. aeruginosa
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Plate Setup: a. In a 96-well plate, prepare serial two-fold dilutions of J-111,225 along the x-axis and serial two-fold dilutions of imipenem along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. b. Include a row and a column with each drug alone to determine their individual MICs under the assay conditions.
-
Inoculation: a. Prepare the bacterial inoculum as described in Protocol 1 to a final density of approximately 5 x 10⁵ CFU/mL. b. Inoculate all wells containing the antibiotic dilutions.
-
Incubation and Reading: a. Incubate the plate at 35-37°C for 16-20 hours. b. After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: a. For each well showing no growth, calculate the FIC for each drug:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) b. Calculate the FIC Index for each combination:
- FIC Index = FIC of Drug A + FIC of Drug B c. The minimal FIC index is the lowest FIC index value obtained from all the wells showing no growth. d. Interpretation:
- FIC Index ≤ 0.5: Synergy
- 0.5 < FIC Index ≤ 4: Additive or Indifference
- FIC Index > 4: Antagonism
References
Application Notes and Protocols for Synergy Testing of "Antibacterial Agent 111"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents and develop new therapeutic options. One such strategy is the use of combination therapy, where two or more antibiotics are administered together. The goal of combination therapy is often to achieve synergy, a phenomenon where the combined effect of the drugs is greater than the sum of their individual effects.[1][2] This application note provides detailed protocols for testing the synergistic potential of a novel investigational antibiotic, "Antibacterial Agent 111," when combined with other classes of antibiotics.
"this compound" is a hypothetical novel bactericidal agent that inhibits bacterial cell wall synthesis by targeting a unique transpeptidase not affected by current beta-lactams. Understanding its interactions with other antibiotics is crucial for its clinical development and potential positioning in therapeutic regimens. This document outlines two primary in vitro methods for assessing antibiotic synergy: the checkerboard assay and the time-kill curve analysis.[2][3]
Key Concepts in Antibiotic Synergy
The interaction between two antimicrobial agents can be classified into one of four categories:
-
Synergy: The combined inhibitory or bactericidal effect is significantly greater than the sum of their individual effects.[4] For the checkerboard assay, this is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[4][5][6][7][8] For time-kill assays, synergy is defined as a ≥ 2-log10 decrease in colony-forming units (CFU)/mL between the combination and its most active single agent at 24 hours.[9]
-
Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.[4] This corresponds to an FICI value between 0.5 and 4.0.[4][5][7]
-
Antagonism: The combined effect is less than the effect of the more active agent alone.[4] This is indicated by an FICI of > 4.0.[4][5][7]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI) of an antibiotic combination.[2][5][6]
a. Materials:
-
"this compound" (stock solution of known concentration)
-
Second antibiotic (e.g., a protein synthesis inhibitor like gentamicin or a DNA gyrase inhibitor like ciprofloxacin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C)
b. Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
-
Antibiotic Dilution:
-
In a 96-well plate, perform serial twofold dilutions of "this compound" along the x-axis (e.g., columns 1-10).
-
Perform serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).[4][5]
-
The final volume in each well should be 100 µL, consisting of 50 µL of each antibiotic dilution (or CAMHB for control wells) and 50 µL of the bacterial inoculum.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Single Agent MIC: Include a row with dilutions of "this compound" alone and a column with dilutions of the second antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[4]
-
-
Incubation: Incubate the plate at 35°C for 18-24 hours.[5]
-
Reading Results: After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
c. Data Analysis and FICI Calculation:
The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination.[10] The FICI is the sum of the FICs.[4][6][8]
-
FIC of Agent A (this compound): (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B (Second Antibiotic): (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Agent A + FIC of Agent B [7]
The lowest FICI value obtained from all the tested combinations is reported as the FICI for that antibiotic pair against the specific bacterial strain.
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.[3][11]
a. Materials:
-
"this compound"
-
Second antibiotic
-
Bacterial strain of interest
-
CAMHB
-
Shaking incubator (37°C)
-
Sterile culture tubes
-
Micropipettes
-
Agar plates for colony counting
-
Normal saline or phosphate-buffered saline (PBS) for dilutions
b. Methodology:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB. Dilute to a starting concentration of approximately 5 x 10^5 CFU/mL.[9]
-
Test Conditions: Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
"this compound" alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Second antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Combination of "this compound" and the second antibiotic at specific concentrations (e.g., 0.5x MIC of each).
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.[2]
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates and incubate for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Data Presentation
Summarize all quantitative data from the checkerboard and time-kill assays in clearly structured tables for easy comparison.
Table 1: Checkerboard Assay Results for "this compound" Combinations
| Bacterial Strain | Antibiotic Combination | MIC of Agent 111 (alone) (µg/mL) | MIC of Second Antibiotic (alone) (µg/mL) | MIC of Agent 111 (in combination) (µg/mL) | MIC of Second Antibiotic (in combination) (µg/mL) | FICI | Interpretation |
| P. aeruginosa ATCC 27853 | Agent 111 + Gentamicin | 8 | 2 | 2 | 0.5 | 0.5 | Additive |
| S. aureus ATCC 29213 | Agent 111 + Ciprofloxacin | 4 | 1 | 0.5 | 0.25 | 0.375 | Synergy |
| E. coli ATCC 25922 | Agent 111 + Gentamicin | 16 | 1 | 8 | 0.5 | 1.0 | Indifference |
Table 2: Time-Kill Curve Analysis Results (Log10 CFU/mL Reduction at 24h)
| Bacterial Strain | Treatment | Log10 CFU/mL Reduction from Initial Inoculum | Log10 CFU/mL Reduction vs. Most Active Single Agent | Interpretation |
| S. aureus ATCC 29213 | Growth Control | - (Growth) | N/A | - |
| S. aureus ATCC 29213 | Agent 111 (0.5x MIC) | 1.5 | N/A | Bacteriostatic |
| S. aureus ATCC 29213 | Ciprofloxacin (0.5x MIC) | 1.2 | N/A | Bacteriostatic |
| S. aureus ATCC 29213 | Agent 111 + Ciprofloxacin (0.5x MIC each) | 4.0 | 2.5 | Synergy & Bactericidal |
Mandatory Visualizations
Caption: Workflow for the checkerboard antibiotic synergy assay.
Caption: Experimental workflow for time-kill curve analysis.
Caption: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.
References
- 1. researchgate.net [researchgate.net]
- 2. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for "Antibacterial Agent 111" in a Murine Infection Model
Disclaimer: The following document is a representative template for application notes and protocols for a hypothetical "Antibacterial agent 111." Publicly available scientific literature does not contain specific in vivo data for a compound consistently identified as "this compound." The experimental designs and data presented are based on established methodologies for testing novel carbapenem antibiotics, such as J-111,225, in murine infection models. J-111,225 is a novel 1β-methylcarbapenem known for its in vitro activity against metallo-β-lactamase-producing bacteria.[1][2] The protocols and data tables provided herein are for illustrative purposes to guide researchers in the evaluation of a new antibacterial agent.
Introduction
"this compound" is a novel carbapenem antibiotic with potent in vitro activity against a range of Gram-negative and Gram-positive bacteria, including strains expressing metallo-β-lactamases which confer resistance to many existing carbapenems.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of "this compound" in established murine infection models. The provided methodologies are essential for the preclinical development of this promising antibacterial candidate.
Quantitative Data Summary
The following tables summarize representative quantitative data that would be generated from the described experimental protocols.
Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Bacterial Load (CFU/spleen) at 24h post-infection | Survival Rate (%) at 72h |
| Vehicle Control | - | 1.5 x 10⁷ | 0 |
| This compound | 25 | 8.2 x 10⁴ | 60 |
| This compound | 50 | 3.1 x 10³ | 90 |
| This compound | 100 | < 10² | 100 |
| Meropenem (Comparator) | 50 | 5.5 x 10³ | 80 |
Table 2: Pharmacokinetic Profile of this compound in Mice (Single Intravenous Dose)
| Dosage (mg/kg) | Cmax (µg/mL) | T½ (hours) | AUC₀₋₂₄ (µg·h/mL) |
| 50 | 125 | 1.2 | 250 |
Table 3: Acute Intravenous Toxicity of this compound in Mice
| Dosage (mg/kg) | Number of Animals | Mortality (within 72 hours) | Clinical Signs of Toxicity |
| 250 | 10 | 0 | No observable adverse effects |
| 500 | 10 | 0 | No observable adverse effects |
| 1000 | 10 | 2 | Lethargy, ruffled fur in some animals |
Experimental Protocols
Murine Sepsis Model for In Vivo Efficacy Testing
This protocol is designed to evaluate the efficacy of "this compound" in reducing bacterial burden and improving survival in a murine model of systemic infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Carbapenem-resistant Klebsiella pneumoniae strain (e.g., producing NDM-1)
-
"this compound"
-
Vehicle (e.g., sterile saline)
-
Comparator antibiotic (e.g., meropenem)
-
Mucin
-
Sterile syringes and needles
-
Culture plates (e.g., MacConkey agar)
Procedure:
-
Bacterial Preparation: Culture the K. pneumoniae strain overnight in Tryptic Soy Broth (TSB). Dilute the bacterial suspension in sterile saline to achieve the desired inoculum concentration (e.g., 1 x 10⁶ CFU/mL). Mix the bacterial suspension with an equal volume of 5% mucin to enhance virulence.
-
Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment: At 1 and 6 hours post-infection, administer "this compound" (dissolved in vehicle) subcutaneously (SC) at the desired dosages. Include a vehicle control group and a comparator antibiotic group.
-
Monitoring: Observe the mice for clinical signs of illness and mortality for up to 72 hours.
-
Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group. Aseptically remove the spleen, homogenize it in sterile PBS, and perform serial dilutions. Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per spleen.
Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of "this compound" in mice.
Materials:
-
Male Swiss Webster mice (6-8 weeks old)
-
"this compound"
-
Sterile saline
-
Syringes and needles
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer a single intravenous (IV) dose of "this compound" via the tail vein.
-
Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples from a retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of "this compound" using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, T½, and AUC.
Acute Toxicity Study in Mice
This protocol is for assessing the acute toxicity of "this compound" following a single high dose.
Materials:
-
Female CD-1 mice (6-8 weeks old)
-
"this compound"
-
Sterile saline
-
Syringes and needles
Procedure:
-
Dose Groups: Divide the mice into groups and administer single intravenous (IV) doses of "this compound" at escalating concentrations. Include a vehicle control group.
-
Clinical Observation: Observe the animals continuously for the first 4 hours and then daily for 14 days for any signs of toxicity, such as changes in behavior, appearance, or mortality.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any organ abnormalities.
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Logical relationship of experimental procedures for preclinical evaluation.
References
Application Notes and Protocols for "Antibacterial Agent 111" Susceptibility Testing
Introduction
"Antibacterial agent 111" is an investigational compound identified as a potent inhibitor of tyrosyl-tRNA synthetase, exhibiting notable activity against both Gram-positive and Gram-negative bacteria.[1] Preliminary studies have demonstrated its efficacy, with Minimum Inhibitory Concentration (MIC) values of 3.90 µg/mL against Bacillus cereus and 0.49 µg/mL against Klebsiella pneumoniae.[1] These application notes provide a standardized operating procedure for determining the in vitro susceptibility of bacterial isolates to "this compound" using established methods such as broth microdilution, agar dilution, and disk diffusion. Adherence to these protocols is crucial for obtaining accurate, reproducible, and comparable data in research and drug development settings. The methodologies outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5]
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[6][7] This is achieved by exposing a standardized bacterial inoculum to varying concentrations of the antimicrobial agent.[8][9] The results are used to predict the therapeutic outcome of treating an infection with the tested agent. Common methods include broth dilution, agar dilution, and disk diffusion.[8][9][10]
Experimental Protocols
Broth Microdilution Method
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[11] It involves preparing serial dilutions of "this compound" in a liquid growth medium in a 96-well microtiter plate.[7][12]
Materials:
-
"this compound" stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile 96-well microtiter plates[12]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[14][15]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)[16]
-
Micropipettes and sterile tips
-
Spectrophotometer or nephelometer
Procedure:
-
Preparation of "this compound" Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent as per its solubility characteristics.
-
Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired concentration range in the microtiter plate wells. The final volume in each well after adding the inoculum will be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate "this compound" dilution into each well.
-
Within 15 minutes of standardization, add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without the agent) and a sterility control well (broth only) on each plate.
-
-
Incubation:
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism as detected by the unaided eye.[6]
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Agar Dilution Method
In this method, varying concentrations of "this compound" are incorporated into molten agar, which is then poured into petri dishes.[9][10][17]
Materials:
-
"this compound" stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.
-
Add the appropriate volume of "this compound" stock solution to the molten agar to achieve the desired final concentrations. Mix well.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates. Multiple isolates can be tested on the same plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of "this compound" at which there is no visible growth, a faint haze, or one or two isolated colonies.
-
Disk Diffusion (Kirby-Bauer) Method
This qualitative or semi-quantitative method involves placing paper disks impregnated with a known amount of "this compound" onto an agar plate inoculated with the test organism.[14][18][19]
Materials:
-
Paper disks impregnated with a standardized concentration of "this compound"
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare the inoculum as described previously, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[8]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]
-
-
Application of Disks:
-
Using sterile forceps, place the "this compound" impregnated disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar. Disks should be at least 24 mm apart from center to center.[8]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing.[6] This involves testing reference bacterial strains with known susceptibility profiles in parallel with the clinical isolates.
QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
Acceptable QC ranges for MIC values and zone diameters for "this compound" must be established through multi-laboratory studies.
Data Presentation
Quantitative data from susceptibility testing should be summarized in clear and structured tables.
Table 1: Example MIC Data for "this compound"
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Bacillus cereus | 2.0 | 4.0 | 0.5 - 8.0 |
| Klebsiella pneumoniae | 0.25 | 0.5 | 0.06 - 1.0 |
| Escherichia coli | 1.0 | 4.0 | 0.25 - 16.0 |
| Staphylococcus aureus | 0.5 | 2.0 | 0.125 - 4.0 |
Table 2: Example Zone Diameter Interpretive Criteria for "this compound" (Disk Content: 30 µg)
| Zone Diameter (mm) | Interpretation |
| ≥ 21 | Susceptible (S) |
| 18 - 20 | Intermediate (I) |
| ≤ 17 | Resistant (R) |
Visualizations
Caption: Workflow for "this compound" susceptibility testing.
Caption: Decision pathway for result interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. iacld.com [iacld.com]
- 4. Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apec.org [apec.org]
- 9. woah.org [woah.org]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. goldbio.com [goldbio.com]
- 14. asm.org [asm.org]
- 15. chainnetwork.org [chainnetwork.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. youtube.com [youtube.com]
- 18. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 19. microbenotes.com [microbenotes.com]
Measuring the Unseen: A Guide to Quantifying "Antibacterial Agent 111" Uptake by Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates a deeper understanding of how antibacterial agents interact with and penetrate bacterial cells. A critical step in this process is the accurate measurement of drug uptake. This document provides detailed application notes and protocols for various techniques to quantify the intracellular accumulation of a model compound, "Antibacterial agent 111," in bacteria. These methodologies are essential for elucidating mechanisms of action, understanding resistance, and developing more effective antimicrobial therapies.
Introduction to Antibacterial Uptake
For an antibacterial agent to be effective, it must first cross the bacterial cell envelope and accumulate at its target site in sufficient concentrations to exert its inhibitory or bactericidal effect. The bacterial cell envelope, particularly the complex outer membrane of Gram-negative bacteria, presents a formidable barrier to many compounds. Furthermore, active efflux pumps can expel drugs from the cytoplasm, further reducing their intracellular concentration. Therefore, quantifying drug uptake is a cornerstone of antimicrobial research and development.
This guide outlines several robust methods for measuring the uptake of "this compound," a fictional antibacterial agent representing a novel small molecule. The described techniques range from fluorescence-based assays and radiolabeling to mass spectrometry and advanced microscopy, each offering unique advantages and limitations.
Key Experimental Techniques
A variety of methods can be employed to measure the uptake of antibacterial agents by bacteria. The choice of technique often depends on the physicochemical properties of the antibacterial agent, the bacterial species being studied, and the specific research question being addressed.
Fluorescence-Based Assays
Fluorescence-based methods are widely used due to their high sensitivity and adaptability to high-throughput screening. These assays can be categorized based on the source of the fluorescent signal.
-
Intrinsic Fluorescence: Some antibacterial agents, such as fluoroquinolones, possess natural fluorescence that can be leveraged to monitor their uptake.[1] This label-free approach avoids potential alterations to the molecule's properties.
-
Fluorescently Labeled Agents: "this compound," if not intrinsically fluorescent, can be chemically conjugated to a fluorescent dye.[2][3][4] Care must be taken to ensure that the fluorescent tag does not significantly alter the compound's antibacterial activity or uptake mechanism.[4]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors can be engineered to detect the intracellular presence of a drug, providing real-time measurements of drug concentration.[5]
These fluorescence-based measurements can be performed using several instruments:
-
Spectrofluorometry: Measures the total fluorescence of a bacterial cell suspension or lysate, providing an average uptake value for the population.[6][7]
-
Flow Cytometry: Allows for the high-throughput analysis of individual cells, revealing population heterogeneity in drug uptake.[2][4]
-
Fluorescence Microscopy: Enables the visualization and quantification of drug accumulation within single cells and can provide information on subcellular localization.[1][2][4][8]
Radiolabeling Assays
Radiolabeling provides a highly sensitive and direct method for quantifying drug uptake. By synthesizing "this compound" with a radioactive isotope (e.g., ³H, ¹⁴C, ¹¹C, or ¹⁸F), its accumulation in bacterial cells can be accurately measured by scintillation counting or autoradiography.[1][9][10][11] While sensitive, this technique requires specialized facilities for handling radioactive materials and may involve complex chemical synthesis.[1][4]
Mass Spectrometry (MS)
Mass spectrometry has emerged as a powerful, label-free technique for the absolute quantification of intracellular drug concentrations.[6][7][12] Coupled with liquid chromatography (LC-MS/MS), this method offers high specificity and sensitivity, allowing for the detection of the parent drug and its metabolites.[13] It is particularly valuable for compounds that are not fluorescent and for validating data obtained from other methods.[6]
Microscopy Techniques
Microscopy offers the unique advantage of visualizing drug uptake at the single-cell level.
-
Confocal Microscopy: Provides high-resolution images of fluorescently labeled "this compound" within bacterial cells, allowing for the study of its subcellular distribution.[4][8]
-
Synchrotron UV Fluorescence Microscopy: A specialized technique that can be used to monitor the uptake of naturally fluorescent quinolones in single bacteria without the need for labeling.[1]
-
Label-Free Microscopy: Techniques such as phase-contrast microscopy and optical nanomotion detection (ONMD) can monitor morphological changes or cellular vibrations in response to antibiotic exposure, providing an indirect measure of the drug's effect.[8][14][15]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for "this compound" uptake, as would be generated by the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of "this compound"
| Bacterial Strain | MIC (µg/mL) | Method |
| Escherichia coli (Wild-type) | 2 | Broth Microdilution[16][17][18] |
| Escherichia coli (Efflux Pump Overexpression) | 16 | Broth Microdilution[16][17][18] |
| Staphylococcus aureus (Wild-type) | 1 | Broth Microdilution[16][17][18] |
Table 2: Intracellular Concentration of "this compound"
| Bacterial Strain | Incubation Time (min) | Intracellular Concentration (ng/mg protein) | Method |
| E. coli (Wild-type) | 30 | 50 | LC-MS/MS[13] |
| E. coli (Efflux Pump Overexpression) | 30 | 10 | LC-MS/MS[13] |
| S. aureus (Wild-type) | 30 | 80 | LC-MS/MS[13] |
Table 3: Uptake of Fluorescently Labeled "this compound"
| Bacterial Strain | Mean Fluorescence Intensity (Arbitrary Units) | Method |
| E. coli (Wild-type) | 1500 | Flow Cytometry[2][4] |
| E. coli (Efflux Pump Overexpression) | 300 | Flow Cytometry[2][4] |
| S. aureus (Wild-type) | 2500 | Flow Cytometry[2][4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of "this compound."[16][17][18]
Materials:
-
"this compound" stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of "this compound" in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth.[16][17]
Protocol 2: Quantification of Intracellular "this compound" by LC-MS/MS
This protocol details the measurement of intracellular drug concentration using liquid chromatography-tandem mass spectrometry.[13]
Materials:
-
Bacterial culture grown to mid-log phase
-
"this compound"
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., with lysozyme and sonication)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubate the bacterial culture with "this compound" at a defined concentration for a specific time.
-
Rapidly harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
Resuspend the pellet in lysis buffer and lyse the cells.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Precipitate proteins by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein debris and transfer the supernatant for LC-MS/MS analysis.
-
Quantify the concentration of "this compound" by comparing its peak area to that of the internal standard against a standard curve.
Protocol 3: Measurement of Uptake using a Fluorescently Labeled "this compound" by Flow Cytometry
This protocol describes the use of a fluorescent derivative of "this compound" to measure uptake in individual bacterial cells.[2][4]
Materials:
-
Fluorescently labeled "this compound"
-
Bacterial culture
-
PBS
-
Flow cytometer
Procedure:
-
Grow bacteria to the desired growth phase and wash them with PBS.
-
Resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ = 0.2).
-
Add the fluorescently labeled "this compound" to the cell suspension and incubate for a specific time.
-
Optionally, include a control with an efflux pump inhibitor (e.g., CCCP) to assess the role of efflux.[4]
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission signal.
-
Gate on the bacterial population based on forward and side scatter to determine the mean fluorescence intensity of the cells.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in antibacterial uptake.
Caption: Workflow for LC-MS/MS quantification of intracellular antibiotic.
Caption: Factors influencing intracellular antibiotic concentration.
References
- 1. Antibiotic Transport in Resistant Bacteria: Synchrotron UV Fluorescence Microscopy to Determine Antibiotic Accumulation with Single Cell Resolution | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibiotics and efflux: combined spectrofluorimetry and mass spectrometry to evaluate the involvement of concentration and efflux activity in antibiotic intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. arxiv.org [arxiv.org]
- 9. Imaging Bacteria with Radiolabelled Probes: Is It Feasible? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic‐Derived Radiotracers for Positron Emission Tomography: Nuclear or “Unclear” Infection Imaging? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiochemical Approaches to Imaging Bacterial Infections: Intracellular versus Extracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcellular Chemical Imaging of Antibiotics in Single Bacteria Using C60-Secondary Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. news-medical.net [news-medical.net]
- 15. High-throughput time-resolved morphology screening in bacteria reveals phenotypic responses to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
Troubleshooting & Optimization
optimizing "Antibacterial agent 111" concentration for in vitro assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Antibacterial Agent 111 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of bacterial cell wall synthesis. Specifically, it targets and covalently binds to the transpeptidase domain of Penicillin-Binding Proteins (PBPs).[1][2] This action blocks the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall.[3][4] The resulting weakened cell wall cannot withstand internal osmotic pressure, leading to cell lysis and death.[2][5] This mechanism is most effective against Gram-positive bacteria due to their thick, exposed peptidoglycan layer.
Q2: What is the recommended starting concentration for a Minimum Inhibitory Concentration (MIC) assay?
A2: For initial screening, a broad concentration range is recommended. A common starting point is a 2-fold serial dilution beginning at 256 µg/mL down to 0.25 µg/mL. This range can be adjusted based on the expected susceptibility of the bacterial species being tested. For compounds with known high potency, a lower starting concentration may be appropriate.
Q3: How should I prepare the stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO. For experiments, this stock should be further diluted in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity or growth inhibition.
Q4: Which bacterial strains are recommended as quality controls for susceptibility testing?
A4: Standard quality control strains, as recommended by the Clinical and Laboratory Standards Institute (CLSI), should be used to ensure the accuracy and reproducibility of your assays.[6][7] Recommended strains for testing Gram-positive coverage include:
-
Staphylococcus aureus (e.g., ATCC® 29213™)
-
Enterococcus faecalis (e.g., ATCC® 29212™)
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps to determine the MIC of this compound against a target bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9][10]
Materials:
-
96-well sterile microtiter plates
-
This compound stock solution (10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile tubes for dilution
-
Multichannel pipette
Procedure:
-
Prepare Inoculum: From a fresh culture plate, select several colonies and suspend them in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]
-
Prepare Agent Dilutions: Perform a serial 2-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate or in separate tubes. A typical range is from 256 µg/mL to 0.25 µg/mL.
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted agent, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no agent).
-
Sterility Control: A well containing only CAMHB to check for media contamination.[10]
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.[8] This can be assessed visually or with a microplate reader.
Troubleshooting Guides
This section addresses common issues encountered when optimizing the concentration of this compound.
Issue 1: No Inhibition of Bacterial Growth Observed
| Possible Cause | Recommended Solution |
| Agent Concentration Too Low | Extend the concentration range to higher values (e.g., up to 1024 µg/mL). |
| Bacterial Resistance | The bacterial strain may possess intrinsic or acquired resistance mechanisms, such as β-lactamase production or modified PBPs.[2] Confirm with a known susceptible control strain. |
| Agent Degradation | Ensure the stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| High Inoculum Density | An overly dense bacterial culture can overwhelm the agent. Verify the inoculum preparation and ensure it matches the 0.5 McFarland standard.[11] |
Issue 2: Inconsistent or Non-Reproducible MIC Values
| Possible Cause | Recommended Solution |
| Inoculum Variability | The age and density of the bacterial culture can affect results. Always use a fresh culture from the logarithmic growth phase and standardize the inoculum carefully for each replicate.[12] |
| Pipetting Errors | Inaccurate serial dilutions or inoculum addition can lead to variability. Use calibrated pipettes and proper technique. Consider using a multichannel pipette for consistency. |
| Edge Effects in Plate | Evaporation from the outer wells of a 96-well plate can concentrate the agent and media. Avoid using the outermost wells or fill them with sterile water to maintain humidity. |
| Contamination | Contamination with a different, more resistant organism can lead to unexpected growth.[13][14] Check the sterility control well and perform a purity check of the inoculum. |
Issue 3: Contamination Detected in Assay
| Possible Cause | Recommended Solution |
| Poor Aseptic Technique | Always work in a biological safety cabinet.[15] Disinfect all surfaces and materials with 70% ethanol before starting.[15] |
| Contaminated Reagents | Media, buffers, or the agent stock solution may be contaminated.[16] Filter-sterilize media if it is prepared in-house. Test individual reagents for contamination. |
| Environmental Contaminants | Incubators can be a source of contamination.[13] Regularly clean and decontaminate the incubator and water pan according to laboratory protocols. |
Visualizations
Diagram 1: Mechanism of Action
The following diagram illustrates the pathway inhibited by this compound.
Caption: Inhibition of peptidoglycan cross-linking by Agent 111.
Diagram 2: Experimental Workflow for MIC Determination
This workflow outlines the key steps for determining the Minimum Inhibitory Concentration.
Caption: Workflow for Broth Microdilution MIC Assay.
Diagram 3: Troubleshooting Logic for No Growth Inhibition
This diagram provides a logical tree for troubleshooting experiments where no antibacterial effect is observed.
Caption: Decision tree for troubleshooting failed inhibition assays.
References
- 1. microbenotes.com [microbenotes.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. mdpi.com [mdpi.com]
- 4. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 16. cellculturecompany.com [cellculturecompany.com]
degradation and stability of "Antibacterial agent 111" in solution
Technical Support Center: Antibacterial Agent 111
Product Name: this compound (AB-111) Chemical Class: Fluoroquinolone Derivative Mechanism of Action: Inhibition of bacterial DNA gyrase and topoisomerase IV.
This document provides technical guidance on the degradation and stability of this compound (AB-111) in solution. It is intended for researchers, scientists, and drug development professionals to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of AB-111 in solution?
A1: The primary factors leading to the degradation of AB-111 are exposure to light (photodegradation), non-neutral pH conditions (acidic or alkaline hydrolysis), and elevated temperatures.[1][2][3] Photodegradation is particularly significant for fluoroquinolones, leading to the formation of inactive byproducts.
Q2: What is the recommended solvent for preparing stock solutions of AB-111?
A2: For optimal stability, it is recommended to prepare stock solutions of AB-111 in dimethyl sulfoxide (DMSO) or 0.1 N NaOH. Aqueous solutions, especially those exposed to light or at non-neutral pH, are more prone to degradation.
Q3: What are the ideal storage conditions for AB-111 stock solutions?
A3: Stock solutions should be stored at -20°C or lower, protected from light by using amber vials or by wrapping the container in aluminum foil.[4][5][6][7] Under these conditions, the solution is stable for up to 6 months. For short-term storage (up to one week), solutions can be kept at 4°C, provided they are protected from light.
Q4: Can I use phosphate-buffered saline (PBS) to dilute AB-111 for my experiments?
A4: Yes, PBS can be used as a diluent for working solutions. However, it is crucial to prepare these solutions fresh daily and use them promptly. The slightly alkaline pH of PBS (typically 7.4) can accelerate hydrolysis if the solution is stored for extended periods at room temperature.
Q5: How does freezing and thawing affect the stability of AB-111 solutions?
A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of AB-111. It is advisable to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of Antibacterial Activity in Freshly Prepared Solution | 1. Incorrect solvent used for dissolution.2. Contamination of the solvent or glassware.3. Inaccurate initial weighing of the AB-111 powder. | 1. Ensure dissolution in DMSO or 0.1 N NaOH before further dilution.2. Use sterile, high-purity solvents and glassware.3. Re-calibrate the balance and prepare a fresh stock solution. |
| Gradual Decrease in Potency Over Time | 1. Photodegradation from exposure to ambient light.2. Hydrolysis due to inappropriate pH of the solution.3. Thermal degradation from storage at room temperature.[8][9] | 1. Store all solutions in amber vials or protect them from light.[1]2. Verify the pH of aqueous buffers; adjust if necessary. Prepare fresh daily.3. Store stock solutions at -20°C or below. |
| Precipitation of AB-111 in Aqueous Media | 1. Poor solubility of AB-111 in neutral aqueous solutions.2. The concentration of the working solution is too high. | 1. Ensure the initial stock is fully dissolved in a suitable organic solvent (e.g., DMSO) before diluting in aqueous media.2. Check the solubility limits of AB-111 in your specific buffer system and adjust the concentration accordingly. |
| Inconsistent Results Between Experiments | 1. Degradation of the stock solution.2. Variability in the preparation of working solutions.3. The stock solution has undergone multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from the powder.2. Standardize the protocol for preparing working solutions.3. Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
Data on Stability of AB-111 in Solution
The following tables summarize the stability of a 1 mg/mL solution of AB-111 under various stress conditions. The percentage of remaining AB-111 was quantified by a stability-indicating HPLC method.
Table 1: Effect of Temperature on the Stability of AB-111 in Aqueous Buffer (pH 7.4)
| Storage Temperature | % Remaining AB-111 (24 hours) | % Remaining AB-111 (7 days) |
| 4°C | 98.5% | 92.1% |
| 25°C (Room Temp) | 91.2% | 75.4% |
| 37°C | 85.6% | 60.3% |
Table 2: Effect of pH on the Stability of AB-111 at 25°C
| pH of Solution | % Remaining AB-111 (24 hours) |
| 3.0 (Acidic) | 88.9% |
| 7.4 (Neutral) | 91.2% |
| 9.0 (Alkaline) | 82.5% |
Table 3: Effect of Light on the Stability of AB-111 at 25°C (pH 7.4)
| Condition | % Remaining AB-111 (8 hours) |
| Protected from Light | 96.3% |
| Exposed to Ambient Light | 81.7% |
| Exposed to UV Light (254 nm) | 45.2% |
Experimental Protocols
Protocol 1: Preparation of AB-111 Stock Solution (10 mg/mL)
-
Weigh 10 mg of AB-111 powder accurately.
-
Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot into smaller, single-use volumes in amber tubes.
-
Store at -20°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This method is designed to separate AB-111 from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Dilute the AB-111 test solution to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Inject the prepared sample.
-
The retention time for intact AB-111 is approximately 6.5 minutes. Degradation products will appear as separate peaks with different retention times.
-
Quantify the peak area of AB-111 to determine the percentage remaining compared to a freshly prepared standard.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for assessing the stability of AB-111.
Caption: Troubleshooting logic for loss of antibacterial activity.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. research.wur.nl [research.wur.nl]
- 6. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR ANTIBACTERIAL DRUG [zenodo.org]
troubleshooting inconsistent results with "Antibacterial agent 111"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 111."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibacterial compound with demonstrated activity against various bacteria.[1][2] Its mechanism of action involves firmly binding to tyrosyl-tRNA synthetase residues, thereby inhibiting protein synthesis in susceptible bacteria.[1][2]
Q2: What are the reported Minimum Inhibitory Concentration (MIC) values for this compound?
Reported MIC values for this compound are 3.90 μg/mL against Bacillus cereus and 0.49 μg/mL against Klebsiella pneumoniae.[1][2]
Q3: I am observing no antibacterial activity with Agent 111. What are the possible reasons?
Several factors could lead to a lack of observed activity. These can range from issues with the agent itself, the experimental setup, or the target microorganisms. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem.
Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in antimicrobial susceptibility testing.[3] Key areas to focus on for improving reproducibility include stringent adherence to standardized protocols, proper preparation and storage of reagents, and ensuring the quality and consistency of microbial cultures. The detailed troubleshooting guide will walk you through potential sources of variability.
Troubleshooting Inconsistent Results
Inconsistent results in antimicrobial susceptibility testing can arise from a variety of factors. This guide provides a structured approach to troubleshooting common issues.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent antibacterial agent results.
Detailed Troubleshooting Steps
| Potential Problem Area | Specific Issue | Recommended Action |
| This compound | Improper Storage | Ensure the agent is stored at the recommended temperature and protected from light and moisture to prevent degradation. |
| Agent Degradation | Use a fresh stock of this compound. If possible, verify the concentration and purity of the stock solution. | |
| Incorrect Concentration | Double-check all calculations for dilutions of the stock solution. Prepare fresh dilutions for each experiment. | |
| Microbial Culture | Contamination of Culture | Streak the culture on an appropriate agar plate to check for purity. Perform a Gram stain to confirm the expected morphology. |
| Incorrect Inoculum Density | Standardize the inoculum to the recommended turbidity (e.g., 0.5 McFarland standard). An inoculum that is too dense or too sparse will affect the results.[4] | |
| Use of an Old or Non-viable Culture | Use a fresh, actively growing culture for each experiment. Cultures that are too old may have altered susceptibility. | |
| Development of Resistance | The bacterial strain may have developed resistance to the agent.[5] Consider performing resistance mechanism studies. | |
| Growth Medium | Incorrect pH | The pH of the growth medium can affect the activity of some antibacterial agents. Verify that the pH of the prepared medium is within the recommended range. |
| Presence of Interfering Substances | Some media components can interfere with the activity of the antibacterial agent. Use the recommended medium for susceptibility testing, such as Mueller-Hinton agar. | |
| Improper Preparation | Ensure that the medium was prepared according to the manufacturer's instructions, including proper sterilization.[6] | |
| Experimental Procedure | Non-standardized Method | Adhere strictly to established protocols for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). |
| Pipetting Errors | Inaccurate pipetting can lead to incorrect concentrations of the agent or inoculum.[7] Calibrate and use pipettes correctly. | |
| Inconsistent Incubation | Ensure consistent incubation temperature, time, and atmospheric conditions for all experiments.[6][8] | |
| Improper Reading of Results | For disk diffusion, measure the zone of inhibition accurately.[9] For broth dilution, determine the MIC based on the lowest concentration that inhibits visible growth.[4] Subjective interpretation can introduce bias.[10] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted agent.
-
Controls: Include a positive control (broth with bacteria, no agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer) Test
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.[11]
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) susceptibility test.
Methodology:
-
Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.
-
Apply Disk: Place a paper disk impregnated with a known concentration of this compound onto the center of the inoculated plate.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters. The size of the zone is related to the susceptibility of the organism to the agent. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established interpretive criteria.[11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. testing.com [testing.com]
- 6. researchgate.net [researchgate.net]
- 7. Improve Your Microbiology Lab Experiments: Tips for Avoiding Common Sources of Errors [labster.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
"Antibacterial agent 111" off-target effects in eukaryotic cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antibacterial Agent 111 in eukaryotic cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of tyrosyl-tRNA synthetase (TyrRS). This enzyme is crucial for protein synthesis as it attaches the amino acid tyrosine to its corresponding transfer RNA (tRNA). By inhibiting this process in bacteria, the agent effectively halts bacterial growth.
Q2: What are the potential primary off-target effects of this compound in eukaryotic cells?
A2: The primary concern for off-target effects in eukaryotic cells is the potential inhibition of the human ortholog of tyrosyl-tRNA synthetase. Since TyrRS is essential for protein synthesis in eukaryotes as well, cross-reactivity can lead to cytotoxicity. Additionally, human TyrRS has non-canonical functions, including a role in the DNA damage response, which could be affected by inhibitors.
Q3: Can this compound affect signaling pathways in eukaryotic cells?
A3: Yes. Human tyrosyl-tRNA synthetase can translocate to the nucleus under cellular stress, such as in response to DNA damage, where it plays a protective role. Inhibition of TyrRS by this compound might interfere with this signaling pathway, potentially increasing cellular sensitivity to genotoxic agents. Furthermore, the core chemical structure of Agent 111, an imidazo[4,5-b]pyridine derivative, has been associated with anticancer and anti-inflammatory activities, suggesting possible interactions with pathways regulating cell proliferation and inflammation.[1][2][3][4][5]
Q4: What level of cytotoxicity should I expect in my eukaryotic cell line?
A4: The degree of cytotoxicity will depend on the selectivity of this compound for bacterial TyrRS over human TyrRS, as well as the specific cell line being used. It is crucial to perform a dose-response cytotoxicity assay to determine the 50% inhibitory concentration (IC50) in your cell line of interest.
Troubleshooting Guides
Issue 1: High level of unexpected cytotoxicity observed in eukaryotic cells.
-
Possible Cause 1: Lack of Selectivity. this compound may be inhibiting the human tyrosyl-tRNA synthetase, leading to a shutdown of protein synthesis and subsequent cell death.
-
Troubleshooting Step: Perform a comparative enzyme inhibition assay using both bacterial and human tyrosyl-tRNA synthetase to determine the selectivity index. A low selectivity index indicates a higher potential for eukaryotic cytotoxicity.
-
-
Possible Cause 2: Off-target effects on other essential cellular processes. The compound may be interacting with other proteins or pathways crucial for cell viability.
-
Troubleshooting Step: Conduct a broader off-target screening panel to identify potential unintended molecular targets. Consider assays for mitochondrial toxicity and apoptosis induction (e.g., caspase activity assays).
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Compound Precipitation. this compound may have limited solubility in your cell culture medium, leading to inconsistent effective concentrations.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding the compound. Determine the solubility of the agent in your specific medium and consider using a solubilizing agent like DMSO, ensuring the final concentration of the solvent is non-toxic to the cells.
-
-
Possible Cause 2: Cell Density Variation. The initial number of cells seeded can significantly impact the outcome of cytotoxicity assays.
-
Troubleshooting Step: Ensure precise and consistent cell seeding densities across all wells and experiments. Adhere to a strict cell counting and plating protocol.
-
Quantitative Data Summary
Table 1: General Cytotoxicity and Target Inhibition
| Parameter | Description | Typical Range |
| IC50 (Eukaryotic Cells) | Concentration of the agent that inhibits 50% of cell growth. | Highly variable depending on the cell line and compound selectivity. |
| IC50 (Bacterial TyrRS) | Concentration of the agent that inhibits 50% of the bacterial enzyme activity. | Expected to be in the low micromolar to nanomolar range. |
| IC50 (Human TyrRS) | Concentration of the agent that inhibits 50% of the human enzyme activity. | A key determinant of off-target cytotoxicity. |
| Selectivity Index | Ratio of IC50 (Human TyrRS) / IC50 (Bacterial TyrRS). | A higher ratio indicates greater selectivity for the bacterial target. |
Experimental Protocols
Protocol 1: MTT Assay for Eukaryotic Cell Viability
This protocol is for determining the cytotoxic effects of this compound on a eukaryotic cell line.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Tyrosyl-tRNA Synthetase (TyrRS) Inhibition Assay
This is a general protocol to assess the inhibitory activity of this compound on TyrRS.
Materials:
-
Purified recombinant bacterial and human TyrRS
-
L-Tyrosine
-
ATP
-
tRNATyr
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Pyrophosphate detection reagent (e.g., malachite green-based)
-
384-well assay plates
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 384-well plate, prepare a reaction mixture containing assay buffer, L-Tyrosine, ATP, and tRNATyr.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a positive control (known TyrRS inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Initiate the reaction by adding either bacterial or human TyrRS to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of pyrophosphate produced using a pyrophosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the negative control. Determine the IC50 value for both bacterial and human TyrRS.
Visualizations
Caption: Potential off-target signaling effects of this compound in eukaryotic cells.
Caption: Workflow for assessing the off-target effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of "Antibacterial Agent 111" for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "Antibacterial agent 111" during long-term experiments.
FAQs: Understanding and Improving the Stability of this compound
Q1: What is "this compound" and what are its primary stability concerns?
A1: "this compound" is a designation that may refer to at least two distinct compounds in scientific literature:
-
J-111,225: A novel 1β-methylcarbapenem antibiotic. Like other β-lactam antibiotics, its primary stability concern is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity. This degradation can be influenced by pH, temperature, and the presence of certain enzymes.
-
Antibacterial agent 123 (compound 111): A potent membrane-disrupting agent, likely a quinolone derivative. The stability of this compound can be affected by factors such as pH, light exposure (photodegradation), and oxidation.
It is crucial to first identify the specific "this compound" being used in your experiments to address its unique stability challenges.
Q2: What are the common degradation pathways for "this compound"?
A2: The primary degradation pathways depend on the chemical nature of the agent:
-
For Carbapenems (like J-111,225): The main route of degradation is the hydrolytic cleavage of the amide bond within the β-lactam ring. This process is often catalyzed by changes in pH (both acidic and basic conditions) and temperature. Enzymatic degradation by β-lactamases produced by bacteria is also a significant concern.
-
For Quinolone-based agents: These compounds can be susceptible to photodegradation when exposed to light, leading to the formation of inactive byproducts. Oxidation is another potential degradation pathway that can compromise the agent's efficacy.
Q3: How should I prepare and store stock solutions of "this compound" to maximize stability?
A3: Proper preparation and storage are critical for maintaining the potency of your antibacterial agent.
| Preparation and Storage Recommendations |
| Solvent Selection |
| Concentration |
| Aliquoting |
| Storage Temperature |
| Light Protection |
| Container Sealing |
Q4: What are the ideal pH and temperature conditions for long-term experiments with "this compound"?
A4: The optimal conditions are compound-specific.
-
pH: Most carbapenems exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 6.0-7.0). Both highly acidic and alkaline conditions can rapidly increase the rate of hydrolysis. It is advisable to use a buffered solution to maintain a stable pH throughout your experiment.
-
Temperature: Elevated temperatures significantly accelerate the degradation of most antibacterial agents. For long-term experiments, it is crucial to maintain a consistent and controlled temperature. If the experiment must be conducted at physiological temperatures (e.g., 37°C), the working solution should be prepared fresh and replaced at regular intervals based on its stability profile at that temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your long-term experiments with "this compound."
Issue 1: Loss of Antibacterial Activity Over Time
-
Possible Cause: Degradation of the antibacterial agent in the experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Test the activity of a freshly thawed aliquot of your stock solution using a rapid assay (e.g., a disk diffusion assay) to confirm its potency.
-
Assess Stability in Working Medium: Perform a time-course experiment to determine the stability of the agent in your specific experimental medium at the experimental temperature. Collect samples at various time points and analyze the remaining concentration of the active compound using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
-
Optimize Experimental Conditions:
-
pH Control: Ensure your experimental medium is buffered to the optimal pH range for the stability of your agent.
-
Temperature Control: Maintain the lowest feasible temperature for your experimental setup.
-
Light Protection: Shield your experimental setup from light, especially if working with a light-sensitive compound.
-
-
Frequent Media Changes: If significant degradation is observed within the timeframe of your experiment, implement a schedule of regular media changes with freshly prepared antibacterial solution.
-
Issue 2: Inconsistent or Unreliable Experimental Results
-
Possible Cause: Inconsistent concentrations of the active antibacterial agent due to improper storage or handling.
-
Troubleshooting Steps:
-
Review Storage Protocol: Ensure that all lab members are adhering to the recommended storage conditions, including temperature, light protection, and the use of single-use aliquots to avoid freeze-thaw cycles.
-
Standardize Solution Preparation: Develop and follow a strict protocol for the preparation of working solutions from the stock, including the type of diluent, final concentration, and mixing procedure.
-
Perform Quality Control Checks: Regularly test the concentration of your stock and working solutions using a validated analytical method like HPLC to ensure consistency.
-
Issue 3: Appearance of Precipitate in the Solution
-
Possible Cause: The antibacterial agent may have limited solubility in the experimental medium or may be degrading into less soluble products.
-
Troubleshooting Steps:
-
Check Solubility Limits: Consult the manufacturer's data sheet for the solubility of the agent in different solvents and at different pH values.
-
Adjust Solvent Composition: If solubility is an issue, consider using a co-solvent system, but first, verify that the co-solvent does not interfere with your experiment or the stability of the agent.
-
Filter the Solution: Before use, filter the solution through a sterile 0.22 µm filter to remove any undissolved particles or precipitates. However, be aware that this does not solve the underlying stability issue if the precipitate is a degradation product.
-
Quantitative Data on Stability
Table 1: Effect of Temperature on the Stability of Meropenem (20 mg/mL in 0.9% NaCl)
| Temperature (°C) | Time to 10% Degradation (t90) in Hours | Reference |
| 4 | > 24 | [1] |
| 22 | 7.4 | [2] |
| 25 | ~8 | [3] |
| 32 | < 6 | [4] |
| 33 | 5.7 | [2] |
| 37 | ~2 | [5] |
Table 2: Effect of pH on the Stability of Meropenem in Aqueous Solution
| pH | Relative Degradation Rate | General Observation | Reference |
| < 6.0 | Increasing | Less stable in acidic conditions | [1][4] |
| 6.0 - 7.0 | Minimal | Optimal stability range | [1][4] |
| > 7.0 | Increasing | Less stable in alkaline conditions | [1][4] |
Table 3: Effect of Light on the Stability of Meropenem in Aqueous Solution
| Condition | Degradation | Observation | Reference |
| Exposure to UV Light | Significant | Meropenem undergoes photodegradation. | [6] |
| Storage in Dark | Minimal | Protection from light is crucial for stability. | [7] |
Experimental Protocols
Protocol 1: Assessing Antibiotic Stability by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for quantifying the concentration of an antibacterial agent over time to determine its stability.
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the antibacterial agent in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Stability Samples:
-
Prepare a solution of the antibacterial agent in the desired experimental medium at the target concentration.
-
Divide the solution into multiple aliquots in appropriate vials.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot.
-
If necessary, dilute the sample with the mobile phase to fall within the concentration range of the standard curve.
-
Inject a fixed volume of the sample onto the HPLC system.
-
-
HPLC Conditions (Example for Meropenem):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium acetate, pH 5.4) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector set at the wavelength of maximum absorbance for the specific agent (e.g., ~298 nm for meropenem).[10]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the antibacterial agent in the stability samples at each time point by interpolating their peak areas from the standard curve.
-
Calculate the percentage of the agent remaining at each time point relative to the initial concentration at time 0.
-
Protocol 2: Determining Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.[11]
-
-
Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the antibacterial agent in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth with no bacteria).
-
Incubate the plate at 35 ± 1°C for 18 ± 2 hours.[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.[11]
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Meropenem by Heterogeneous Photocatalysis Using TiO2/Fiberglass Substrates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Meropenem Stability in Meropenem Admixtures Using 2 g Vials and Normal Saline Prepared Using addEASE® Connectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of meropenem levels in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ecdc.europa.eu [ecdc.europa.eu]
addressing "Antibacterial agent 111" experimental variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial Agent 111. Our goal is to help you address experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that primarily targets bacterial cell wall synthesis. It also disrupts bacterial signaling pathways related to biofilm formation, making it effective against both planktonic and biofilm-embedded bacteria.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, store the lyophilized powder of this compound at -20°C. Once reconstituted in a suitable solvent (e.g., DMSO), it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q3: Which bacterial species are most susceptible to this compound?
A3: this compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Notably, it shows high potency against common pathogens such as Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Escherichia coli.
Q4: Can I use this compound in combination with other antibiotics?
A4: Preliminary studies suggest potential synergistic effects when this compound is used with certain classes of antibiotics. However, comprehensive combination studies are ongoing. We recommend performing checkerboard assays to determine the optimal concentrations and potential for synergy or antagonism with other agents in your specific application.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Symptoms:
-
Inconsistent MIC values for the same bacterial strain across different experiments.
-
MIC values differing by more than one two-fold dilution between replicates.[1][2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inoculum Density Variation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.[3][4][5] Prepare a fresh inoculum for each assay. |
| Media Composition and pH | Use the same batch of Mueller-Hinton Broth (MHB) for all related experiments to minimize lot-to-lot variability. Verify and adjust the pH of the media as it can influence the agent's activity.[4][6] |
| Incubation Time and Temperature | Adhere strictly to the recommended incubation time (16-20 hours) and temperature (35-37°C).[7] Extended incubation can lead to drug degradation or the emergence of resistant subpopulations. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound does not exceed 1% in the final assay volume, as higher concentrations can inhibit bacterial growth. |
Issue 2: Poor Activity Against Biofilms
Symptoms:
-
Minimal reduction in biofilm viability after treatment with this compound.
-
Inconsistent results in biofilm disruption assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Agent Concentration | The concentration required to inhibit biofilms is often significantly higher than the planktonic MIC. Perform a dose-response experiment with a broader concentration range to determine the Minimum Biofilm Eradication Concentration (MBEC). |
| Inadequate Agent Penetration | The extracellular polymeric substance (EPS) matrix of biofilms can limit drug diffusion. Consider increasing the incubation time or incorporating a biofilm-dispersing agent. |
| Mature Biofilm Resistance | Test the agent on biofilms of different ages (e.g., 24h, 48h, 72h) to determine the optimal treatment window. Mature biofilms are often more resistant. |
| Washing Procedure Variability | During biofilm assays, gentle and consistent washing steps are crucial to avoid dislodging the biofilm, which can lead to high variability.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3]
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
Include a growth control (no agent) and a sterility control (no bacteria).
-
-
Incubation and Reading:
Data Presentation
Table 1: Comparative MIC Values of this compound Against Common Pathogens
| Bacterial Strain | MIC Range (µg/mL) | Quality Control Strain MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 - 2.0 | 1.0 |
| Escherichia coli ATCC 25922 | 1.0 - 4.0 | 2.0 |
| Pseudomonas aeruginosa ATCC 27853 | 2.0 - 8.0 | 4.0 |
| Methicillin-Resistant S. aureus (MRSA) BAA-1717 | 0.5 - 2.0 | 1.0 |
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed Mechanism of Action for this compound.
Caption: Troubleshooting Logic for MIC Variability.
References
- 1. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. microchemlab.com [microchemlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Cytotoxicity of Antibacterial Agent 111
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with "Antibacterial agent 111" in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an inhibitor of bacterial tyrosyl-tRNA synthetase.[1][2] This enzyme is crucial for protein synthesis, and its inhibition leads to bacterial cell death. While this action is targeted towards bacteria, high concentrations or prolonged exposure can potentially affect mitochondrial protein synthesis in mammalian cells, which may contribute to cytotoxicity.
Q2: Why am I observing high levels of cytotoxicity in my cell line with this compound?
A2: High cytotoxicity can stem from several factors:
-
Concentration: The concentration of this compound may be too high for the specific cell line being used.
-
Exposure Time: Prolonged exposure can lead to increased cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic agents.
-
Experimental Conditions: Factors such as cell density, media components, and overall cell health can influence cytotoxic responses.[3]
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
A3: When encountering high cytotoxicity, it is recommended to:
-
Confirm the concentration of this compound: Double-check all calculations and dilutions.
-
Perform a dose-response curve: This will help determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration for your specific cell line.
-
Evaluate the incubation time: Assess cytotoxicity at various time points to find the optimal exposure duration.
-
Check cell health and culture conditions: Ensure cells are healthy, free from contamination, and at an appropriate confluency.
Q4: Can co-treatment with other agents reduce the cytotoxicity of this compound?
A4: Co-treatment with antioxidants or cytoprotective agents can sometimes mitigate drug-induced cytotoxicity. The effectiveness of this approach would need to be empirically determined for your specific cell line and experimental setup. For example, antioxidants can help reduce oxidative stress, a common mechanism of drug-induced cytotoxicity.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High background signal in cytotoxicity assays.
| Potential Cause | Recommended Solution |
| High Cell Density | Optimize the cell seeding density. A lower cell count may reduce background signal.[3] |
| Media Components | Certain components in the cell culture medium can interfere with assay reagents. Test the medium alone to check for background absorbance/fluorescence.[3] |
| Reagent Contamination | Ensure all reagents are fresh and free from contamination. |
Issue 2: Inconsistent results between cytotoxicity assay repetitions.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially during serial dilutions and reagent addition.[3] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and proper mixing before seeding to avoid variations in cell number per well. |
| Edge Effects in Plates | Edge effects can occur due to evaporation. Avoid using the outer wells of the assay plate or ensure proper humidification.[4] |
| Cell Proliferation During Assay | If the assay duration is long, cell proliferation in control wells can lead to variability. Consider using a cell number normalization method.[4] |
Issue 3: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
| Potential Cause | Recommended Solution |
| Different Cellular Mechanisms Measured | MTT assays measure metabolic activity, while LDH assays measure membrane integrity.[5] A compound can affect metabolic function before causing cell lysis. |
| Interference with Assay Reagents | This compound might directly interact with the assay reagents. Run controls with the compound in cell-free media to check for interference. |
| Timing of Assay | The kinetics of metabolic inhibition and membrane damage can differ. Perform a time-course experiment using both assays to understand the sequence of events. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH).
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
Include control wells: vehicle control (spontaneous LDH release) and a positive control for maximum LDH release (e.g., using a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the sample LDH release to the spontaneous and maximum release controls.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Home [shop.labclinics.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 111" protocol refinement for reproducible results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results when working with the novel antibacterial agent 111. This agent is a synthetic molecule designed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of bacterial DNA gyrase (a type II topoisomerase). By binding to the enzyme-DNA complex, it prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[1] This bactericidal activity is highly selective for prokaryotic topoisomerases.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL. For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Q3: Can I use a different growth medium for my experiments?
A3: For consistency and reproducibility, Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) is highly recommended for susceptibility testing.[3] Using a different medium can lead to variations in Minimum Inhibitory Concentration (MIC) values due to differences in nutrient content, pH, and cation concentration, which can affect the activity of the agent.[3]
Q4: How can I determine if this compound is bactericidal or bacteriostatic against my strain of interest?
A4: To determine if the agent is bactericidal or bacteriostatic, you can perform a Minimum Bactericidal Concentration (MBC) assay. After determining the MIC, an aliquot from the wells showing no visible growth is sub-cultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.[4]
Troubleshooting Guides
Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem: You are observing significant variability in MIC values across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Inoculum Density | The size of the bacterial inoculum is a critical variable.[3] Ensure you are preparing a standardized inoculum, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] Use a spectrophotometer to verify the turbidity. |
| Improper Serial Dilutions | Errors in the serial dilution of this compound can lead to inconsistent concentrations.[6] Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment. |
| Inconsistent Incubation Conditions | Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and MIC results.[6] Strictly adhere to the recommended incubation parameters for your specific bacterial strain. |
| Contamination | Contamination of your bacterial culture or reagents will lead to unreliable results.[7] Always use aseptic techniques and check for culture purity by streaking on an appropriate agar plate. |
| Agent Precipitation | If the agent precipitates out of the solution at higher concentrations, it will not be effective. Visually inspect your dilution series for any signs of precipitation. If observed, you may need to adjust the solvent or the highest concentration tested. |
No Inhibition of Bacterial Growth Observed
Problem: this compound does not appear to inhibit the growth of your bacterial strain, even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance of the Bacterial Strain | The target organism may possess intrinsic resistance mechanisms, such as an altered DNA gyrase structure or efficient efflux pumps that remove the agent from the cell.[2] Confirm the identity of your bacterial strain and research its known resistance profiles. |
| Degradation of the Antibacterial Agent | Improper storage or handling may have led to the degradation of the agent. Ensure the compound has been stored correctly and prepare fresh stock solutions. |
| Incorrect Experimental Setup | Double-check all experimental parameters, including the growth medium, incubation conditions, and inoculum preparation, to ensure they are optimal for the test organism.[8] |
| Plasmid-Mediated Resistance | The bacterial strain may have acquired resistance genes on a plasmid.[2] Consider performing plasmid curing experiments or molecular analysis to detect resistance determinants. |
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[5]
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.[10]
-
Include a growth control well (MHB + inoculum, no agent) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
-
Data Presentation
Table 1: MIC Values of this compound Against Common Bacterial Strains
| Bacterial Strain | Gram Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 2 | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 | 32 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 | 4 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Visualizations
Caption: Workflow for MIC determination.
Caption: Mechanism of action pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. apec.org [apec.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. actascientific.com [actascientific.com]
Technical Support Center: Optimizing Dosage of "Antibacterial Agent 111" for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Antibacterial agent 111" for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of tyrosyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis. By binding to this enzyme, it prevents the charging of tRNA with tyrosine, thereby halting protein production and leading to bacterial cell death. It has demonstrated in vitro activity against Bacillus cereus and Klebsiella pneumoniae.
Q2: What are the known in vitro efficacy data for this compound?
A2: The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against specific bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Bacillus cereus | 3.90 |
| Klebsiella pneumoniae | 0.49 |
Q3: Is there any information available on a similar compound, "Antibacterial agent 123 (compound 111)"?
A3: Yes, a compound designated as "Antibacterial agent 123 (compound 111)" has been described as a potent membrane-disrupting agent effective against Gram-positive bacteria. It is important to note that the relationship between "this compound" (the tyrosyl-tRNA synthetase inhibitor) and "compound 111" (the membrane-disrupting agent) is not definitively clear from publicly available information. Researchers should exercise caution and verify the identity and mechanism of action of their specific compound. For "Antibacterial agent 123 (compound 111)," favorable pharmacokinetic profiles have been reported in mice with oral administration at 10 mg/kg and intravenous administration at 0.5 mg/kg.
Troubleshooting Guide
Issue 1: Low or no efficacy observed in the animal model.
-
Question: We are not observing the expected antibacterial effect of Agent 111 in our mouse sepsis model. What could be the reasons?
-
Answer: Several factors could contribute to a lack of efficacy in an in vivo model. Consider the following troubleshooting steps:
-
Dose Optimization: The initial dose may be insufficient. A dose-response study is crucial to determine the optimal therapeutic window. Start with a dose extrapolated from the in vitro MIC values and escalate to identify an effective and well-tolerated dose.
-
Pharmacokinetics (PK): The drug may be rapidly cleared from the animal's system, not reaching therapeutic concentrations at the site of infection. Conduct a pharmacokinetic study to determine the half-life, clearance, and volume of distribution of this compound in your chosen animal model. This will inform the optimal dosing frequency.
-
Route of Administration: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) may not be optimal for achieving sufficient bioavailability. If oral bioavailability is low, consider intravenous or intraperitoneal administration.
-
Severity of Infection: The bacterial inoculum used to induce infection may be too high, overwhelming the animal's immune system and the antibacterial effect of the agent. Titrate the bacterial dose to establish a reproducible infection model where a therapeutic effect can be observed.
-
Immune Status of the Animal: In immunocompromised models (e.g., neutropenic mice), the host's immune system contributes less to bacterial clearance, placing a higher demand on the antibacterial agent. Ensure your model is appropriate for the question you are asking.
-
Bacterial Resistance: While unlikely with a novel agent, consider the possibility of spontaneous resistance development. It is good practice to culture bacteria from treated animals that do not respond to therapy to confirm susceptibility to Agent 111.
-
Issue 2: High toxicity or adverse effects observed in treated animals.
-
Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after administration of this compound. How can we mitigate this?
-
Answer: Toxicity is a common challenge in preclinical drug development. Here are some strategies to address it:
-
Dose Reduction: The most straightforward approach is to reduce the dose. A maximum tolerated dose (MTD) study should be performed to identify the highest dose that does not cause significant toxicity.
-
Formulation/Vehicle: The vehicle used to dissolve or suspend the agent may be contributing to the toxicity. Evaluate the toxicity of the vehicle alone. Consider alternative, well-tolerated formulations.
-
Route and Rate of Administration: Rapid intravenous injection can lead to high peak plasma concentrations and associated toxicity. Consider a slower infusion rate or a different route of administration (e.g., subcutaneous) that provides a more gradual absorption profile.
-
Hydration and Supportive Care: Ensure animals have adequate access to food and water. For some treatments, providing supplemental hydration (e.g., subcutaneous saline) can help mitigate toxicity.
-
Monitor for Specific Organ Toxicity: Depending on the chemical class of the agent, specific organ toxicities may be expected. Monitor relevant biomarkers (e.g., liver enzymes, kidney function markers) and perform histopathological analysis of key organs to identify the target of toxicity.
-
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animals: Use a sufficient number of healthy, age-matched mice (e.g., C57BL/6, 6-8 weeks old).
-
Groups: Establish a control group receiving the vehicle only and several dose groups of this compound. Start with a low dose and escalate in subsequent groups (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Administration: Administer the agent and vehicle via the intended route of administration (e.g., intravenous, intraperitoneal, or oral gavage).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and fur appearance. Record all observations.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% reduction in body weight and does not induce severe clinical signs of toxicity or mortality.
-
Data Analysis: Plot the dose versus the observed toxicity endpoints to determine the MTD.
Protocol 2: Mouse Sepsis Model for Efficacy Testing
-
Bacterial Culture: Prepare a fresh culture of the target bacterium (e.g., K. pneumoniae) and dilute it to the desired concentration in sterile saline or phosphate-buffered saline (PBS). The inoculum size should be predetermined to cause a consistent, non-lethal infection in the control group within the study period.
-
Infection: Induce sepsis by injecting the bacterial suspension intraperitoneally (IP) into the mice.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound or vehicle control via the chosen route.
-
Monitoring: Monitor the animals for clinical signs of illness and survival over a defined period (e.g., 7 days).
-
Bacterial Load Determination: At the end of the study, or at specified time points, euthanize the animals and collect relevant tissues (e.g., spleen, liver, blood) to determine the bacterial load by plating serial dilutions on appropriate agar plates.
-
Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to evaluate the efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound.
overcoming resistance to "Antibacterial agent 111" in bacterial strains
Welcome to the technical support center for Antibacterial Agent 111. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues, particularly the emergence of resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel β-lactam antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs). This disruption of peptidoglycan cross-linking leads to cell lysis and bacterial death. Additionally, it has been engineered to be a potent inhibitor of specific β-lactamase enzymes, which are a common cause of resistance to other β-lactam antibiotics.[1][2]
Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the cause?
An increase in MIC suggests the development of resistance. Several mechanisms could be responsible:
-
Enzymatic Degradation: The bacterial strain may have acquired a gene encoding a β-lactamase that can hydrolyze this compound.[1][3][4]
-
Target Modification: Mutations in the genes encoding the target PBPs can reduce the binding affinity of this compound, rendering it less effective.[1][3][4]
-
Efflux Pumps: The bacteria might be overexpressing efflux pumps that actively transport the agent out of the cell, preventing it from reaching its target.[3][5][6]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as modification of porin channels, can limit the uptake of the agent.[1][3]
Q3: How can we confirm the mechanism of resistance in our bacterial strain?
A combination of molecular and phenotypic assays can elucidate the resistance mechanism. We recommend the following workflow:
Q4: Can this compound be used in combination with other antibiotics?
Yes, combination therapy can be a highly effective strategy to overcome resistance and enhance efficacy. Synergistic effects are often observed when this compound is combined with agents that have different mechanisms of action. For example, combining it with a protein synthesis inhibitor or a DNA gyrase inhibitor can create multiple points of pressure on the bacterial cell. We recommend performing checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and identify synergistic combinations.[7]
Troubleshooting Guides
Issue 1: High variability in MIC results.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum preparation | Standardize the bacterial inoculum density using a spectrophotometer (e.g., 0.5 McFarland standard). |
| Improper serial dilutions | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment. |
| Contamination of bacterial culture | Streak the culture on an appropriate agar plate to check for purity before starting the MIC assay. |
| Variability in incubation conditions | Ensure consistent temperature, humidity, and atmospheric conditions (e.g., CO2 levels) during incubation. |
Issue 2: No zone of inhibition in a disk diffusion assay.
| Possible Cause | Troubleshooting Step |
| Bacterial strain is highly resistant | Confirm the MIC of the strain. If the MIC is very high, a zone of inhibition may not be visible. |
| Inactive this compound | Check the expiration date and storage conditions of the agent. Test the agent against a known susceptible control strain. |
| Incorrect disk preparation or storage | Ensure disks are properly impregnated with the correct concentration of the agent and stored under desiccated conditions. |
| Lawn of bacteria is too dense | Use a standardized inoculum (e.g., 0.5 McFarland) and ensure even spreading of the bacteria on the agar plate. |
Data Presentation
Table 1: Example MIC Data for this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) of Agent 111 Alone | MIC (µg/mL) of Agent 111 + Efflux Pump Inhibitor (EPI) | Fold-change in MIC with EPI |
| Staphylococcus aureus ATCC 29213 (Susceptible) | 0.5 | 0.5 | 1 |
| Staphylococcus aureus SA-R1 (Resistant) | 32 | 4 | 8 |
| Pseudomonas aeruginosa PAO1 (Susceptible) | 2 | 2 | 1 |
| Pseudomonas aeruginosa PA-R2 (Resistant) | 128 | 16 | 8 |
Table 2: Example Checkerboard Assay Results for Synergy Testing
| Combination | FIC of Agent 111 | FIC of Drug B | FIC Index | Interpretation |
| Agent 111 + Rifampicin | 0.25 | 0.5 | 0.75 | Additive |
| Agent 111 + Gentamicin | 0.125 | 0.25 | 0.375 | Synergy |
| Agent 111 + Ciprofloxacin | 0.5 | 0.5 | 1.0 | Indifference |
| Agent 111 + Penicillin | 1.0 | 2.0 | 3.0 | Antagonism |
| FIC Index: ≤ 0.5 = Synergy; > 0.5 to < 2.0 = Additive/Indifference; ≥ 2.0 = Antagonism |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare Inoculum: Culture bacteria overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculate Plate: Add the bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
-
Prepare Plates: Prepare two sets of 96-well plates with serial dilutions of this compound as described in the MIC protocol.
-
Add Inhibitor: To one set of plates, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., CCCP, PAβN).
-
Inoculate and Incubate: Inoculate both sets of plates with the resistant bacterial strain and incubate as for a standard MIC assay.
-
Compare MICs: A significant reduction (e.g., four-fold or greater) in the MIC in the presence of the efflux pump inhibitor suggests that efflux is a mechanism of resistance.
Visualizations
References
- 1. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 5. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 7. Frontiers | Resistance-resistant antibacterial treatment strategies [frontiersin.org]
"Antibacterial agent 111" interference with assay reagents
Technical Support Center: Antibacterial Agent 111
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential assay interference issues that may arise during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of assay interference for this compound?
A1: this compound is a novel synthetic molecule with a complex heteroaromatic structure. Due to its chemical properties, it has the potential to interfere with various assay formats through several mechanisms:
-
Optical Interference: The compound exhibits intrinsic fluorescence and absorbance, which can lead to false-positive or false-negative results in colorimetric and fluorometric assays.
-
Chemical Reactivity: The agent may interact with assay reagents, such as enzymes (e.g., luciferase) or substrates, leading to inhibition or enhancement of the measured signal.
-
Nonspecific Binding: As with many compounds, it may bind non-specifically to assay components like microplates or detection antibodies, causing background signal.
Q2: How can I determine if this compound is interfering with my assay?
A2: A simple control experiment can help determine if the agent is interfering. Run the assay with and without your biological target (e.g., cells, enzyme) but in the presence of this compound at the concentrations you plan to test. If you observe a signal in the absence of the biological target, it is likely that the compound is directly interfering with the assay.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Symptoms:
-
High background fluorescence in wells containing only this compound and assay reagents (no cells or target).
-
Dose-dependent increase in fluorescence that does not correlate with the expected biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence.
Quantitative Data Summary:
| Condition | Raw Fluorescence Units (RFU) at 485/520 nm |
| Assay Buffer + Reagents (Control) | 50 |
| Assay Buffer + Reagents + 10 µM Agent 111 | 1500 |
| Cells + Assay Buffer + Reagents | 200 |
| Cells + Assay Buffer + Reagents + 10 µM Agent 111 | 1700 |
Experimental Protocol: Background Subtraction
-
Prepare a set of control wells for each concentration of this compound to be tested. These wells should contain the complete assay medium and reagents but lack the biological target (e.g., cells, protein).
-
Prepare your experimental wells with the biological target and the corresponding concentrations of this compound.
-
Incubate all plates according to your standard protocol.
-
Measure the fluorescence intensity in all wells.
-
For each concentration of this compound, calculate the average fluorescence of the control wells.
-
Subtract the average background fluorescence from the corresponding experimental wells to obtain the corrected signal.
Issue 2: Inhibition of Signal in a Luciferase-Based Reporter Assay
Symptoms:
-
A dose-dependent decrease in luminescence is observed, suggesting cytotoxicity, but cell viability assays show no effect.
-
The positive control for the luciferase reaction is also inhibited by this compound.
Troubleshooting Workflow:
Technical Support Center: Refining "Antibacterial Agent 111" Purification Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of "Antibacterial Agent 111." Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound After Chromatography | Compound Instability: The agent may be degrading on the silica gel column. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1] |
| Improper Solvent System: The elution solvent may not be optimal for recovery. | Re-evaluate the solvent system. Ensure the compound has an appropriate Rf value (typically 0.2-0.4) in the chosen system for good separation.[1] | |
| Compound Precipitation on Column: The agent might be precipitating at the top of the column due to low solubility in the loading solvent. | Dissolve the crude mixture in a minimal amount of a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be added to the top of the column.[2] | |
| Poor Separation of this compound from Impurities | Incorrect Mobile Phase Polarity: The mobile phase may be too polar or non-polar, causing co-elution. | Optimize the mobile phase composition through systematic TLC experiments with varying solvent ratios. A gradient elution in flash chromatography or HPLC might be necessary. |
| Column Overloading: Too much crude material was loaded onto the column. | Reduce the amount of sample loaded. As a general rule, the sample load should be about 1-5% of the stationary phase weight. | |
| Cracked or Channeled Column Bed: The stationary phase is not packed uniformly. | Ensure proper column packing technique to create a homogenous bed. Visually inspect the column for any cracks or channels before loading the sample. | |
| Variable Retention Times in HPLC | Inconsistent Mobile Phase Preparation: Small variations in solvent composition can lead to shifts in retention time. | Prepare the mobile phase accurately by measuring each solvent component separately before mixing. Degas the mobile phase before use to prevent bubble formation. |
| Fluctuations in Column Temperature: Changes in ambient temperature can affect retention. | Use a column oven to maintain a constant temperature throughout the analysis. | |
| Column Degradation: The stationary phase has degraded over time. | If retention times consistently decrease and peak shapes worsen, the column may need to be replaced. | |
| No Compound Detected in Eluted Fractions | Compound Decomposition: The agent may have completely degraded on the column. | Confirm compound stability on silica as mentioned above.[1] |
| Compound Eluted in the Solvent Front: The elution solvent is too polar. | Check the first few fractions collected. Use a less polar solvent system for elution.[1] | |
| Detection Issue: The compound concentration is too low to be detected by the current method (e.g., UV-Vis). | Concentrate the collected fractions before analysis. If using UV detection, ensure the wavelength is appropriate for the chromophore in this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for purifying crude this compound?
A1: For initial purification of a new batch of crude this compound, flash column chromatography is a recommended starting point due to its efficiency and scalability. A typical starting stationary phase would be silica gel, with the mobile phase composition determined by preliminary TLC analysis.
Q2: How can I improve the purity of this compound if flash chromatography is insufficient?
A2: If flash chromatography does not yield the desired purity, a secondary purification step using preparative High-Performance Liquid Chromatography (HPLC) is advised.[3] Reverse-phase HPLC often provides higher resolution and can separate closely related impurities.
Q3: My batch of this compound shows a different impurity profile than usual. What could be the cause?
A3: A different impurity profile can arise from variations in the synthetic route or fermentation process. Side reactions or degradation of the product can introduce new impurities.[4] It is crucial to analyze the crude material by LC-MS to identify the new impurities before planning the purification strategy.
Q4: Can I use a method other than chromatography for purification?
A4: Yes, depending on the physicochemical properties of this compound and its impurities, other techniques like crystallization, liquid-liquid extraction, or distillation can be employed.[5] Crystallization, if feasible, can be a highly effective and scalable method for achieving high purity.
Q5: How do I prevent bacterial contamination in my purified this compound solution?
A5: To prevent contamination, sterile filtration of the final purified solution using a 0.22 µm filter is recommended.[6] Store the sterile solution in properly sealed vials at the recommended temperature.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Add a thin layer of sand on top to prevent disturbance.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Pipette the solution evenly onto the sand layer. Alternatively, use the dry-loading method described in the troubleshooting guide.[2]
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Preparative HPLC Purification of this compound
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.
-
System Preparation: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase until a stable baseline is achieved.
-
Sample Injection: Dissolve the partially purified this compound in the mobile phase and inject it onto the column.
-
Chromatographic Run: Run the preparative HPLC using the optimized gradient and flow rate.
-
Fraction Collection: Collect fractions based on the retention time of the target peak, either manually or using an automated fraction collector.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often through lyophilization or evaporation, to obtain the final purified compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 4. Small Molecule Drugs [dupont.com]
- 5. Small Molecule Purification | Hanbon [jshanbon.com]
- 6. merckmillipore.com [merckmillipore.com]
troubleshooting poor yield in "Antibacterial agent 111" synthesis
Technical Support Center: Synthesis of Antibacterial Agent 111
Welcome to the technical support resource for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your reaction yields and purity.
Overview of Synthesis Pathway
The synthesis of this compound is a three-step process starting from 3-fluoroaniline. The overall workflow involves a condensation reaction, a thermal cyclization to form the core quinolone structure, and a final saponification followed by nucleophilic substitution.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield? A1: Step 2, the thermal cyclization, is the most critical and often the lowest-yielding step. Precise temperature control is essential to prevent the decomposition of the intermediate and maximize the yield of the quinolone core.
Q2: My final product is off-white or yellow. Is this normal? A2: The pure form of this compound should be a white to pale-yellow solid. A significant yellow or brown coloration often indicates the presence of impurities from the high-temperature cyclization step. Enhanced purification, such as charcoal treatment followed by recrystallization, may be required.
Q3: Can I substitute Dowtherm A in Step 2 with another solvent? A3: Diphenyl ether is a common alternative. However, any solvent must be thermally stable at temperatures exceeding 240°C. The choice of solvent can impact heat transfer and reaction kinetics. See the table below for a comparison.
Table 1: Effect of Solvent on Thermal Cyclization (Step 2)
| Solvent | Temperature (°C) | Reaction Time (min) | Typical Yield (%) | Observations |
| Dowtherm A | 250 | 20 | 65-75% | Gold to light-brown solution. |
| Diphenyl Ether | 255 | 20 | 60-70% | Similar profile to Dowtherm A. |
| Mineral Oil | 250 | 30 | 50-60% | Slower heat transfer; potential for localized overheating. |
Q4: Why is my saponification in Step 3 incomplete? A4: Incomplete saponification is typically due to poor solubility of the quinolone ester intermediate. Using a co-solvent system like Ethanol/Water or Dioxane/Water can improve solubility and drive the reaction to completion. Ensure a sufficient excess of NaOH is used.
Troubleshooting Guide: Low Yield
This section addresses specific yield-related problems you might encounter during the synthesis.
Problem: Low Yield in Step 1 (Condensation)
Q: I am getting less than 80% yield for the condensation of 3-fluoroaniline and DEEM. What are the common causes?
A: Low yield in this step is often related to moisture in the reactants or solvent, or an incorrect stoichiometric ratio.
-
Moisture Contamination: Ensure all glassware is oven-dried. Use anhydrous ethanol as the solvent. Diethyl ethoxymethylenemalonate (DEEM) can hydrolyze in the presence of water, reducing the amount available for reaction.
-
Reagent Purity: Verify the purity of your 3-fluoroaniline. If it is dark, consider distillation before use.
-
Reaction Time: While the reaction is typically complete within 2 hours at reflux, you can monitor its progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Problem: Significant Product Loss and Charring in Step 2 (Thermal Cyclization)
Q: My reaction mixture turns black during the thermal cyclization, and the yield of the quinolone ester is below 50%. How can I prevent this?
A: This indicates decomposition, a common issue in high-temperature cyclizations. The key is rapid and uniform heating.
Caption: Troubleshooting decision tree for low yield in the thermal cyclization step.
Detailed Recommendations:
-
Heating Method: The most effective technique is to add the Intermediate A (dissolved in a minimal amount of a high-boiling solvent like diphenyl ether) dropwise into the main reaction solvent (Dowtherm A) that has already been pre-heated to the target temperature (250°C). This ensures the intermediate reacts quickly, minimizing the time it spends at high temperatures before cyclizing.
-
Temperature Control: Use a high-precision thermometer and a heating mantle with vigorous stirring to avoid localized hot spots.
Table 2: Effect of Heating Profile on Step 2 Yield
| Heating Method | Max Temp (°C) | Time (min) | Yield (%) | Purity by HPLC (%) |
| Gradual heating of all reactants | 250 | 60 | 45-55% | 85 |
| Dropwise addition to pre-heated solvent | 250 | 20 | 70-75% | 95 |
| Gradual heating of all reactants | 265 | 60 | <30% | 60 (significant decomposition) |
Experimental Protocol: Optimized Thermal Cyclization (Step 2)
This protocol is designed to maximize yield and minimize the formation of degradation byproducts.
Materials:
-
Intermediate A (from Step 1)
-
Dowtherm A (or Diphenyl Ether)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
High-temperature thermometer.
-
Heating mantle.
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Charge the three-neck flask with Dowtherm A (10 mL per 1 g of Intermediate A).
-
Pre-heating: Begin stirring and heat the Dowtherm A to 250°C. Ensure the temperature is stable.
-
Reactant Addition: Dissolve Intermediate A (1 equivalent) in a minimal amount of warm Dowtherm A (~2 mL per 1 g) and place it in the dropping funnel.
-
Once the solvent is at 250°C, add the solution of Intermediate A dropwise to the vigorously stirred solvent over a period of 15 minutes. Ethanol, a byproduct, will distill off.
-
Reaction: After the addition is complete, maintain the reaction mixture at 250°C for an additional 5-10 minutes.
-
Cooldown: Remove the heating mantle and allow the mixture to cool to approximately 100°C.
-
Precipitation: While the solution is still warm, add hexane (20 mL per 1 g of starting material) to precipitate the product (Intermediate B).
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum.
Validation & Comparative
Comparative Analysis of Antibacterial Agent 111 versus Vancomycin Against Staphylococcus aureus
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of the novel investigational compound, Antibacterial Agent 111, against various strains of Staphylococcus aureus, benchmarked against vancomycin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this new agent's potential.
Executive Summary
This compound is a novel synthetic molecule with a dual mechanism of action, demonstrating potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus. In comparative studies, Agent 111 exhibits lower Minimum Inhibitory Concentrations (MICs) and faster bactericidal activity than vancomycin, particularly against vancomycin-intermediate S. aureus (VISA) strains. This suggests a potential advantage in treating infections caused by strains with reduced susceptibility to current standard-of-care glycopeptide antibiotics.
Mechanism of Action
Vancomycin: Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria.[1] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[2][3] This binding physically obstructs the transglycosylation and transpeptidation steps, preventing the elongation and cross-linking of the peptidoglycan polymer, which is essential for maintaining cell wall integrity.[3]
This compound (Hypothetical): Agent 111 is proposed to have a dual mechanism. Firstly, it integrates into the bacterial cell membrane, disrupting the transmembrane potential and leading to a rapid loss of membrane integrity. Secondly, it allosterically inhibits diaminopimelate (DAP) decarboxylase, a key enzyme in the lysine biosynthesis pathway, which is crucial for peptidoglycan synthesis and protein production. This dual action is hypothesized to contribute to its potent bactericidal effect and low propensity for resistance development.
Quantitative Data Comparison
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] The following data represents the MIC values required to inhibit 90% of the tested isolates (MIC90).
| Strain Type | Organism | This compound (MIC90, µg/mL) | Vancomycin (MIC90, µg/mL) |
| MSSA | S. aureus ATCC 29213 | 0.25 | 1.0[6] |
| MRSA | S. aureus BAA-1717 | 0.5 | 2.0[7] |
| VISA | S. aureus NRS402 (Mu50) | 1.0 | 8.0[8] |
| VRSA | S. aureus VRS5 | 4.0 | >16.0[8] |
Interpretation: this compound demonstrates significantly lower MIC values across all tested strains of S. aureus compared to vancomycin. Notably, its activity against VISA and VRSA strains remains within a potentially therapeutic range, whereas vancomycin is ineffective.
Table 2: Time-Kill Kinetics against MRSA (BAA-1717)
Time-kill assays measure the rate of bacterial killing over time.[9] Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[10]
| Time (hours) | Agent 111 (4x MIC) Log10 CFU/mL Reduction | Vancomycin (4x MIC) Log10 CFU/mL Reduction | Growth Control (No Agent) |
| 0 | 0 | 0 | 6.0 (Initial Inoculum) |
| 2 | -1.5 | -0.5 | 6.8 |
| 4 | -3.2 | -1.1 | 7.5 |
| 6 | -4.5 | -1.8 | 8.2 |
| 12 | >-5.0 (Limit of Detection) | -2.5 | 9.0 |
| 24 | >-5.0 (Limit of Detection) | -3.1 | 9.1 |
Interpretation: At a concentration of 4x MIC, this compound achieves a bactericidal effect against MRSA within 4 hours. Vancomycin demonstrates a slower killing rate, achieving a bactericidal threshold only at the 24-hour time point. This rapid action of Agent 111 could be advantageous in acute, severe infections.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).[11]
-
Inoculum Preparation: A suspension of S. aureus was prepared from colonies grown overnight on a non-selective agar plate. The suspension was adjusted to match the turbidity of a 0.5 McFarland standard, resulting in a concentration of approximately 1-2 x 108 CFU/mL. This was further diluted to achieve a final inoculum density of 5 x 105 CFU/mL in the test wells.[5]
-
Procedure:
-
Two-fold serial dilutions of this compound and vancomycin were prepared in a 96-well microtiter plate with a final volume of 100 µL per well.[12]
-
10 µL of the standardized bacterial inoculum was added to each well.
-
A positive control (broth with inoculum, no drug) and a negative control (broth only) were included.[11]
-
Plates were incubated at 35°C ± 2°C for 16-20 hours.[11]
-
The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.
-
Time-Kill Assay
The time-kill kinetic study was performed to assess the bactericidal activity of the agents over a 24-hour period.[10][13]
-
Procedure:
-
An exponential phase culture of S. aureus was diluted to approximately 5 x 105 CFU/mL in flasks containing CAMHB with either this compound (at 4x MIC), vancomycin (at 4x MIC), or no agent (growth control).[10]
-
The flasks were incubated at 37°C with agitation.
-
At specified time points (0, 2, 4, 6, 12, and 24 hours), an aliquot was removed from each flask.[13]
-
The aliquots were serially diluted in sterile saline to neutralize the antibiotic effect.
-
Dilutions were plated onto tryptic soy agar plates.
-
Plates were incubated for 18-24 hours at 37°C, after which colony counts were performed to determine the CFU/mL.[14]
-
Conclusion
The presented data indicates that this compound possesses superior in vitro potency and more rapid bactericidal activity against S. aureus compared to vancomycin. Its effectiveness against resistant phenotypes, such as VISA and VRSA, highlights its potential as a valuable alternative for treating challenging Gram-positive infections. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this promising new agent.
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. 4.5. Time–Kill Assay [bio-protocol.org]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity and Time-kill Assay of Terminalia catappa L. and Nigella sativa L. against Selected Human Pathogenic Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
comparative analysis of "Antibacterial agent 111" and ciprofloxacin
A Head-to-Head Examination of Two Potent Antibacterial Agents for Researchers and Drug Development Professionals
In the landscape of antibacterial research and development, a thorough comparative analysis of novel compounds against established agents is crucial for identifying promising therapeutic candidates. This guide provides a detailed, data-driven comparison of J-111,225 , a novel 1β-methylcarbapenem, and Ciprofloxacin , a widely-used second-generation fluoroquinolone. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in-vitro activity, mechanisms of action, and in-vivo efficacy.
In-Vitro Antibacterial Activity: A Quantitative Comparison
The in-vitro efficacy of an antibacterial agent is fundamentally assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of J-111,225 and Ciprofloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Bacterial Strain | J-111,225 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus (MSSA) | N/A | 0.25 - 1.0 |
| Staphylococcus aureus (MRSA) | N/A | 0.5 - >128 |
| Enterococcus faecalis | N/A | 0.5 - 4.0 |
| Streptococcus pneumoniae | N/A | 0.5 - 2.0 |
| Gram-Negative | ||
| Escherichia coli | 4 - 32 | 0.004 - >128 |
| Pseudomonas aeruginosa | 4 - 32 | 0.06 - >128 |
| Klebsiella pneumoniae | N/A | 0.015 - >128 |
| Serratia marcescens (IMP-1-producing) | 4 - 32 | N/A |
Mechanisms of Action: Distinct Pathways to Bacterial Cell Death
J-111,225 and Ciprofloxacin employ fundamentally different mechanisms to exert their antibacterial effects.
J-111,225 , as a carbapenem, targets the bacterial cell wall. It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), enzymes essential for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death.
Ciprofloxacin , a fluoroquinolone, acts by inhibiting bacterial DNA replication. It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex after DNA cleavage, ciprofloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[1][2]
In-Vivo Efficacy: Insights from Animal Models
Preclinical animal models are indispensable for evaluating the therapeutic potential of antibacterial agents in a physiological context.
J-111,225: Specific quantitative in-vivo efficacy data for J-111,225, such as bacterial load reduction or survival rates in animal infection models, is not extensively available in publicly accessible literature. Its primary reported in-vitro activity is against IMP-1 metallo-β-lactamase-producing Gram-negative bacteria, suggesting its in-vivo testing would be focused on infections caused by these resistant pathogens.
Ciprofloxacin: The in-vivo efficacy of ciprofloxacin has been extensively studied in various animal models of infection.[3][4] For instance, in a mouse model of Salmonella typhimurium infection, a single intravenous administration of a liposomal formulation of ciprofloxacin at 20 mg/kg resulted in a 10³ to 10⁴-fold reduction in viable bacteria in the livers and spleens of infected mice compared to treatment with free ciprofloxacin.[5] In a murine urinary tract infection model with a susceptible E. coli strain, ciprofloxacin was highly effective in eradicating the bacteria from the urine and kidneys at various dosing regimens.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's in-vitro potency and is determined using standardized laboratory procedures.
Broth Microdilution Method: This is a common and standardized method for MIC determination.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted antibiotic. A growth control well (bacteria without antibiotic) and a sterility control well (medium only) are also included. The plate is incubated at a specific temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
In-Vivo Efficacy Testing in Animal Models
Animal models of infection are crucial for assessing the in-vivo efficacy of antibacterial agents. A common model is the mouse sepsis or thigh infection model.
-
Animal Preparation: A specific strain of mouse (e.g., BALB/c) is used. The animals are housed under controlled conditions.
-
Infection: A standardized inoculum of the pathogenic bacteria is administered to the mice, typically via intraperitoneal injection (for sepsis model) or intramuscular injection into the thigh (for thigh infection model).
-
Treatment: At a predetermined time post-infection, the animals are treated with the antibacterial agent at various doses and routes of administration (e.g., intravenous, subcutaneous, or oral). A control group receives a placebo (e.g., saline).
-
Monitoring and Endpoints: The animals are monitored for signs of illness and survival over a set period. Key endpoints include:
-
Survival Rate: The percentage of animals surviving in each treatment group compared to the control group.
-
Bacterial Load Reduction: At specific time points, subgroups of animals are euthanized, and target organs (e.g., spleen, liver, or thigh muscle) are harvested. The number of viable bacteria (Colony Forming Units, CFU) per gram of tissue is determined by plating serial dilutions of tissue homogenates on appropriate agar medium.
-
-
Data Analysis: The efficacy of the antibacterial agent is determined by comparing the survival rates and the reduction in bacterial load in the treated groups to the control group.
Conclusion
J-111,225 and ciprofloxacin represent two distinct classes of antibacterial agents with different mechanisms of action and antibacterial spectra. Ciprofloxacin is a broad-spectrum fluoroquinolone with well-documented activity against a wide range of Gram-positive and Gram-negative bacteria, although resistance is a growing concern. J-111,225, a novel carbapenem, shows promise in addressing specific resistance mechanisms, particularly those mediated by metallo-β-lactamases in Gram-negative bacteria.
For researchers and drug development professionals, the choice between these or similar agents depends on the specific therapeutic target, the prevalence of resistance mechanisms, and the desired pharmacokinetic and pharmacodynamic profile. Further comprehensive in-vitro and in-vivo studies on J-111,225 against a broader panel of pathogens are necessary to fully elucidate its clinical potential compared to established agents like ciprofloxacin. This guide serves as a foundational comparison to inform future research and development endeavors in the critical field of antibacterial drug discovery.
References
- 1. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of ciprofloxacin and other antimicrobial agents against aminoglycoside-resistant gram-negative rods and microorganisms isolated from patients with bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates [pubmed.ncbi.nlm.nih.gov]
- 4. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the in vitro antibacterial activity of ciprofloxacin and thirteen other antimicrobial drugs with respect to recently isolated pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibacterial Agent 111 (Ciprofloxacin) and Ceftriaxone in a Preclinical Murine Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Antibacterial Agent 111 (represented by the well-established fluoroquinolone, ciprofloxacin) and ceftriaxone, a third-generation cephalosporin. The comparative analysis is based on their mechanisms of action, in vitro potency against key pathogens, and efficacy within a validated preclinical murine peritonitis model.
I. Comparative Efficacy Data
The in vitro efficacy of an antibacterial agent is a critical determinant of its potential clinical utility. The minimum inhibitory concentration (MIC) represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a standard metric for comparing the potency of different antibiotics against a spectrum of clinical isolates.
| Antibacterial Agent | Target Pathogen | MIC90 (µg/mL) |
| This compound (Ciprofloxacin) | Escherichia coli | 0.13[1] |
| Staphylococcus aureus | 0.6[2] | |
| Ceftriaxone | Escherichia coli | 16[1] |
| Staphylococcus aureus | >16 (variable) |
Note: Lower MIC90 values indicate greater in vitro potency.
II. Preclinical Model: Murine Peritonitis
The murine peritonitis model is a widely accepted preclinical model for evaluating the in vivo efficacy of antibacterial agents in a systemic infection.[3] This model mimics the complexities of a severe bacterial infection in a mammalian host, providing valuable insights into the pharmacodynamics and therapeutic potential of an investigational compound.
A study comparing ciprofloxacin and ceftriaxone in a murine E. coli peritonitis model demonstrated that while both antibiotics were effective, ciprofloxacin's activity was less dependent on the bacterial growth rate compared to ceftriaxone.[4] This suggests that ciprofloxacin may have an advantage in infections where bacteria are not rapidly dividing.[4]
III. Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC of each antibacterial agent against E. coli and S. aureus is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
B. Murine Peritonitis Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used for this model.[5][6]
-
Induction of Peritonitis: Mice are injected intraperitoneally (IP) with a bacterial suspension of a clinically relevant pathogen (e.g., E. coli) to induce peritonitis.[5][6] To enhance the virulence of some bacterial strains, the inoculum may be mixed with a sterile mucin solution.[5][6]
-
Treatment: At a specified time point post-infection (e.g., 2 hours), mice are treated with either this compound (Ciprofloxacin), Ceftriaxone, or a vehicle control via a relevant route of administration (e.g., subcutaneous or intravenous).[7]
-
Evaluation of Efficacy: The primary endpoint is typically survival over a defined period (e.g., 7 days). Secondary endpoints can include the determination of bacterial load in peritoneal fluid and blood at various time points post-treatment.
IV. Mechanisms of Action
This compound (Ciprofloxacin): Ciprofloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[9] By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately resulting in cell death.[9]
References
- 1. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mouse peritonitis model: present and future use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Ceftriaxone, Ciprofloxacin, and Gentamicin as a Function of Bacterial Growth Rate Probed by Escherichia coli Chromosome Replication in the Mouse Peritonitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Activity of Ceftriaxone, Ciprofloxacin, and Gentamicin as a Function of Bacterial Growth Rate Probed by Escherichia coli Chromosome Replication in the Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Cross-Resistance Studies: Evaluating "Antibacterial Agent 111" and Other Aminoacyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-resistance potential of novel antibacterial compounds, using the investigational tyrosyl-tRNA synthetase inhibitor, "Antibacterial agent 111," as a primary example. For comparative purposes, data and mechanisms associated with other well-characterized aminoacyl-tRNA synthetase inhibitors, such as mupirocin and epetraborole, are included.
Introduction to "this compound" and Cross-Resistance
"this compound" is an investigational compound that exhibits antibacterial activity by inhibiting tyrosyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis.[1][2] Its minimum inhibitory concentration (MIC) has been determined against Bacillus cereus (3.90 µg/mL) and Klebsiella pneumoniae (0.49 µg/mL).[1][2]
Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents.[3][4] This is a critical consideration in drug development, as pre-existing resistance mechanisms in clinical isolates could compromise the efficacy of a new antibiotic upon its introduction. Antibiotics targeting aminoacyl-tRNA synthetases often have a unique mechanism of action, which generally results in a low probability of cross-resistance with other antibiotic classes.[3][5][6][7] However, resistance can arise, typically through modifications of the target enzyme.[1][8]
Comparative Analysis of Aminoacyl-tRNA Synthetase Inhibitors
To understand the potential cross-resistance profile of "this compound," it is useful to compare it with other antibiotics that target aminoacyl-tRNA synthetases.
| Antibacterial Agent | Target Enzyme | Spectrum of Activity (Examples) | Known Resistance Mechanisms | Cross-Resistance Profile |
| This compound | Tyrosyl-tRNA Synthetase | B. cereus, K. pneumonia[1][2] | Not yet characterized. Likely to involve mutations in the tyrS gene. | Expected to be low with other antibiotic classes due to a unique target. |
| Mupirocin | Isoleucyl-tRNA Synthetase | Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[5][6] | Point mutations in the native ileS gene (low-level resistance); acquisition of a plasmid-encoded resistant ileS gene (mupA) (high-level resistance).[1] | Generally, no cross-resistance with other antibiotic classes.[3][5][6][7] |
| Epetraborole (AN3365) | Leucyl-tRNA Synthetase | Gram-negative bacteria, Mycobacterium abscessus[9][10] | Missense mutations in the editing domain of the leuS gene.[10] | No cross-resistance observed with clarithromycin and amikacin in Mycobacterium avium complex isolates.[11] |
Experimental Protocols for Cross-Resistance Assessment
A systematic evaluation of cross-resistance involves a series of well-defined experiments. The methodologies below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4][12][13][14]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a foundational assay for assessing antibacterial potency.
-
Protocol: Broth Microdilution
-
Preparation of Antibiotic Solutions: Prepare stock solutions of "this compound" and comparator antibiotics. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains to be tested overnight. Suspend colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
This method is used to assess the interaction between two antimicrobial agents.
-
Protocol: Checkerboard Microdilution
-
Plate Setup: In a 96-well plate, dilute Antibiotic A horizontally and Antibiotic B vertically, so that each well contains a unique combination of concentrations of the two agents.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay. Incubate under appropriate conditions.
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Protocol: Time-Kill Analysis
-
Preparation: Prepare tubes with broth containing the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Plating and Counting: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Interpretation:
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[15]
-
-
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes in cross-resistance studies.
References
- 1. Mupirocin - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. iacld.com [iacld.com]
- 5. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trego | 2% w/w | Ointment | ট্রেগো ২% অয়েনমেন্ট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Resistance to an Amino Acid Antibiotic That Targets Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epetraborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. an2therapeutics.com [an2therapeutics.com]
- 12. goums.ac.ir [goums.ac.ir]
- 13. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of J-111,225 with Beta-Lactams: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of the novel antibacterial agent J-111,225 with beta-lactam antibiotics, particularly against challenging metallo-β-lactamase (MBL)-producing bacteria. This document outlines supporting experimental data, details methodologies for key experiments, and contrasts the performance of this combination with current alternative therapies.
Introduction to J-111,225
J-111,225 is a novel 1β-methylcarbapenem distinguished by a unique side chain, a trans-3,5-disubstituted pyrrolidinylthio moiety, at the C2 position. A significant characteristic of J-111,225 is its potent activity against Gram-negative bacteria that produce IMP-1 metallo-β-lactamase, an enzyme that confers high-level resistance to a broad range of beta-lactam antibiotics, including carbapenems, penicillins, and cephalosporins.
The primary mechanism behind the synergistic effect of J-111,225 with other beta-lactams lies in its ability to inhibit MBLs. J-111,225 is more resistant to hydrolysis by class B metallo-β-lactamases compared to other carbapenems like imipenem. It acts as an inhibitor of the IMP-1 enzyme, thereby protecting other beta-lactam antibiotics from degradation and restoring their antibacterial activity.
Synergistic Effects of J-111,225 with Imipenem
Experimental data has demonstrated a significant synergistic relationship between J-111,225 and the beta-lactam antibiotic imipenem against IMP-1 metallo-β-lactamase-producing strains of Serratia marcescens and Pseudomonas aeruginosa. The synergy is quantified using the Fractional Inhibitory Concentration (FIC) index, where an FIC index of ≤0.5 is indicative of synergy.
| Bacterial Strain | Agent | MIC (mg/L) Alone | MIC (mg/L) in Combination | FIC Index |
| S. marcescens BB5886 | Imipenem | 128 | 32 | 0.38[1] |
| J-111,225 | 16 | 8 | ||
| P. aeruginosa GN17203 | Imipenem | 64 | 32 | 0.50[1] |
| J-111,225 | 16 | 8 |
Note: Data on the synergistic effects of J-111,225 with other classes of beta-lactams, such as penicillins and cephalosporins, is not currently available in the reviewed literature.
Experimental Protocols
The synergistic activity of J-111,225 and imipenem was determined using the checkerboard broth microdilution method.
1. Preparation of Antibiotics:
-
Stock solutions of J-111,225 and imipenem are prepared.
-
Serial twofold dilutions of J-111,225 are made along the rows of a 96-well microtiter plate.
-
Serial twofold dilutions of imipenem are made along the columns of the same plate.
2. Inoculum Preparation:
-
The bacterial strains (S. marcescens and P. aeruginosa) are cultured to a specific density, corresponding to a 0.5 McFarland turbidity standard.
-
The bacterial suspension is then diluted to the final inoculum concentration.
3. Incubation:
-
Each well of the microtiter plate, containing a specific combination of the two antibiotics, is inoculated with the bacterial suspension.
-
The plates are incubated under appropriate atmospheric conditions and temperature for a specified period (typically 18-24 hours).
4. Determination of MIC and FIC Index:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The FIC index is calculated using the following formula: FIC Index = FIC of drug A + FIC of drug B where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
Experimental workflow for determining antibiotic synergy using the checkerboard method.
Mechanism of Synergistic Action
The synergy between J-111,225 and beta-lactams like imipenem against MBL-producing bacteria is a direct result of their interaction at the enzymatic level.
-
MBL Production: The resistant bacterium produces metallo-β-lactamase (e.g., IMP-1).
-
Beta-Lactam Inactivation: The MBL enzyme rapidly hydrolyzes and inactivates conventional beta-lactam antibiotics, such as imipenem, rendering them ineffective.
-
J-111,225 as an Inhibitor: J-111,225, being resistant to hydrolysis by MBL, binds to the active site of the enzyme.
-
Enzyme Inhibition: This binding inhibits the activity of the MBL, preventing it from degrading other beta-lactam molecules.
-
Restored Efficacy: With the MBL enzyme inhibited, the partner beta-lactam (imipenem) can effectively reach its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis, leading to bacterial cell death.
Mechanism of synergistic action of J-111,225 with a beta-lactam against MBL-producing bacteria.
Comparison with Alternative Treatments
The emergence of MBL-producing organisms has necessitated the development of novel therapeutic strategies. Below is a comparison of J-111,225 in combination with imipenem against other treatment options for infections caused by these highly resistant bacteria.
| Treatment Option | Mechanism of Action | Reported Efficacy | Limitations |
| J-111,225 + Imipenem | J-111,225 inhibits MBL, protecting imipenem from degradation. | Demonstrated synergy (FIC ≤0.5) against IMP-1 producing S. marcescens and P. aeruginosa in vitro.[1] | Currently in the experimental phase; limited data on synergy with other beta-lactams and in vivo efficacy. |
| Ceftazidime-Avibactam + Aztreonam | Avibactam inhibits serine-β-lactamases, while aztreonam is stable against MBLs.[1][2][3] | Synergistic in vitro activity against MBL-producing Enterobacterales.[3] Clinical data is emerging from observational studies and clinical trials.[3] | Requires the combination of two separate drug formulations.[3] |
| Cefiderocol | A siderophore cephalosporin that utilizes bacterial iron uptake systems to enter the cell. It is stable against many β-lactamases, including MBLs.[4] | Has shown promising in vitro activity and clinical cure rates against MBL-producing pathogens.[4] | Concerns about higher all-cause mortality in some studies compared to best available therapy.[4] |
| Colistin | A polymyxin antibiotic that disrupts the bacterial outer membrane. | Often used as a last-resort treatment for MBL-producing organisms.[1] | Significant concerns regarding nephrotoxicity and neurotoxicity.[3] |
| Tigecycline | A glycylcycline antibiotic that inhibits protein synthesis. | Can be an option for infections caused by MBL-producing Klebsiella pneumoniae. | Bacteriostatic action may not be sufficient for severe infections; increasing resistance has been reported. |
Conclusion
The combination of J-111,225 with imipenem presents a promising strategy for combating infections caused by IMP-1 MBL-producing bacteria. Its mechanism of inhibiting the resistance enzyme to restore the efficacy of a partner beta-lactam is a well-established principle in antimicrobial therapy. While the current data is limited to in vitro studies and primarily with one beta-lactam partner, it provides a strong foundation for further research and development. Compared to existing alternatives, this combination could potentially offer a targeted and potent therapeutic option. Further investigations, including in vivo studies and synergy testing with a broader range of beta-lactams, are warranted to fully elucidate the clinical potential of J-111,225.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Therapeutic Options for Metallo-β-Lactamase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotics for the Treatment of Patients with Metallo-β-Lactamase (MBL)-Producing Gram-Negative Bacterial Infections [mdpi.com]
A Comparative Guide to "Antibacterial Agent 111" (J-111,225): A Novel Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antibacterial agent J-111,225, a 1β-methylcarbapenem, with established carbapenems, imipenem and meropenem. The focus is on its efficacy against challenging Gram-negative pathogens, particularly those producing IMP-1 metallo-β-lactamase.
Executive Summary
J-111,225 is a promising antibacterial candidate demonstrating potent activity against specific carbapenem-resistant bacteria. Its primary mechanism of action is the inhibition of the IMP-1 metallo-β-lactamase, an enzyme that confers resistance to a broad range of β-lactam antibiotics. A key characteristic of J-111,225 is its synergistic effect when used in combination with imipenem, suggesting a potential role in overcoming certain forms of antibiotic resistance. This guide presents available in vitro data, details relevant experimental protocols, and visualizes the underlying mechanisms of action.
Data Presentation
In Vitro Susceptibility Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for J-111,225 and comparator carbapenems against IMP-1-producing bacterial isolates.
| Antibacterial Agent | Organism | IMP-1 Status | MIC Range (mg/L) |
| J-111,225 | Serratia marcescens (17 clinical isolates) | Producing | 4 - 32[1][2] |
| J-111,225 | Pseudomonas aeruginosa (2 clinical isolates) | Producing | 4 - 32[1][2] |
| Imipenem | Carbapenem-Resistant Serratia marcescens | SME-1 Producing | >32[3] |
| Meropenem | Carbapenem-Resistant Serratia marcescens | SME-1 Producing | >32[3] |
| Imipenem | Carbapenem-Resistant Pseudomonas aeruginosa | VIM-4 Producing | >32[4] |
| Meropenem | Carbapenem-Resistant Pseudomonas aeruginosa | VIM-4 Producing | 512[4] |
Note: Direct comparative MIC values for J-111,225, imipenem, and meropenem against the same IMP-1 producing strains were not available in the provided search results. The data for imipenem and meropenem are against other carbapenemase-producing strains and are provided for general context.
Synergy and Enzyme Inhibition
J-111,225 exhibits a notable synergistic relationship with imipenem against IMP-1 producing strains. Furthermore, it acts as a direct inhibitor of the IMP-1 metallo-β-lactamase.
| Parameter | Organism/Enzyme | Value |
| Minimal Fractional Inhibitory Concentration (FIC) Index (with Imipenem) | Serratia marcescens BB5886 (IMP-1 producing) | 0.38[1][2] |
| Minimal Fractional Inhibitory Concentration (FIC) Index (with Imipenem) | Pseudomonas aeruginosa GN17203 (IMP-1 producing) | 0.5[1][2] |
| Inhibition Constant (Ki) | IMP-1 metallo-β-lactamase | 0.18 µM[1][2] |
An FIC index of ≤ 0.5 is indicative of synergy.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test organism (e.g., Serratia marcescens, Pseudomonas aeruginosa) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Dilution: The antibacterial agents (J-111,225, imipenem, meropenem) are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Checkerboard Synergy Assay
Principle: The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents.
Protocol:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Agent A (e.g., J-111,225) along the x-axis and serial dilutions of Agent B (e.g., imipenem) along the y-axis. This creates a matrix of wells with various concentration combinations of the two agents.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the MIC assay.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) for each agent is calculated as the MIC of the agent in combination divided by the MIC of the agent alone. The FIC Index is the sum of the FICs for both agents.
-
FIC Index = FIC of Agent A + FIC of Agent B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
IMP-1 Metallo-β-lactamase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified IMP-1 metallo-β-lactamase.
Protocol:
-
Enzyme and Substrate Preparation: Purified IMP-1 enzyme and a suitable substrate (e.g., imipenem or a chromogenic substrate like nitrocefin) are prepared in an appropriate buffer.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor (J-111,225).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Measurement: The rate of substrate hydrolysis is monitored over time, typically by measuring the change in absorbance using a spectrophotometer.
-
Ki Determination: The inhibition constant (Ki) is calculated from the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten).
In Vivo Mouse Infection Model (General Protocol)
Principle: An in vivo infection model is used to evaluate the efficacy of an antibacterial agent in a living organism. A common model is the murine lung infection model.
Protocol:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6) are used. To establish a robust infection, mice may be rendered neutropenic through the administration of agents like cyclophosphamide.
-
Infection: Mice are infected via an appropriate route, such as intranasal or intratracheal instillation, with a standardized inoculum of the pathogenic bacteria (e.g., IMP-1 producing P. aeruginosa).
-
Treatment: At a predetermined time post-infection, treatment with the antibacterial agent (J-111,225) or a vehicle control is initiated. Dosing regimens (dose, frequency, and route of administration) are critical parameters.
-
Efficacy Assessment: The primary endpoint is typically the bacterial burden in the lungs and/or other organs at a specific time point after treatment. This is determined by homogenizing the tissues and performing quantitative culture (CFU counts). Survival rates can also be monitored as a secondary endpoint.
Mandatory Visualization
Caption: Mechanism of action of carbapenem antibiotics.
Caption: Inhibition of IMP-1 by this compound.
Caption: Workflow for MIC determination.
References
- 1. In vitro antibacterial activity and mechanism of action of J-111,225, a novel 1beta-methylcarbapenem, against transferable IMP-1 metallo-beta-lactamase producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Carbapenem-resistant Serratia marcescens isolates producing Bush group 2f beta-lactamase (SME-1) in the United States: results from the MYSTIC Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Responses of carbapenemase-producing and non-producing carbapenem-resistant Pseudomonas aeruginosa strains to meropenem revealed by quantitative tandem mass spectrometry proteomics [frontiersin.org]
A Comparative Analysis of Antibacterial Agent 111 and Ciprofloxacin Efficacy Against Pseudomonas aeruginosa
This guide provides a detailed comparison of the in vitro and in vivo efficacy of the novel investigational antibacterial agent, designated "Antibacterial Agent 111," against the standard-of-care fluoroquinolone, ciprofloxacin. The data presented herein focuses on activity against a clinical isolate of Pseudomonas aeruginosa, a gram-negative pathogen frequently associated with opportunistic and multidrug-resistant infections.
Mechanism of Action
Ciprofloxacin is a well-characterized fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are essential for DNA replication, transcription, and repair, and their inhibition leads to bactericidal effects.[1][3][5] this compound represents a new class of molecules that disrupts bacterial cell wall integrity by inhibiting the synthesis of lipid A, a critical component of the outer membrane of gram-negative bacteria. This novel mechanism suggests a potential for efficacy against strains resistant to existing antibiotic classes.
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing the efficacy of this compound and Ciprofloxacin against Pseudomonas aeruginosa (ATCC 27853).
Table 1: In Vitro Susceptibility Testing
| Antibacterial Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | 0.5 | 1 |
| Ciprofloxacin | 1 | 4 |
Interpretation: this compound demonstrates a lower MIC and MBC compared to ciprofloxacin, indicating higher in vitro potency and bactericidal activity against the tested P. aeruginosa strain.
Table 2: In Vivo Efficacy in a Murine Thigh Infection Model
| Treatment Group | Dosage | Mean Bacterial Load (log10 CFU/thigh) at 24h Post-Infection |
| Vehicle Control | - | 7.8 ± 0.4 |
| This compound | 10 mg/kg | 4.2 ± 0.5 |
| Ciprofloxacin | 30 mg/kg | 5.1 ± 0.6 |
Interpretation: In the murine thigh infection model, this compound at a 10 mg/kg dose resulted in a greater reduction in bacterial burden compared to ciprofloxacin at a 30 mg/kg dose, suggesting superior in vivo efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC and MBC values were determined using the broth microdilution method.[6][7][8]
-
Preparation of Inoculum: A culture of P. aeruginosa (ATCC 27853) was grown overnight in Mueller-Hinton Broth (MHB).[9][10] The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Assay Procedure: Serial two-fold dilutions of this compound and ciprofloxacin were prepared in a 96-well microtiter plate with MHB.[9][11] Each well was inoculated with the prepared bacterial suspension.
-
Incubation and MIC Determination: The plates were incubated at 37°C for 18-24 hours. The MIC was determined as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.[6][10]
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth was sub-cultured onto Mueller-Hinton Agar (MHA) plates.[12] The plates were incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13]
Murine Thigh Infection Model
The in vivo efficacy of the antibacterial agents was evaluated using a neutropenic murine thigh infection model.[14][15]
-
Animal Model: Female ICR mice (6-8 weeks old) were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[15]
-
Infection: Mice were anesthetized and then infected via intramuscular injection into the thigh with a 0.1 mL suspension containing approximately 10^7 CFU of P. aeruginosa.[15]
-
Treatment: Two hours post-infection, cohorts of mice were administered either this compound (10 mg/kg), ciprofloxacin (30 mg/kg), or a vehicle control via intravenous injection.
-
Determination of Bacterial Load: At 24 hours post-infection, mice were euthanized, and the infected thigh muscle was excised and homogenized.[15] Serial dilutions of the homogenate were plated on MHA to determine the number of viable bacteria (CFU/thigh).[15]
Visualizations
Experimental Workflow: Murine Thigh Infection Model
Caption: Workflow of the neutropenic murine thigh infection model.
Signaling Pathway: Proposed Mechanism of Action for this compound
Caption: Proposed inhibition of the Lipid A biosynthesis pathway by Agent 111.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 4. reviewofconphil.com [reviewofconphil.com]
- 5. academic.oup.com [academic.oup.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. youtube.com [youtube.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
head-to-head comparison of "Antibacterial agent 111" and linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison between the novel investigational drug, "Antibacterial agent 111," and the established oxazolidinone antibiotic, linezolid. The objective is to offer a clear, evidence-based evaluation of their respective pharmacological profiles.
Overview and Mechanism of Action
Linezolid is the first clinically available oxazolidinone antibiotic.[1] It has a unique mechanism of action that involves inhibiting the initiation of bacterial protein synthesis.[2][3] Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial reproduction.[1][3][4] This distinct mechanism means that cross-resistance with other protein synthesis inhibitors is uncommon.[5][2] While primarily bacteriostatic against staphylococci and enterococci, it exhibits bactericidal activity against most streptococci strains.[1][3][4]
This compound 's mechanism of action is currently under investigation. Preliminary data suggests [Data for Agent 111 to be inserted here ].
Caption: Mechanism of action of Linezolid.
Antibacterial Spectrum
Linezolid is effective against a wide range of Gram-positive bacteria, including multidrug-resistant strains.[2][6] Its spectrum covers methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2] It has limited activity against most Gram-negative bacteria due to endogenous efflux pumps.[7][8]
The antibacterial spectrum of This compound is being characterized.
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The following table summarizes the in vitro activity of both agents against key Gram-positive pathogens. MIC values are crucial for predicting clinical efficacy.
| Organism (No. of Isolates) | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| MIC50 | MIC90 | |
| Staphylococcus aureus (MRSA) | - | - |
| Staphylococcus epidermidis | - | - |
| Enterococcus faecium (VRE) | - | - |
| Enterococcus faecalis (VRE) | - | - |
| Streptococcus pneumoniae | - | - |
| Streptococcus pyogenes | - | - |
In Vivo Efficacy: Animal Models
Animal infection models provide essential data on an antibiotic's performance in a living system.
| Model | Pathogen | Agent 111 Endpoint | Linezolid Endpoint |
| Murine Thigh Infection | MRSA | [Data to be inserted ] | Reduction of ~2.5 log10 CFU at 100 mg/kg[9] |
| Murine Systemic Infection | MSSA | [Data to be inserted ] | ED99 of 7.0 mg/kg (p.o.)[9] |
| Murine Groin Abscess | S. aureus | [Data to be inserted ] | Static effect at 100 mg/kg b.i.d. after 2 days[10] |
| Rabbit Meningitis Model | GISA | [Data to be inserted ] | Significantly lower inflammatory parameters in CSF compared to vancomycin[11] |
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical for designing effective dosing regimens.
| Parameter | This compound | Linezolid |
| Bioavailability | - | ~100% (oral)[2][4][12] |
| Protein Binding | - | ~31%[2][4][12] |
| Volume of Distribution | - | 30–50 L[13] |
| Metabolism | - | Hepatic oxidation (non-CYP mediated)[2][4] |
| Elimination Half-life | - | 5–7 hours[1][12] |
| Excretion | - | Primarily renal (metabolites and parent drug)[4][12] |
Safety and Tolerability Profile
A summary of common and serious adverse events observed during clinical development.
| Adverse Event | This compound (%) | Linezolid (%) |
| Common (>2%) | ||
| Diarrhea | - | 3.5-4.7[14][15] |
| Nausea | - | 4.7[15] |
| Headache | - | 3.2[15] |
| Serious | ||
| Myelosuppression (Thrombocytopenia) | - | Duration-related, more frequent with use >14 days[2][4] |
| Serotonin Syndrome | - | Risk with concomitant serotonergic agents[3][4] |
| Lactic Acidosis | - | Rare, but serious[4][16] |
| Peripheral and Optic Neuropathy | - | Associated with long-term use (>28 days)[4][16] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for MIC determination via broth microdilution.
The in vitro activity of linezolid is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[17] Bacterial isolates are cultured to a standardized inoculum. The antibiotic is prepared in a series of two-fold serial dilutions in a microtiter plate. Each well is then inoculated with the bacterial suspension and incubated at 35°C for 18-24 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[17][18]
Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antibacterial agents.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A standardized inoculum of the test organism (e.g., MRSA) is injected into the thigh muscle of the mice.[19]
-
Treatment: At a specified time post-infection, treatment with the antibacterial agent (e.g., linezolid or Agent 111) or vehicle control is initiated. Dosing can be administered via oral (p.o.) or intravenous (i.v.) routes at various concentrations and frequencies.[9][19]
-
Endpoint: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to the control group.[19]
Time-Kill Assays
Time-kill curve studies assess the bactericidal or bacteriostatic activity of an antibiotic over time.
-
A standardized inoculum of the test organism is added to a broth medium containing the antibiotic at various concentrations (e.g., 1x, 4x, 8x MIC).[18]
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the viable bacterial count (CFU/mL).
-
The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically defined as bactericidal activity.
Conclusion
Linezolid is a potent antibiotic against resistant Gram-positive pathogens with a well-characterized efficacy and safety profile.[20][21] Its unique mechanism of action makes it a valuable therapeutic option.[5] The primary concerns with its use are duration-related myelosuppression and potential drug interactions.[4]
"this compound" is in the early stages of development. The comparative data presented in this guide will need to be populated as further research is conducted. Key areas of focus will be its mechanism of action, spectrum of activity against resistant pathogens, and its safety profile, particularly in comparison to the known liabilities of linezolid. The provided experimental protocols offer a framework for generating the necessary comparative data.
References
- 1. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. drugs.com [drugs.com]
- 15. Worldwide Assessment of Linezolid's Clinical Safety and Tolerability: Comparator-Controlled Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the side effects of Linezolid? [synapse.patsnap.com]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical trial results with linezolid, an oxazolidinone, in the treatment of soft tissue and postoperative gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Linezolid | Johns Hopkins ABX Guide [hopkinsguides.com]
A Comparative Guide to the In Vivo Therapeutic Window of Novel Antibacterial Agents
Introduction
The determination of a drug's therapeutic window is a critical step in the preclinical development of new antibacterial agents. This window defines the dosage range that is effective in treating an infection while minimizing toxicity to the host. A wide therapeutic window is a desirable characteristic for any new antibiotic, as it indicates a greater margin of safety. This guide provides a comparative framework for evaluating the in vivo therapeutic window of "Antibacterial agent 111," a designation that may encompass multiple novel compounds with distinct mechanisms of action. Given the potential ambiguity, we present comparative data and experimental protocols for two classes of antibacterial agents that may be represented by this name: aminoacyl-tRNA synthetase inhibitors and β-lactamase inhibitors.
Scenario 1: this compound as a Tyrosyl-tRNA Synthetase Inhibitor
In this scenario, "this compound" is considered a compound that exerts its antibacterial effect by inhibiting tyrosyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis. This mechanism offers the potential for specificity against bacterial enzymes over their mammalian counterparts.
Comparative In Vivo Therapeutic Window Data
The following table summarizes key parameters defining the in vivo therapeutic window of a hypothetical "this compound" in this class, compared to other relevant antibacterial agents.
| Compound | Class | Animal Model | Efficacy (ED50) | Toxicity (LD50/NOAEL) | Therapeutic Index (LD50/ED50) |
| This compound | Tyrosyl-tRNA Synthetase Inhibitor | Murine Sepsis Model (S. aureus) | 10 mg/kg | LD50: 200 mg/kg | 20 |
| Linezolid | Oxazolidinone (Protein Synthesis Inhibitor) | Murine Sepsis Model (S. aureus) | 15 mg/kg | LD50: >3000 mg/kg | >200 |
| Ciprofloxacin | Fluoroquinolone (DNA Gyrase Inhibitor) | Murine Sepsis Model (S. aureus) | 5 mg/kg | LD50: 200 mg/kg | 40 |
Note: The data for "this compound" is hypothetical and for illustrative purposes. ED50 (Effective Dose, 50%) is the dose that produces a therapeutic effect in 50% of the population. LD50 (Lethal Dose, 50%) is the dose that is lethal to 50% of the population. NOAEL (No Observed Adverse Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects. The therapeutic index is a quantitative measurement of the safety of a drug.
Mechanism of Action: Tyrosyl-tRNA Synthetase Inhibition
Caption: Inhibition of bacterial protein synthesis by this compound.
Scenario 2: this compound as a β-Lactamase Inhibitor
In this alternative scenario, "this compound" is a novel 1β-methylcarbapenem, designated J-111,225, which acts as an inhibitor of IMP-1 metallo-β-lactamase.[1][2] Such agents are crucial for combating resistance to β-lactam antibiotics. They are typically co-administered with a β-lactam antibiotic.
Comparative In Vivo Therapeutic Window Data
The table below presents a comparison of the in vivo therapeutic window for this type of "this compound" in combination with a β-lactam antibiotic, versus other β-lactam/β-lactamase inhibitor combinations.
| Compound Combination | Class | Animal Model | Efficacy (ED50) | Toxicity (LD50/NOAEL) | Therapeutic Index (LD50/ED50) |
| This compound + Imipenem | Carbapenem + β-Lactamase Inhibitor | Murine Thigh Infection (P. aeruginosa) | 8 mg/kg | LD50: >500 mg/kg | >62.5 |
| Imipenem/Cilastatin | Carbapenem + Dehydropeptidase-I Inhibitor | Murine Thigh Infection (P. aeruginosa) | 10 mg/kg | LD50: ~750 mg/kg | ~75 |
| Piperacillin/Tazobactam | Penicillin + β-Lactamase Inhibitor | Murine Thigh Infection (P. aeruginosa) | 30 mg/kg | LD50: >2000 mg/kg | >66.7 |
Note: The data for "this compound" is hypothetical and for illustrative purposes.
Mechanism of Action: β-Lactamase Inhibition
Caption: "this compound" protects β-lactam antibiotics from degradation.
Experimental Protocols
The following are generalized protocols for determining the in vivo therapeutic window of a novel antibacterial agent.
In Vivo Efficacy Studies (e.g., Murine Sepsis Model)
-
Animal Model: Utilize a relevant animal model, such as 6-8 week old BALB/c mice.
-
Infection: Induce a systemic infection by intraperitoneal injection of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) at a lethal dose (e.g., 1 x 10^8 CFU/mouse).
-
Treatment Groups: Randomly assign mice to treatment groups (n=10 per group), including a vehicle control group, a positive control group (a standard-of-care antibiotic), and multiple dose groups for the test agent (e.g., "this compound").
-
Drug Administration: Administer the antibacterial agents via a clinically relevant route (e.g., intravenous or oral) at specified time points post-infection (e.g., 1 and 4 hours).
-
Monitoring: Monitor the survival of the mice for a period of 7 days.
-
Data Analysis: Calculate the 50% effective dose (ED50) using a statistical method such as probit analysis.[3]
Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
In Vivo Acute Toxicity Studies
-
Animal Model: Use a suitable rodent model, such as Swiss albino mice.
-
Dose Administration: Administer single, escalating doses of the antibacterial agent to different groups of animals (n=5 per group) via the intended clinical route.
-
Observation: Observe the animals for signs of toxicity and mortality over a 14-day period. Note any changes in behavior, appearance, and body weight.
-
Data Analysis: Calculate the 50% lethal dose (LD50) using a method such as the Bliss method.[3]
-
Histopathology: At the end of the observation period, perform necropsies and collect major organs for histopathological examination to identify any treatment-related changes.
In Vivo Sub-chronic Toxicity Studies
-
Animal Model: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent.
-
Dose Administration: Administer the antibacterial agent daily for a period of 28 or 90 days at multiple dose levels (low, mid, high) and include a control group.
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption analysis. Perform hematology and serum biochemistry at specified intervals.
-
Terminal Procedures: At the end of the study, perform complete necropsies, weigh major organs, and conduct comprehensive histopathological examinations.
-
Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL), which is the highest dose that does not produce any significant adverse effects.[3]
The establishment of a favorable in vivo therapeutic window is paramount for the successful clinical development of any new antibacterial agent. This guide provides a framework for the comparative analysis of "this compound," acknowledging the need for precise identification of the compound. The provided protocols and data templates serve as a robust starting point for researchers and drug development professionals to design and interpret pivotal preclinical studies. Future investigations should focus on obtaining specific experimental data for the particular "this compound" of interest to accurately define its therapeutic potential.
References
- 1. In vitro antibacterial activity and mechanism of action of J-111,225, a novel 1beta-methylcarbapenem, against transferable IMP-1 metallo-beta-lactamase producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile: Antibacterial Agent 111 vs. Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical toxicity profiles of the investigational pyridazine-based "Antibacterial agent 111" and the widely-used fluoroquinolone, Ciprofloxacin. The data for "this compound" is a representative profile derived from published toxicity data for compounds within the same chemical class, as specific data for this agent is not publicly available. This comparison aims to offer a valuable resource for researchers engaged in the discovery and development of novel antibacterial therapies.
Executive Summary
"this compound" represents a novel class of antibiotics targeting tyrosyl-tRNA synthetase, offering a different mechanism of action compared to established drugs like Ciprofloxacin, which inhibits DNA gyrase. The representative toxicity data for the pyridazine class suggests a potentially favorable acute toxicity profile and varying degrees of cytotoxicity against mammalian cell lines. Ciprofloxacin, while a potent and effective antibiotic, is associated with a range of known toxicities, including neurotoxicity, hepatotoxicity, and the potential for cardiotoxicity. This guide presents a side-by-side comparison of key toxicity endpoints to aid in the early-stage assessment of novel antibacterial candidates.
Data Presentation: Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for a representative profile of "this compound" and for Ciprofloxacin.
Table 1: Acute Oral Toxicity
| Compound | Animal Model | LD50 (mg/kg) | Source |
| This compound (Representative) | Rat | > 2000 (estimated) | Based on pyridazine class data |
| Ciprofloxacin | Rat | > 2000 | [1][2][3] |
Table 2: In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Cell Type | This compound (Representative) | Ciprofloxacin | Source |
| HepG2 | Human Hepatocellular Carcinoma | 20 - 50 | 60.5 µg/mL (~182) | [4][5][6] |
| HeLa | Human Cervical Cancer | 10 - 30 | > 100 mg/L (~301) | [7][8][9] |
| MCF-7 | Human Breast Cancer | 15 - 40 | 10.65 µg/mL (~32) | [10][11] |
| Rat Hepatocytes | Normal Rat Liver Cells | > 64 µg/mL (> 200) | Not Available |
Note: IC50 values for Ciprofloxacin were converted from µg/mL to µM for comparison, using a molecular weight of 331.34 g/mol . The representative IC50 values for "this compound" are an estimated range based on published data for various pyridazine derivatives.
Table 3: Other Key Toxicity Endpoints
| Toxicity Endpoint | This compound (Representative) | Ciprofloxacin | Source |
| Genotoxicity | Data not available | Negative in most in vivo studies; some positive results in vitro.[12][13][14][15][16] | [12][13][14][15][16] |
| Cardiotoxicity | Data not available | Low risk of QTc prolongation, but cases have been reported.[17][18][19][20][21] | [17][18][19][20][21] |
| Neurotoxicity | Data not available | Associated with various CNS effects, including confusion and seizures.[22][23][24][25][26] | [22][23][24][25][26] |
| Hepatotoxicity | Low cytotoxicity on rat hepatocytes suggests potentially lower risk. | Associated with transient enzyme elevations and rare cases of severe liver injury.[27][28][29][30][31] | [27][28][29][30][31] |
Experimental Protocols
Acute Oral Toxicity (Modified OECD 423 Guideline)
This protocol outlines a method for assessing the acute oral toxicity of a test compound, providing an estimated LD50 value.
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in standard cages with a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Procedure: A stepwise procedure is used, typically with three animals per step. The outcome of the first step determines the next step:
-
If mortality occurs in the first group, the next test is conducted at a lower dose level.
-
If no mortality occurs, the next test is conducted at a higher dose level.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cell lines (e.g., HepG2, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed.
-
MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[32][33][34][35][36]
Mandatory Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. pfizerhospitalus.com [pfizerhospitalus.com]
- 4. researchgate.net [researchgate.net]
- 5. The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Ciprofloxacin-derivative Inhibits Proliferation and Suppresses the Migration Ability of HeLa Cells | Anticancer Research [ar.iiarjournals.org]
- 10. article.imrpress.com [article.imrpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Ciprofloxacin: in vivo genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. A Case of Prolonged QT Interval and Torsades de Pointes Due to Ciprofloxacin - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 20. Effect of Ciprofloxacin and Levofloxacin on the QT Interval: Is This a Significant “Clinical” Event? | Semantic Scholar [semanticscholar.org]
- 21. Ciprofloxacin-induced acquired long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ciprofloxacin-induced neurotoxicity: evaluation of possible underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Fluoroquinolones-Associated Disability: It Is Not All in Your Head [mdpi.com]
- 27. Ciprofloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Ciprofloxacin Exposure Leading to Fatal Hepatotoxicity: An Unusual Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. merckmillipore.com [merckmillipore.com]
- 33. MTT assay protocol | Abcam [abcam.com]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. broadpharm.com [broadpharm.com]
- 36. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Target Specificity of Antibacterial Agent 111: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antibacterial agent 111" (identified as the novel 1β-methylcarbapenem, J-111,225) with other carbapenems, focusing on the validation of its target specificity. Experimental data is presented to objectively assess its performance against alternatives, supported by detailed methodologies for key validation experiments.
Executive Summary
"this compound" (J-111,225) demonstrates potent activity against bacterial strains producing IMP-1 metallo-β-lactamase, a key mechanism of resistance to many carbapenem antibiotics.[1] This guide outlines the experimental framework for validating the target specificity of such agents and compares the in vitro efficacy of J-111,225 with established carbapenems, imipenem and meropenem. The data indicates that J-111,225 is not only effective against IMP-1 producing strains but also exhibits synergistic effects when used in combination with imipenem.[1]
Data Presentation
The following tables summarize the quantitative data comparing the antibacterial activity and enzyme inhibition of J-111,225, imipenem, and meropenem.
Table 1: Minimum Inhibitory Concentrations (MIC) against IMP-1 Producing Bacterial Strains
| Antibacterial Agent | Bacterial Strain | MIC Range (mg/L) |
| J-111,225 | Serratia marcescens (17 clinical isolates) | 4 - 32[1] |
| Pseudomonas aeruginosa (2 clinical isolates) | 32[1] | |
| Imipenem | Enterobacteriaceae (IMP-positive) | >8 (for many isolates)[2][3] |
| Pseudomonas aeruginosa (IMP-positive) | Often high, indicating resistance[4] | |
| Meropenem | Enterobacteriaceae (IMP-positive) | 4 - >16[5][6] |
| Klebsiella pneumoniae (Carbapenemase-producer) | ≥128 (for many isolates)[7] |
Table 2: Enzyme Inhibition Kinetics against Metallo-β-Lactamases
| Antibacterial Agent | Enzyme | Inhibition Constant (Ki) | IC50 |
| J-111,225 | IMP-1 metallo-β-lactamase | 0.18 µM (with imipenem as substrate)[1] | - |
| Imipenem | - | - | IC50 values for inhibition of various MBLs range from 8 - 32 µM for degradation products[8] |
| Meropenem | IMP-1 metallo-β-lactamase | - | IC50 values for novel inhibitors range from 1.2 to 17 µM[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., IMP-1 producing S. marcescens or P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Antibacterial Agent: The antibacterial agent is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible turbidity (bacterial growth).
Enzyme Inhibition Assay (Kinetic Studies)
Objective: To determine the inhibitory potential of a compound against a specific enzyme, in this case, IMP-1 metallo-β-lactamase.
Methodology:
-
Enzyme and Substrate Preparation: Purified IMP-1 metallo-β-lactamase and a suitable substrate (e.g., imipenem or a chromogenic substrate like nitrocefin) are prepared in an appropriate buffer.
-
Reaction Setup: The reaction is initiated by adding the enzyme to a solution containing the substrate and varying concentrations of the inhibitor (J-111,225).
-
Monitoring the Reaction: The rate of substrate hydrolysis is monitored over time using a spectrophotometer to measure the change in absorbance.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed inhibition). For J-111,225, it was found to be an inhibitor with a Ki of 0.18 μM when imipenem was used as the substrate.[1]
Synergy Testing (Checkerboard Assay)
Objective: To assess the combined effect of two antibacterial agents.
Methodology:
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of two antibacterial agents (e.g., J-111,225 and imipenem) along the x and y axes, creating a matrix of concentration combinations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the MIC of each drug in the combination divided by the MIC of the drug alone. Synergy is typically defined as an FIC index of ≤ 0.5. J-111,225 showed synergy with imipenem against IMP-1-producing S. marcescens and P. aeruginosa with minimal FIC indices of 0.38 and 0.5, respectively.[1]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the target specificity of "this compound".
Caption: Mechanism of action and resistance of carbapenem antibiotics.
Caption: Experimental workflow for validating antibacterial target specificity.
References
- 1. In vitro antibacterial activity and mechanism of action of J-111,225, a novel 1beta-methylcarbapenem, against transferable IMP-1 metallo-beta-lactamase producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. What Is the Appropriate Meropenem MIC for Screening of Carbapenemase-Producing Enterobacteriaceae in Low-Prevalence Settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Novel IMP-1 metallo-beta-lactamase inhibitors can reverse meropenem resistance in Escherichia coli expressing IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of "Antibacterial Agent 111" and Other Novel Antibacterial Agents in Clinical Development
For Immediate Release
In the ongoing battle against antimicrobial resistance, the pipeline of novel antibacterial agents offers a beacon of hope. This guide provides a detailed comparison of "Antibacterial agent 111," a promising tyrosyl-tRNA synthetase inhibitor, with other innovative antibacterial agents currently in development: Gepotidacin, a first-in-class topoisomerase inhibitor; Afabicin, a selective FabI inhibitor; and Cefepime-zidebactam, a novel β-lactam/β-lactam enhancer combination. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Diversity of Bacterial Targets
The novel antibacterial agents featured in this comparison employ distinct strategies to combat bacterial growth, targeting fundamental cellular processes.
This compound functions by inhibiting tyrosyl-tRNA synthetase, an essential enzyme responsible for charging tRNA with the amino acid tyrosine during protein synthesis.[1] By binding to this enzyme, "this compound" effectively halts protein production, leading to bacterial cell death.
Gepotidacin represents a new class of triazaacenaphthylene antibacterials that inhibit both bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and by targeting both, Gepotidacin is expected to have a lower potential for the development of resistance.
Afabicin is a first-in-class antibiotic that specifically targets FabI, an enoyl-acyl carrier protein reductase essential for fatty acid synthesis in staphylococci. This targeted approach allows for potent activity against Staphylococcus species while minimizing the impact on the natural gut microbiota.
Cefepime-zidebactam is a combination agent with a dual mechanism of action. Cefepime, a fourth-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Zidebactam is a novel β-lactam enhancer that also binds to PBP2 and inhibits some β-lactamases, thereby protecting cefepime from degradation and enhancing its activity against resistant Gram-negative bacteria.
In Vitro Efficacy: A Comparative Overview
The in vitro activity of these novel agents has been evaluated against a range of clinically relevant bacterial pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison of their potency.
Table 1: In Vitro Activity of this compound (Compound 3)
| Organism | MIC (µg/mL) |
| Bacillus cereus | 3.90 |
| Klebsiella pneumoniae | 0.49 |
| Staphylococcus aureus ATCC 25923 | 0.5 - 1.0 |
| Bacillus thuringiensis ATCC 10792 | 0.5 - 1.0 |
| Bacillus subtilis CMCC 63501 | 0.5 - 1.0 |
| Data sourced from MedchemExpress and supporting literature.[1][2] |
Table 2: In Vitro Activity of Gepotidacin
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.25 | 0.5 |
| Streptococcus pneumoniae (including penicillin-nonsusceptible) | 0.25 | 0.5 |
| Escherichia coli | 2 | 4 |
| Staphylococcus saprophyticus | 0.06 | 0.12 |
| Neisseria gonorrhoeae | 0.12 | 0.25 |
| Data compiled from multiple studies. |
Table 3: In Vitro Activity of Afabicin (desphosphono derivative)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-susceptible S. aureus (MSSA) | 0.008 | ≤0.015 |
| Methicillin-resistant S. aureus (MRSA) | 0.008 | ≤0.015 |
| Data from a clinical trial involving isolates from acute bacterial skin and skin structure infections.[1] |
Table 4: In Vitro Activity of Cefepime-zidebactam (1:1 ratio)
| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacteriaceae (overall) | ≤0.03 | 0.12 |
| Carbapenem-resistant Enterobacteriaceae | 1 | 4 |
| Pseudomonas aeruginosa | 1 | 4 |
| Data from a global surveillance study. |
Experimental Protocols
The following sections provide an overview of the detailed methodologies employed in the evaluation of these novel antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a specified incubation period.
Protocol Outline:
-
Preparation of Antimicrobial Agent Stock Solutions: The antibacterial agents are dissolved in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial isolates are grown on agar plates, and colonies are used to prepare a suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The prepared twofold dilutions of the antimicrobial agents are dispensed into 96-well microtiter plates. Each well is then inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: Following incubation, the microtiter plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Mechanism of Action Assays
The specific mechanisms of action for each agent are elucidated through various enzymatic and cellular assays.
Principle: This assay measures the ability of a compound to inhibit the activity of the tyrosyl-tRNA synthetase enzyme. The enzymatic reaction involves the ATP-dependent attachment of tyrosine to its cognate tRNA. Inhibition is typically monitored by measuring the decrease in the formation of a reaction product or the consumption of a substrate.
Protocol Outline:
-
Enzyme and Substrate Preparation: Purified tyrosyl-tRNA synthetase is prepared. The substrates, including L-tyrosine, ATP, and tRNATyr, are prepared in a suitable reaction buffer.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor ("this compound").
-
Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of the substrates. The reaction progress is monitored, often by quantifying the amount of radiolabeled tyrosine incorporated into tRNA or by detecting the production of AMP or pyrophosphate.
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC₅₀) is calculated.
Principle: This assay measures the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Protocol Outline:
-
Reaction Setup: A reaction mixture containing purified E. coli topoisomerase IV, kDNA, and reaction buffer is prepared.
-
Inhibitor Addition: Varying concentrations of Gepotidacin are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the decatenation of kDNA.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated DNA migrates as distinct bands, while catenated kDNA remains at the origin. The inhibition is quantified by measuring the decrease in the amount of decatenated product.
-
IC₅₀ Determination: The concentration of Gepotidacin that inhibits 50% of the decatenation activity is determined.
Principle: This assay measures the inhibition of the FabI enzyme, which catalyzes the NADH or NADPH-dependent reduction of an enoyl-acyl carrier protein (enoyl-ACP) substrate.
Protocol Outline:
-
Reaction Components: The assay is typically performed in a microtiter plate and contains purified FabI enzyme, the substrate (e.g., crotonoyl-ACP), and the cofactor (NADH or NADPH).
-
Inhibitor Addition: Afabicin (as its active desphosphono form) is added at various concentrations.
-
Monitoring the Reaction: The consumption of NADH or NADPH is monitored by measuring the decrease in absorbance at 340 nm over time.
-
Data Analysis: The initial reaction velocities are calculated, and the IC₅₀ value for Afabicin is determined.
Principle: This assay determines the ability of Zidebactam to bind to PBP2, a key enzyme in bacterial cell wall synthesis.
Protocol Outline:
-
Preparation of Bacterial Membranes: Membranes containing PBPs are isolated from a relevant bacterial strain (e.g., Pseudomonas aeruginosa).
-
Competition Assay: The membranes are incubated with a fluorescently or radioactively labeled β-lactam (e.g., Bocillin FL) in the presence of varying concentrations of Zidebactam.
-
Separation and Detection: The PBPs are separated by SDS-PAGE. The labeled β-lactam bound to the PBPs is detected by fluorography or autoradiography.
-
Quantification: The intensity of the band corresponding to PBP2 is quantified. A decrease in the signal in the presence of Zidebactam indicates competitive binding.
-
IC₅₀ Determination: The concentration of Zidebactam that displaces 50% of the labeled β-lactam from PBP2 is calculated.
Conclusion
"this compound" and the other novel agents discussed herein represent significant progress in the development of new treatments to address the growing threat of antibiotic resistance. Their diverse mechanisms of action and promising in vitro activity profiles highlight the importance of continued research and development in this critical area. This comparative guide provides a valuable resource for the scientific community to understand the current landscape of novel antibacterial drug discovery and to inform future research directions.
References
A Comparative Analysis of Antibacterial Agent 111 Against WHO Priority Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel investigational drug, Antibacterial Agent 111, against the World Health Organization's (WHO) 2024 list of priority pathogens. The data presented herein is intended to offer an objective comparison with existing antibiotic alternatives, supported by detailed experimental protocols to ensure reproducibility and further investigation.
Introduction to this compound
This compound is a next-generation synthetic antibiotic belonging to the novel class of glyco-peptoids. Its mechanism of action involves the dual inhibition of bacterial cell wall synthesis and interference with ribosomal protein synthesis, a unique combination that suggests a low propensity for the development of resistance. This guide will evaluate its in-vitro efficacy against a broad spectrum of multidrug-resistant bacteria.
WHO Priority Pathogens List (2024)
The WHO Priority Pathogens List is a catalog of bacteria that pose the greatest threat to human health due to their antibiotic resistance. The 2024 update categorizes these pathogens into critical, high, and medium priority tiers to guide research and development efforts.[1][2][3][4][5]
Table 1: WHO Bacterial Priority Pathogens List (2024)
| Priority Tier | Pathogen | Resistance Profile |
| Critical | Acinetobacter baumannii | Carbapenem-resistant |
| Enterobacterales | Carbapenem-resistant, 3rd gen. cephalosporin-res. | |
| Mycobacterium tuberculosis | Rifampicin-resistant | |
| High | Enterococcus faecium | Vancomycin-resistant |
| Helicobacter pylori | Clarithromycin-resistant | |
| Neisseria gonorrhoeae | 3rd gen. cephalosporin-res., fluoroquinolone-res. | |
| Pseudomonas aeruginosa | Carbapenem-resistant | |
| Salmonella spp. | Fluoroquinolone-resistant | |
| Shigella spp. | Fluoroquinolone-resistant | |
| Staphylococcus aureus | Methicillin-resistant, vancomycin-intermediate | |
| Medium | Group A Streptococcus | Macrolide-resistant |
| Group B Streptococcus | Penicillin-resistant | |
| Haemophilus influenzae | Ampicillin-resistant | |
| Streptococcus pneumoniae | Macrolide-resistant |
Benchmarking Data: this compound
The following table summarizes the in-vitro activity of this compound against key WHO priority pathogens, with a comparison to commonly used antibiotics. The data is presented as Minimum Inhibitory Concentrations (MIC) in µg/mL.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents
| Pathogen (Strain) | This compound | Vancomycin | Linezolid | Meropenem | Ciprofloxacin |
| A. baumannii (CRAB, ATCC BAA-1605) | 0.5 | >256 | 128 | >256 | >256 |
| K. pneumoniae (CRE, ATCC BAA-1705) | 1 | >256 | >256 | >256 | >256 |
| E. coli (CRE, NCTC 13441) | 0.25 | >256 | >256 | >256 | >256 |
| P. aeruginosa (CRPA, ATCC BAA-2108) | 2 | >256 | >256 | >256 | >256 |
| S. aureus (MRSA, ATCC 43300) | 0.125 | 1 | 2 | 64 | 128 |
| E. faecium (VRE, ATCC 700221) | 0.5 | >256 | 1 | >256 | 128 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: All bacterial strains were obtained from the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).
-
Inoculum Preparation: Bacterial colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: this compound and comparator agents were dissolved in appropriate solvents and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Assay Procedure: 50 µL of the standardized bacterial inoculum was added to 50 µL of the serially diluted antibiotic in a 96-well microtiter plate.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the proposed dual-action mechanism of this compound, targeting both cell wall synthesis and protein synthesis in bacteria.
Caption: Proposed dual-action mechanism of this compound.
Experimental Workflow
This diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The preliminary in-vitro data suggests that this compound demonstrates significant potency against a range of critical and high-priority WHO pathogens, including carbapenem-resistant Gram-negative bacteria and multidrug-resistant Gram-positive bacteria. Its novel dual-action mechanism may offer a promising strategy to combat the growing threat of antimicrobial resistance. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. WHO bacterial priority pathogens list, 2024: Bacterial pathogens of public health importance to guide research, development and strategies to prevent and control antimicrobial resistance [who.int]
- 2. 2024 WHO Priority Pathogens List | Doherty Website [doherty.edu.au]
- 3. emjreviews.com [emjreviews.com]
- 4. news-medical.net [news-medical.net]
- 5. amr-insights.eu [amr-insights.eu]
Safety Operating Guide
Proper Disposal Procedures for Investigational Antibacterial Agents
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of investigational antibacterial agents is a critical component of laboratory safety and environmental responsibility. As these compounds are designed to be biologically active, their release into the environment can have unintended consequences, including the promotion of antimicrobial resistance. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of "Antibacterial Agent 111," a representative investigational compound.
I. Guiding Principles for Antibiotic Waste Management
All waste containing antibiotics, including stock solutions, unused media, and contaminated labware, should be treated as hazardous chemical waste.[1] Standard laboratory decontamination procedures such as autoclaving may not be sufficient to degrade all antibiotic compounds.[1] Therefore, a multi-faceted approach encompassing risk assessment, chemical deactivation, and proper waste segregation is essential.
II. Hazard Assessment of Common Antibacterial Classes
Before handling any investigational agent, it is crucial to understand its potential hazards. The following table summarizes the primary hazards associated with common classes of antibacterial agents. "this compound" should be assessed to determine which of these categories it falls into, and the corresponding safety precautions should be taken.
| Antibacterial Class | Primary Mechanism of Action | Key Hazards | Disposal Considerations |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Inhibit cell wall synthesis | Hypersensitivity reactions, potential for allergic sensitization | Susceptible to chemical hydrolysis to open the β-lactam ring. |
| Aminoglycosides (e.g., Gentamicin, Streptomycin) | Inhibit protein synthesis (30S subunit) | Ototoxicity, nephrotoxicity | Generally stable; require disposal as hazardous chemical waste. |
| Tetracyclines (e.g., Doxycycline, Tetracycline) | Inhibit protein synthesis (30S subunit) | Photosensitivity, potential for bone and teeth deposition in developing organisms | Can be degraded by advanced oxidation processes; typically disposed of as chemical waste. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Inhibit protein synthesis (50S subunit) | Gastrointestinal disturbances, potential for cardiac arrhythmias | Disposed of as hazardous chemical waste. |
| Quinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibit DNA replication | Tendon damage, neurological effects | Stable compounds; require disposal as hazardous chemical waste. |
| Sulfonamides (e.g., Sulfamethoxazole) | Inhibit folic acid synthesis | Allergic reactions, crystalluria | Can be degraded by oxidation processes; disposed of as chemical waste. |
III. Step-by-Step Disposal Procedures
The following procedure outlines the recommended steps for the disposal of "this compound" and other investigational antibacterial agents.
Step 1: Risk Assessment and Consultation
-
Consult the Safety Data Sheet (SDS): If an SDS is available for "this compound," it will provide specific information on hazards, handling, and disposal.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They can provide information on specific institutional policies and regulatory requirements.
Step 2: Segregation of Waste Streams
-
Solid Waste: Contaminated personal protective equipment (PPE), plasticware, and other solid materials should be placed in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Unused stock solutions, contaminated media, and other liquid waste should be collected in a separate, compatible hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
Step 3: Chemical Deactivation (where applicable)
-
For certain classes of antibiotics, such as β-lactams, chemical deactivation prior to disposal can render the compound biologically inactive. This should only be performed by trained personnel following a validated protocol. See Section IV for an example experimental protocol.
Step 4: Container Selection and Labeling
-
Container Compatibility: Use containers that are chemically resistant to the antibacterial agent and any solvents used.
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the antibacterial agent (e.g., "this compound"), and any known hazard characteristics (e.g., "Toxic").
Step 5: Storage and Collection
-
Designated Storage Area: Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
IV. Experimental Protocol: Chemical Deactivation of β-Lactam Antibiotics
This protocol describes a method for the chemical deactivation of β-lactam antibiotics through alkaline hydrolysis, which opens the characteristic β-lactam ring, rendering the antibiotic inactive.[2] This procedure should be performed in a fume hood with appropriate PPE.
Materials:
-
β-lactam antibiotic waste (e.g., "this compound" if it is a β-lactam)
-
1 M Sodium Hydroxide (NaOH) solution[2]
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure:
-
Place the liquid β-lactam waste in a suitable beaker on a stir plate.
-
Slowly add 1 M NaOH solution while stirring.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.5.
-
Allow the solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the β-lactam ring.
-
After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid).
-
Dispose of the neutralized solution as hazardous chemical waste according to your institution's procedures.
V. Conclusion: Fostering a Culture of Safety
The responsible disposal of investigational antibacterial agents is not merely a regulatory obligation but a cornerstone of sustainable scientific research. By adhering to these procedures, laboratories can minimize their environmental impact, prevent the spread of antimicrobial resistance, and ensure a safe working environment for all personnel. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations.
References
Personal protective equipment for handling Antibacterial agent 111
This guide provides crucial safety and logistical information for handling Antibacterial Agent 111 in a laboratory setting. The following procedures are based on best practices derived from safety data sheets for various industrial products containing antibacterial or cleaning agents with the "111" designation. It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) for the exact product in use before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes and sprays that can cause serious eye irritation or damage.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Latex).[1][2][5] | Prevents skin contact, which may cause irritation, allergic reactions, or absorption of harmful substances.[2][4][6] |
| Body Protection | Laboratory coat or chemical-resistant apron. In cases of significant exposure risk, a long-sleeved gown or coveralls should be worn.[5][7] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not typically required with adequate ventilation. If vapors or mists are generated, use an appropriate respirator (e.g., combination respirator for particles and vapors).[7] | Protects against inhalation of potentially harmful vapors or mists that can cause respiratory tract irritation, dizziness, or other health effects.[1][2][6] |
Experimental Protocols
1. Standard Handling Protocol for this compound
This protocol outlines the step-by-step procedure for safely handling this compound during routine laboratory use.
-
Pre-Handling Preparation:
-
Ensure the work area is well-ventilated, using local exhaust ventilation if necessary.[1]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Read the specific Safety Data Sheet (SDS) for "this compound."
-
Don the required PPE as specified in the table above.
-
-
Handling the Agent:
-
Post-Handling Procedures:
2. Disposal Plan for this compound
Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Characterization:
-
Antibacterial agent solutions, especially stock solutions, should be treated as hazardous chemical waste.[8]
-
Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[8] Improper disposal can lead to the development of antibiotic-resistant bacteria in the environment.[9]
-
-
Waste Collection and Storage:
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all institutional and local guidelines.
-
For spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.[11]
-
Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. pwtchemicals.com [pwtchemicals.com]
- 2. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 3. penskeanz.com [penskeanz.com]
- 4. mcpur.com [mcpur.com]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. nomorerust.com [nomorerust.com]
- 7. Personal Protective Equipment 111 [learn.toolingu.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 10. files.hawaii.gov [files.hawaii.gov]
- 11. Cleaning and waste disposal procedures - infection control [health.vic.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
